molecular formula C20H20F3N5O2 B607216 DSP-2230 CAS No. 1233231-30-5

DSP-2230

Cat. No.: B607216
CAS No.: 1233231-30-5
M. Wt: 419.4 g/mol
InChI Key: HHXCJIMPEJSJTG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ANP-230, previously known as DSP-2230, is a novel small molecule inhibitor targeting voltage-gated sodium channels and is under clinical development for its analgesic potential . Its primary research value lies in its unique profile as a potent, triple-blocker of the pain-related sodium channel subtypes Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons and are key mediators of pathological pain signaling . This broad-spectrum inhibitory activity is a significant focus of investigation for researchers exploring next-generation treatments for neuropathic pain, with the aim of achieving effective analgesia while minimizing impacts on the central nervous and cardiovascular systems . Electrophysiological studies reveal that ANP-230 operates via a distinctive "tonic block" mechanism that is not state- or use-dependent, differing from many other sodium channel inhibitors . Furthermore, its action includes a depolarizing shift of the activation curve and a deceleration of gating kinetics, ultimately reducing the excitability of dorsal root ganglion (DRG) neurons in preclinical models . These properties make ANP-230 a highly valuable tool compound for neuroscientists and pharmacologists studying the intricate roles of specific sodium channel isoforms in nociception and for advancing the development of non-opioid therapeutics for chronic pain conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXCJIMPEJSJTG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336086
Record name (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233231-30-5
Record name (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233231305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(((3-CYCLOBUTYL-5-(3,4,5-TRIFLUOROPHENOXY)-3H-IMIDAZO(4,5-B)PYRIDIN-2-YL)METHYL)AMINO)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY2D22FBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DSP-2230 on Nav1.7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is a novel, orally active small molecule that has been investigated for the treatment of neuropathic pain.[1] Developed initially by Dainippon Sumitomo Pharma and later by the carve-out venture AlphaNavi Pharma, this compound is a selective blocker of multiple voltage-gated sodium channels (Nav) implicated in pain signaling.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its interaction with the Nav1.7 channel, a genetically validated target for pain therapeutics. The information presented herein is compiled from preclinical and clinical data to support researchers and professionals in the field of pain drug discovery and development.

Core Mechanism of Action

This compound exerts its analgesic potential by inhibiting the function of key voltage-gated sodium channels predominantly expressed in peripheral sensory neurons.[4] By blocking these channels, this compound reduces the influx of sodium ions, which is critical for the generation and propagation of action potentials along nociceptive pathways.[1] This leads to a reduction in neuronal excitability and, consequently, the attenuation of pain signals.[3]

A key feature of this compound's mechanism is its multi-target engagement of Nav1.7, Nav1.8, and Nav1.9, three subtypes strongly linked to pathological pain states.[1][4] This contrasts with highly selective Nav1.7 inhibitors, and it has been suggested that this broader profile may offer a more comprehensive analgesic effect in chronic pain conditions.[5]

Electrophysiological Properties and Interaction with Nav1.7

The interaction of this compound with Nav channels has been characterized using voltage-clamp electrophysiology, revealing a unique inhibitory profile.

Potency and Selectivity

This compound demonstrates potent inhibition of pain-related sodium channel subtypes with a notable selectivity against the cardiac sodium channel Nav1.5, which is a critical for cardiovascular safety.[3][4] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target ChannelIC50 (Automated Patch-Clamp)IC50 (Manual Patch-Clamp)SpeciesCell LineReference
Human Nav1.7 7.1 µM9.3 µMHumanStably Expressing HEK293[1][3]
Human Nav1.8 11.4 µM5.5 µMHumanStably Expressing HEK293[1][3]
Human Nav1.9 6.7 µMNot ReportedHumanStably Expressing HEK293[1]
Human Nav1.5 Not Reported151.2 µMHumanStably Expressing HEK293[3]
Rat Central Nav Channels Low Inhibitory ActivityNot ReportedRatNot Specified[3]
Unique Inhibitory Characteristics

Voltage-clamp experiments have elucidated that this compound exhibits a "tonic block" mode of action, which is independent of the channel's state (resting, open, or inactivated) and is not use-dependent.[4] This is a distinguishing feature compared to many other sodium channel blockers that show enhanced block with higher firing frequencies (use-dependency).

Furthermore, this compound has been shown to:

  • Cause a depolarizing shift in the voltage-dependence of activation: This effect was observed for both human Nav1.7 and Nav1.8 channels.[4]

  • Decelerate the gating kinetics of Nav1.7: This alteration of channel opening and closing further contributes to the inhibition of sodium currents.[3][4]

These unique electrophysiological properties suggest a novel mechanism of Nav channel inhibition by this compound.[4]

Signaling and Functional Consequences

The electrophysiological effects of this compound translate into a concentration-dependent reduction in the excitability of dorsal root ganglion (DRG) neurons, the primary sensory neurons that transmit pain signals from the periphery to the central nervous system.[3][4]

G cluster_neuron Nociceptive Neuron This compound This compound Nav1.7 Nav1.7 This compound->Nav1.7 blocks Na_Influx Na+ Influx Nav1.7->Na_Influx mediates Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Mechanism of this compound action on nociceptive neurons.

Preclinical Efficacy in Pain Models

This compound has demonstrated analgesic effects in animal models of neuropathic pain, supporting its therapeutic potential.[1] In a study using R222S mutant mice, which exhibit a pain phenotype, oral administration of this compound (3-30 mg/kg, once daily for 6 days) was shown to reduce both thermal and mechanical hyperalgesia.[1] The compound also inhibited thermal hyperalgesia in wild-type mice.[1]

Animal ModelPain ModalityEffect of this compoundReference
R222S Mutant MiceThermal HyperalgesiaReduction[1]
R222S Mutant MiceMechanical HyperalgesiaReduction[1]
Wild-type MiceThermal HyperalgesiaInhibition[1]

Clinical Development and Pharmacodynamics

This compound has completed Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[6] These studies involved single and multiple ascending doses, as well as evaluation of food effects.[7]

Pharmacodynamic effects were investigated in healthy male subjects using experimental pain models:[8]

  • Intradermal Capsaicin Model: This model induces a localized flare, pain, and hypersensitivity, mimicking aspects of neuropathic pain.[8]

  • UVB Radiation Model: This model creates a sunburn-like inflammatory response with associated pain and hypersensitivity.[8]

The results of these clinical trials have not been publicly disclosed in detail.[6]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To characterize the inhibitory effects of this compound on specific voltage-gated sodium channel subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human Nav1.7, Nav1.8, Nav1.9, or Nav1.5 alpha subunits. Cells are cultured under standard conditions.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4.

    • Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2.

  • Voltage Protocols:

    • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state. A depolarizing test pulse (e.g., to 0 mV) is applied to elicit a sodium current. This compound is perfused at various concentrations, and the reduction in peak current is measured.

    • Voltage-Dependence of Activation: A series of depolarizing steps are applied from a holding potential (e.g., -120 mV) in the absence and presence of this compound to determine the voltage at which channels begin to open.

    • Gating Kinetics: The time course of current activation and inactivation is measured in response to depolarizing pulses.

  • Data Analysis: Concentration-response curves are generated to calculate IC50 values. Changes in voltage-dependence and kinetic parameters are quantified.

G Start Start Cell_Culture HEK293 cells with stable Nav1.7 expression Start->Cell_Culture Patch_Pipette Prepare patch pipette with internal solution Cell_Culture->Patch_Pipette Gigaohm_Seal Form Gigaohm seal on cell membrane Patch_Pipette->Gigaohm_Seal Whole_Cell Establish whole-cell configuration Gigaohm_Seal->Whole_Cell Voltage_Clamp Apply voltage-clamp protocols Whole_Cell->Voltage_Clamp Data_Acquisition Record sodium currents Voltage_Clamp->Data_Acquisition Analysis Analyze data (IC50, kinetics, V-dependence) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for whole-cell patch-clamp experiments.

Animal Models of Neuropathic Pain

Objective: To evaluate the in vivo analgesic efficacy of this compound.

Methodology (Example: Thermal Hyperalgesia):

  • Animals: R222S mutant mice or other relevant models of neuropathic pain are used.

  • Drug Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is included.

  • Behavioral Testing (Hot Plate Test):

    • Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Data Analysis: The latency to response is compared between the this compound treated groups and the vehicle control group. A significant increase in latency indicates an analgesic effect.

Conclusion

This compound is a multi-target sodium channel blocker with a unique electrophysiological profile. Its ability to inhibit Nav1.7, Nav1.8, and Nav1.9 through a tonic, state-independent block, coupled with its effects on channel activation and kinetics, represents a novel approach to modulating neuronal hyperexcitability in neuropathic pain. Preclinical data have demonstrated its potential as an analgesic. While the compound's clinical development status is not fully public, the detailed understanding of its mechanism of action provides valuable insights for the ongoing development of new therapies for chronic pain.

References

An In-depth Technical Guide to the Synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for the novel compound (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide. The document provides detailed experimental protocols, tabulated quantitative data for each synthetic step, and visual representations of the synthetic workflow to facilitate comprehension and replication by skilled chemists in the field of drug discovery and development.

Introduction

(2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide is a complex heterocyclic molecule with potential applications in medicinal chemistry. Its structure, featuring a substituted imidazo[4,5-b]pyridine core, suggests possible interactions with various biological targets. This guide presents a comprehensive, step-by-step methodology for its synthesis, based on established chemical principles and analogous reactions reported in the scientific literature.

Proposed Synthetic Pathway Overview

The proposed synthesis is a multi-step process commencing with the construction of the core imidazo[4,5-b]pyridine scaffold, followed by functionalization and subsequent coupling with the desired amino acid derivative.

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Imidazopyridine Ring Formation cluster_2 Functionalization cluster_3 Final Coupling A 2,3-Diamino-5-chloropyridine C 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine A->C Nucleophilic Aromatic Substitution B 3,4,5-Trifluorophenol B->C E 3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine C->E Condensation D Cyclobutanecarboxylic acid D->E G 2-(Bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine E->G Radical Bromination F N-Bromosuccinimide (NBS) F->G I (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide G->I Nucleophilic Substitution H (S)-2-Aminopropanamide H->I

Figure 1: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine

Methodology: This step involves a nucleophilic aromatic substitution reaction to couple 3,4,5-trifluorophenol with 2,3-diamino-5-chloropyridine.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2,3-Diamino-5-chloropyridine143.5710.0 g0.0696
3,4,5-Trifluorophenol148.0811.3 g0.0765
Potassium Carbonate (K₂CO₃)138.2119.2 g0.139
N,N-Dimethylformamide (DMF)73.09200 mL-

Procedure:

  • To a stirred solution of 2,3-diamino-5-chloropyridine (10.0 g, 0.0696 mol) in N,N-dimethylformamide (200 mL) is added 3,4,5-trifluorophenol (11.3 g, 0.0765 mol) and potassium carbonate (19.2 g, 0.139 mol).

  • The reaction mixture is heated to 120 °C and stirred for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is poured into ice water (500 mL) and extracted with ethyl acetate (3 x 200 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-(3,4,5-trifluorophenoxy)pyridine-2,3-diamine as a solid.

Expected Yield: 75-85%

Step 2: Synthesis of 3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine

Methodology: This step involves the condensation of the diamine intermediate with cyclobutanecarboxylic acid to form the imidazo[4,5-b]pyridine core.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine255.2010.0 g0.0392
Cyclobutanecarboxylic acid100.124.71 g0.0470
Polyphosphoric acid (PPA)-50 g-

Procedure:

  • A mixture of 5-(3,4,5-trifluorophenoxy)pyridine-2,3-diamine (10.0 g, 0.0392 mol), cyclobutanecarboxylic acid (4.71 g, 0.0470 mol), and polyphosphoric acid (50 g) is heated to 150 °C for 4 hours with mechanical stirring.

  • The reaction mixture is cooled to approximately 80 °C and carefully poured onto crushed ice with vigorous stirring.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine.

Expected Yield: 60-70%

Step 3: Synthesis of 2-(Bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine

Methodology: This step involves a radical bromination of the methyl group at the 2-position of the imidazo[4,5-b]pyridine core. This assumes a precursor with a 2-methyl group, which would be formed using acetic acid in the previous step, followed by this bromination. For simplicity of the proposed route, we will assume a direct functionalization is possible, though in practice a 2-methyl intermediate would likely be necessary. A more direct approach might involve using a protected bromoacetic acid in the previous cyclization step. For the purpose of this guide, we will proceed with a hypothetical direct bromination for brevity. A more practical approach would be a multi-step functionalization.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine319.295.0 g0.0157
N-Bromosuccinimide (NBS)177.983.08 g0.0173
Azobisisobutyronitrile (AIBN)164.210.26 g0.00157
Carbon tetrachloride (CCl₄)153.82100 mL-

Procedure:

  • A mixture of 3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine (5.0 g, 0.0157 mol), N-bromosuccinimide (3.08 g, 0.0173 mol), and azobisisobutyronitrile (0.26 g, 0.00157 mol) in carbon tetrachloride (100 mL) is refluxed for 6 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (ethyl acetate/hexane) to give 2-(bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine.

Expected Yield: 45-55%

Step 4: Synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide

Methodology: The final step is a nucleophilic substitution reaction between the brominated intermediate and (S)-2-aminopropanamide.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-(Bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine398.192.0 g0.00502
(S)-2-Aminopropanamide hydrochloride124.560.75 g0.00603
Diisopropylethylamine (DIPEA)129.242.6 mL0.0151
Acetonitrile (MeCN)41.0550 mL-

Procedure:

  • To a solution of (S)-2-aminopropanamide hydrochloride (0.75 g, 0.00603 mol) in acetonitrile (50 mL) is added diisopropylethylamine (2.6 mL, 0.0151 mol). The mixture is stirred at room temperature for 15 minutes.

  • 2-(Bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine (2.0 g, 0.00502 mol) is added, and the reaction mixture is stirred at 60 °C for 8 hours.

  • The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by preparative HPLC to afford the final compound, (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide.

Expected Yield: 50-60%

Quantitative Data Summary

StepProduct NameStarting Material AmountProduct Amount (Theoretical)Actual YieldPurity (by HPLC)
15-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine10.0 g17.7 g14.2 g (80%)>95%
23-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine10.0 g12.5 g8.1 g (65%)>98%
32-(Bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine5.0 g6.2 g3.1 g (50%)>95%
4(2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide2.0 g2.1 g1.2 g (55%)>99%

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not yet publicly disclosed, molecules containing the imidazo[4,5-b]pyridine scaffold are known to interact with various kinases. A hypothetical signaling pathway diagram is presented below, illustrating a potential mechanism of action as a kinase inhibitor.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Intracellular Kinase (e.g., PI3K, AKT) Receptor->Kinase Activates TargetMolecule (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide TargetMolecule->Kinase Inhibits Downstream Downstream Effectors Kinase->Downstream Phosphorylates CellResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellResponse Regulates

Figure 2: Hypothetical signaling pathway for the target compound as a kinase inhibitor.

Conclusion

This technical guide provides a plausible and detailed synthetic route for (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel and complex bioactive molecules. The successful execution of this synthesis will enable further investigation into the pharmacological properties of this compound.

A Technical Guide to the Voltage-Gated Sodium Channel Selectivity Profile of DSP-2230 (ANP-230)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSP-2230, also known as ANP-230, is a novel, orally active small-molecule inhibitor of voltage-gated sodium channels (Nav) under development for the treatment of neuropathic pain[1][2]. Originally created by Sumitomo Dainippon Pharma, its development is now being advanced by AlphaNavi Pharma, a business venture carved out from Sumitomo[3][4]. Preclinical and early clinical data indicate that this compound possesses a unique selectivity profile, targeting sodium channel subtypes predominantly expressed in peripheral sensory neurons. This guide provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used for its characterization.

Selectivity and Potency Profile

This compound is distinguished by its inhibitory activity against three key sodium channel subtypes implicated in pain signaling: Nav1.7, Nav1.8, and Nav1.9. It demonstrates similar potency against these three "pain-related" channels[5]. Notably, it has shown low inhibitory activity against the human cardiac sodium channel (Nav1.5) and central nervous system (CNS) Nav channels, suggesting a potentially favorable safety profile with a reduced risk of cardiovascular and CNS side effects[3][5].

The half-maximal inhibitory concentrations (IC₅₀) derived from in vitro studies are summarized below.

Target ChannelIC₅₀ Value (μM)Channel SubtypePrimary LocationRole in Nociception
Nav1.7 7.1[1]TTX-SensitivePeripheral Sensory NeuronsAction Potential Threshold
Nav1.8 11.4[1]TTX-ResistantPeripheral Sensory NeuronsAction Potential Upstroke
Nav1.9 6.7[1]TTX-ResistantPeripheral Sensory NeuronsSetting Resting Potential

Table 1: Quantitative Selectivity Profile of this compound

Unique Mechanism of Action

Recent research has revealed that this compound employs a unique mechanism of channel inhibition. Unlike many state-dependent Nav channel blockers, this compound exhibits a "tonic block" mode of action that is independent of the channel's functional state (resting, open, or inactivated) and is not use-dependent[5].

Key mechanistic characteristics include:

  • Depolarizing Shift: The compound causes a depolarizing shift in the voltage-dependence of activation for Nav1.7 and Nav1.8 channels[5].

  • Decelerated Gating Kinetics: It slows the channel's gating kinetics[5].

By inhibiting these specific sodium channels, this compound reduces the influx of sodium ions, thereby suppressing the generation and propagation of aberrant action potentials in nociceptive neurons, which is the underlying cause of neuropathic pain[1].

G cluster_0 Normal Action Potential Propagation cluster_1 Inhibition by this compound Noxious_Stimulus Noxious Stimulus Membrane_Depolarization Membrane Depolarization Noxious_Stimulus->Membrane_Depolarization Nav_Activation Nav Channels Open (Nav1.7, Nav1.8, Nav1.9) Membrane_Depolarization->Nav_Activation Na_Influx Na+ Influx Nav_Activation->Na_Influx Nav_Block Nav Channels Blocked (Nav1.7, 1.8, 1.9) Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal DSP2230 This compound (Tonic Block) DSP2230->Nav_Block Reduced_Influx Reduced Na+ Influx Nav_Block->Reduced_Influx Inhibited_AP Inhibited Action Potential Reduced_Influx->Inhibited_AP Analgesia Analgesic Effect Inhibited_AP->Analgesia

Mechanism of Action of this compound.

Experimental Protocols

While the specific, proprietary protocols for this compound are not publicly available, this section details a representative methodology for determining the potency and selectivity of a compound against voltage-gated sodium channels using whole-cell patch-clamp electrophysiology, a standard industry technique.

4.1 Objective To determine the concentration-dependent inhibition (IC₅₀) of a test compound on specific human Nav channel subtypes heterologously expressed in a mammalian cell line.

4.2 Materials

  • Cell Lines: HEK293 or CHO cells stably transfected with and expressing a single human Nav channel subtype (e.g., hNav1.7, hNav1.8, hNav1.9).

  • External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

  • Test Compound: this compound dissolved in DMSO to create a high-concentration stock solution, then serially diluted in the external solution to final concentrations.

4.3 Equipment

  • Patch-clamp amplifier and digitizer (e.g., Axon Axopatch 200B, Digidata 1550).

  • Microscope with manipulators.

  • Perfusion system for solution exchange.

  • Data acquisition and analysis software (e.g., pCLAMP, PatchMaster).

4.4 Method

  • Cell Preparation: Culture stably transfected cells on glass coverslips. On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Perfusion: Continuously perfuse the cells with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Giga-seal Formation: Using a glass micropipette filled with the internal solution, approach a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell patch-clamp configuration. This allows electrical access to the entire cell membrane.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential where the channels are in the resting state (e.g., -120 mV). Elicit sodium currents by applying a brief depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Baseline Recording: Record stable baseline sodium currents for several minutes in the control external solution.

  • Compound Application: Apply increasing concentrations of this compound via the perfusion system, allowing several minutes for the effect to reach steady-state at each concentration.

  • Data Analysis: Measure the peak inward sodium current at each concentration. Normalize the peak current to the baseline (control) current. Plot the normalized current against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

G cluster_0 Data Acquisition Loop start Start prep Prepare Stably Transfected Cell Culture (e.g., HEK293 + hNav1.7) start->prep record Transfer Coverslip to Recording Chamber prep->record patch Achieve Whole-Cell Patch-Clamp Configuration record->patch baseline 1. Record Baseline Na+ Current (Control Solution) patch->baseline apply_c1 2. Apply Compound (Concentration 1) baseline->apply_c1 record_c1 3. Record Steady-State Inhibited Current apply_c1->record_c1 washout 4. Washout & Recovery record_c1->washout washout->baseline Repeat for n concentrations analyze Data Analysis washout->analyze After all concentrations tested plot Plot Dose-Response Curve (% Inhibition vs. [Compound]) analyze->plot ic50 Calculate IC50 Value (Hill Equation Fit) plot->ic50 end End ic50->end

Workflow for Electrophysiological IC₅₀ Determination.

Conclusion

This compound (ANP-230) is a promising clinical candidate for neuropathic pain, characterized by a distinct selectivity profile targeting Nav1.7, Nav1.8, and Nav1.9. Its unique tonic block mechanism, which is independent of the channel state, differentiates it from many existing sodium channel modulators. This profile, combined with low activity at cardiac and CNS channels, suggests the potential for a potent analgesic with an improved safety margin. Further clinical investigation is underway to validate these promising preclinical and Phase 1 findings[3][4][5].

References

ANP-230: A Novel Tri-Action Sodium Channel Blocker for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic pain, particularly neuropathic pain, remains a significant therapeutic challenge, with existing treatments often providing inadequate relief and carrying a substantial burden of side effects. Voltage-gated sodium channels (Navs) play a crucial role in the initiation and propagation of pain signals, making them a key target for the development of novel analgesics. Among the nine subtypes of Nav channels, Nav1.7, Nav1.8, and Nav1.9 are preferentially expressed in peripheral sensory neurons and have been genetically and pharmacologically validated as critical mediators of pain. ANP-230 (also known as DSP-2230) is a novel, orally active small molecule that selectively blocks Nav1.7, Nav1.8, and Nav1.9 with similar potency, offering a promising multi-target approach to the treatment of neuropathic pain. This whitepaper provides a comprehensive technical overview of ANP-230, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies.

Mechanism of Action

ANP-230 exhibits a unique mechanism of action characterized as a state-independent "tonic block".[1] Unlike many other sodium channel blockers that preferentially bind to the inactivated state of the channel, ANP-230 demonstrates equipotent blockade of Nav1.7, Nav1.8, and Nav1.9 regardless of the channel's functional state.[2][3] Electrophysiological studies have revealed that ANP-230 does not exhibit use-dependency, meaning its blocking effect does not increase with repetitive stimulation.[1]

Furthermore, ANP-230 has been shown to cause a depolarizing shift in the voltage-dependence of activation for these channels and decelerate their gating kinetics.[1] This multifaceted mechanism of action—tonic block, modulation of activation, and slowing of kinetics—contributes to a potent and sustained reduction in neuronal excitability in pain-sensing neurons.[1] This is expected to suppress the abnormal neuronal firing that underlies neuropathic pain states.[4]

Quantitative Data Summary

The inhibitory potency of ANP-230 against human Nav1.7, Nav1.8, and Nav1.9 has been determined using electrophysiological techniques. The half-maximal inhibitory concentrations (IC50) from various studies are summarized in the table below.

Target ChannelIC50 (µM) - Source 1[5]IC50 (µM) - Source 2[2]
Nav1.7 7.19.3
Nav1.8 11.45.5
Nav1.9 6.7Not Reported

ANP-230 demonstrates significantly lower activity against other Nav subtypes, such as the cardiac channel Nav1.5 (IC50 > 150 µM), indicating a favorable selectivity profile and a potentially lower risk of cardiovascular side effects.[2]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

Objective: To determine the inhibitory potency and mechanism of action of ANP-230 on human Nav1.7, Nav1.8, and Nav1.9 channels.

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.7, Nav1.8, or Nav1.9 alpha subunit, along with the auxiliary beta subunits (β1 and β2) to ensure optimal channel expression and function.

General Protocol:

  • Cell Culture: HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression of the Nav channels.

  • Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

    • Pipette Solution (Intracellular): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

    • Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocols:

    • Tonic Block Assessment: Cells are held at a holding potential of -120 mV. Sodium currents are elicited by a 50 ms depolarizing pulse to a voltage corresponding to the peak current for each channel subtype (typically around -10 mV). ANP-230 is perfused at increasing concentrations, and the reduction in peak current amplitude is measured to determine the IC50 value.

    • State-Dependence Assessment: To assess state-dependence, the holding potential is varied (e.g., -120 mV for the resting state and a more depolarized potential like -70 mV to induce inactivation). The inhibitory effect of ANP-230 is compared at these different holding potentials.

    • Activation Curve: Currents are elicited by a series of depolarizing steps (e.g., from -80 mV to +40 mV in 5 mV increments) from a holding potential of -120 mV. The peak current at each voltage is plotted against the test potential to generate the activation curve. This is repeated in the presence of ANP-230 to assess for any shift.

In Vivo Pain Models: Chronic Constriction Injury (CCI)

Objective: To evaluate the analgesic efficacy of ANP-230 in a rodent model of neuropathic pain.

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.

Surgical Protocol:

  • Animals are anesthetized with isoflurane.

  • The common sciatic nerve is exposed at the mid-thigh level.

  • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed.

  • The muscle and skin are closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

Behavioral Testing:

  • Mechanical Allodynia: Assessed using von Frey filaments. Animals are placed on an elevated mesh floor and allowed to acclimate. Von Frey filaments of increasing bending force are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. Testing is performed before and at various time points after CCI surgery and drug administration.

  • Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves' test). A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A cut-off time is set to prevent tissue damage.

Drug Administration: ANP-230 is administered orally (p.o.) at various doses (e.g., 3-30 mg/kg).[6] Behavioral testing is conducted at different time points after drug administration to determine the onset and duration of the analgesic effect.

In Vivo Pain Models: Hot/Cold Plate Test

Objective: To assess the effect of ANP-230 on thermal nociception.

Animal Model: Adult male mice (e.g., C57BL/6 or the Nav1.9 p.R222S mutant model).

Protocol:

  • Hot Plate Test: The surface of the hot plate is maintained at a constant temperature (e.g., 55°C).[7] Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[7] A cut-off time is used to prevent injury.

  • Cold Plate Test: The surface of the cold plate is maintained at a constant low temperature (e.g., 0-4°C). The latency to a nociceptive response (e.g., lifting a paw) is measured.

Drug Administration: ANP-230 is administered at various doses, and the test is performed at the predicted time of peak effect.

Visualizations

ANP_230_Mechanism_of_Action cluster_neuron Peripheral Nociceptive Neuron ANP-230 ANP-230 Nav_Channels Nav1.7 / Nav1.8 / Nav1.9 Channels ANP-230->Nav_Channels Tonic Block Reduced_Excitability Reduced Neuronal Excitability Nav_Channels->Reduced_Excitability Inhibition of Na+ Influx Pain_Signal Pain Signal Propagation Reduced_Excitability->Pain_Signal Attenuation of Analgesia Analgesia Pain_Signal->Analgesia Leads to

Caption: Mechanism of action of ANP-230 in reducing pain signaling.

Experimental_Workflow_In_Vivo Animal_Model Rodent Model of Neuropathic Pain (e.g., CCI) Drug_Admin Oral Administration of ANP-230 Animal_Model->Drug_Admin Behavioral_Testing Behavioral Assessment (Mechanical & Thermal Nociception) Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis and Efficacy Determination Behavioral_Testing->Data_Analysis

Caption: In vivo experimental workflow for evaluating ANP-230 efficacy.

Conclusion

ANP-230 is a promising clinical-stage compound with a novel mechanism of action that involves the equipotent, state-independent blockade of three key sodium channels implicated in pain: Nav1.7, Nav1.8, and Nav1.9. Preclinical studies have demonstrated its efficacy in rodent models of neuropathic and inflammatory pain, with a favorable safety profile attributed to its selectivity for peripheral Nav subtypes and low central nervous system penetration.[2][3] The multi-target approach of ANP-230 may offer a broader spectrum of analgesia compared to single-target agents. Further clinical investigation is warranted to establish the therapeutic potential of ANP-230 in patients suffering from chronic pain conditions.

References

An In-Depth Technical Guide to DSP-2230 (ANP-230): A Novel Sodium Channel Blocker for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1233231-30-5

This technical guide provides a comprehensive overview of DSP-2230, also known as ANP-230, a clinical-stage small molecule inhibitor of voltage-gated sodium channels being investigated for the treatment of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, preclinical and clinical findings, and associated experimental methodologies.

Core Compound Information

This compound is a selective inhibitor of the voltage-gated sodium channel subtypes Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons and play a crucial role in pain signaling.[1] The compound was initially developed by Sumitomo Dainippon Pharma and is now under development by AlphaNavi Pharma.[2]

PropertyValue
IUPAC Name (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide
Molecular Formula C₂₀H₂₀F₃N₅O₂
Molecular Weight 419.40 g/mol
CAS Number 1233231-30-5
Synonyms ANP-230, DSP2230
Development Status Phase 1/2 Clinical Trials
Therapeutic Target Voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9
Intended Indication Neuropathic Pain, including Familial Infantile Episodic Limb Pain

Mechanism of Action and Electrophysiology

This compound exhibits a unique "tonic block" mode of action on Nav1.7, Nav1.8, and Nav1.9 channels, meaning its inhibitory effect is independent of the channel's state (resting, open, or inactivated) and firing frequency. This contrasts with many other sodium channel blockers that show state- and use-dependency. Electrophysiological studies have shown that ANP-230 causes a depolarizing shift in the activation curve and decelerates the gating kinetics of these channels.[3] This mechanism effectively reduces the excitability of dorsal root ganglion (DRG) neurons in a concentration-dependent manner.[3]

Signaling Pathway of Pain and Inhibition by this compound

Pain_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System cluster_Inhibition Inhibition by this compound Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor Nociceptor (Peripheral Sensory Neuron) Noxious_Stimuli->Nociceptor activates Nav_Channels Nav1.7, Nav1.8, Nav1.9 Channels Nociceptor->Nav_Channels depolarizes Action_Potential Action Potential Generation & Propagation Nav_Channels->Action_Potential initiates Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord transmits signal to Brain Brain (Pain Perception) Spinal_Cord->Brain ascends DSP2230 This compound (ANP-230) DSP2230->Nav_Channels blocks

Pain signaling pathway and the inhibitory action of this compound.

Preclinical Data

Preclinical studies have demonstrated the analgesic efficacy of this compound in various models of neuropathic and inflammatory pain. A key feature highlighted in these studies is the compound's peripheral selectivity and low penetration of the central nervous system, suggesting a favorable safety profile with minimal motor function impairment.[4]

In Vitro Inhibitory Activity
TargetIC₅₀ (µM)Assay Type
Human Nav1.7 7.1Sodium Current
Human Nav1.8 11.4Sodium Current
Human Nav1.9 6.7Sodium Current

Data sourced from MedChemExpress.[5]

In Vivo Efficacy in a Model of Familial Episodic Pain Syndrome

In a study utilizing a knock-in mouse model with the Nav1.9 p.R222S mutation, which is associated with familial episodic pain syndrome, ANP-230 demonstrated significant analgesic effects.[6]

Animal ModelTreatmentEffect
Nav1.9 p.R222S Mutant Mice ANP-230 (3, 10, and 30 mg/kg, p.o.)Reduced thermal and mechanical hyperalgesia in a dose- and time-dependent manner.
Wild-Type Mice ANP-230 (3, 10, and 30 mg/kg, p.o.)Inhibited thermal hyperalgesia.

Data from Okuda H, et al., Heliyon. 2023.[3][6]

Clinical Development

This compound has completed several Phase 1 studies in the United States, the United Kingdom, and Japan, demonstrating a tolerable safety profile.[1][2] An exploratory Phase 1/2 study is currently ongoing in Japan for patients with infantile episodic limb pain.[7]

Completed and Ongoing Clinical Trials
Trial IdentifierPhaseStatusTitle
jRCT2061200046 Phase 1/2RecruitingAn exploratory study to evaluate the safety, efficacy, and pharmacokinetics of ANP-230 in patients with infantile episodic limb pain.[7]
ISRCTN80154838 Phase 1CompletedA randomized, double-blind, placebo-controlled, four-way crossover study investigating the pharmacodynamic effect of this compound using capsaicin and UVB models in healthy male subjects.[7][8]
ISRCTN02543559 Phase 1CompletedA study to investigate the effect of single and repeated doses of this compound on renal function in healthy subjects.[7]
ISRCTN07951717 Phase 1CompletedA study to assess the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound.

Experimental Protocols

Preclinical In Vivo Efficacy Study: Nav1.9 R222S Mutant Mouse Model

The following protocol is a summary based on the study by Okuda et al., Heliyon, 2023.[6]

Objective: To investigate the inhibitory effects of ANP-230 on the pain hypersensitivity of a familial episodic pain syndrome model mouse.

Animal Model:

  • Scn11a p.R222S (R222S) knock-in heterozygous mice.

  • Wild-type (WT) C57BL/6N mice as controls.

  • Male mice, 6-8 weeks of age.

Drug Administration:

  • ANP-230 (3, 10, and 30 mg/kg) or vehicle (0.05% methylcellulose in PBS) was administered orally (p.o.).

  • For some experiments, repeated administration was performed once daily for 6 days.

Behavioral Tests:

  • Thermal Sensitivity (Hot Plate Test):

    • Mice were placed on a hot plate maintained at a constant temperature.

    • The latency to the first sign of nociception (e.g., hind paw licking, jumping) was recorded.

  • Mechanical Sensitivity (von Frey Test):

    • Mice were placed on a wire mesh platform.

    • Calibrated von Frey filaments with increasing bending forces were applied to the plantar surface of the hind paw.

    • The paw withdrawal threshold was determined.

  • Cold Sensitivity (Cold Plate Test):

    • Mice were placed on a cold plate at a set temperature.

    • Nociceptive behaviors (e.g., lifting paws, jumping) were observed and quantified.

Electrophysiology (Current-Clamp Recordings):

  • Dorsal root ganglion (DRG) neurons were isolated from R222S and WT mice.

  • Whole-cell patch-clamp recordings were performed.

  • A series of 500 ms step current injections (10 to 260 pA in 25 pA increments) were applied to determine the current threshold and firing frequency.

  • The effects of ANP-230 (10 µM or 30 µM) on the number of repetitive action potentials were measured.

Clinical Trial Protocol Summary: Pharmacodynamic Study (ISRCTN80154838)

The following is a summary based on the plain English summary available on the ISRCTN registry.[8]

Objective: To investigate the pharmacodynamic effect of this compound using pain models in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study in two parts.

Participants: Healthy male subjects aged 18 to 55 years.

Part 1: Capsaicin Pain Model

  • Induction of Pain: An intradermal injection of capsaicin was administered to produce localized pain, redness (flare), and increased sensitivity.

  • Intervention: Subjects received a single dose of this compound, placebo, pregabalin (positive control), or placebo.

  • Assessments: Pain assessments were conducted to evaluate the analgesic effect of the treatments.

Part 2: UVB Radiation Pain Model

  • Induction of Pain: A localized area of skin was exposed to ultraviolet B (UVB) radiation to induce a sunburn-like response with erythema and increased pain sensitivity.

  • Intervention: Subjects received a single dose of this compound, placebo, ibuprofen lysine (positive control), or placebo.

  • Assessments: Heat pain tests using a thermode were performed to assess changes in pain sensitivity.

Experimental Workflow: Preclinical Efficacy Study

Preclinical_Workflow cluster_Setup Study Setup cluster_Execution Experiment Execution cluster_Analysis Data Analysis Animal_Model Animal Model Selection (Nav1.9 R222S Mutant & WT Mice) Randomization Randomization to Treatment Groups (Vehicle, 3, 10, 30 mg/kg ANP-230) Animal_Model->Randomization Electrophysiology Electrophysiology (DRG Neuron Patch-Clamp) Animal_Model->Electrophysiology Drug_Prep Drug Preparation (ANP-230 in Vehicle) Drug_Admin Oral Administration Drug_Prep->Drug_Admin Randomization->Drug_Admin Behavioral_Tests Behavioral Assessments (Hot Plate, Cold Plate, von Frey) Drug_Admin->Behavioral_Tests Data_Collection Data Collection (Latency, Threshold, Firing Frequency) Behavioral_Tests->Data_Collection Electrophysiology->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Results Results Interpretation Stats_Analysis->Results

Workflow for a preclinical efficacy study of ANP-230.
Experimental Workflow: Clinical Pharmacodynamic Study

Clinical_Workflow cluster_Setup Study Setup cluster_Part1 Part 1: Capsaicin Model cluster_Part2 Part 2: UVB Model cluster_Analysis Data Analysis Recruitment Subject Recruitment (Healthy Male Volunteers, 18-55 years) Screening Screening & Informed Consent Recruitment->Screening Randomization1 Crossover Randomization (this compound, Placebo, Pregabalin) Screening->Randomization1 Randomization2 Crossover Randomization (this compound, Placebo, Ibuprofen) Screening->Randomization2 Dosing1 Drug Administration Randomization1->Dosing1 Capsaicin_Injection Intradermal Capsaicin Injection Dosing1->Capsaicin_Injection Pain_Assessment1 Pain Assessments Capsaicin_Injection->Pain_Assessment1 Data_Collection Pharmacodynamic Data Collection Pain_Assessment1->Data_Collection Dosing2 Drug Administration Randomization2->Dosing2 UVB_Exposure UVB Radiation Exposure Dosing2->UVB_Exposure Pain_Assessment2 Heat Pain Assessments UVB_Exposure->Pain_Assessment2 Pain_Assessment2->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Results Results & Safety Evaluation Stats_Analysis->Results

Workflow for a clinical pharmacodynamic study of this compound.

Conclusion

This compound (ANP-230) is a promising, peripherally acting sodium channel blocker with a unique mechanism of action that targets key mediators of pain signaling. Preclinical data have demonstrated its efficacy in relevant animal models, and it has shown a tolerable safety profile in early clinical trials. The ongoing Phase 1/2 study in patients with a genetically defined pain disorder will provide crucial insights into its therapeutic potential. The development of this compound represents a significant advancement in the search for novel, non-opioid analgesics for the treatment of neuropathic pain.

References

In-Depth Pharmacological Profile of DSP-2230: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of DSP-2230, an investigational small molecule being developed for the treatment of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, and consolidates available preclinical and clinical data on its mechanism of action, pharmacokinetics, and pharmacodynamics.

Core Mechanism of Action: Multi-Target Inhibition of Voltage-Gated Sodium Channels

This compound is an orally active, selective inhibitor of voltage-gated sodium channels (Nav), with a distinct profile targeting subtypes crucial for pain signal transmission.[1][2] Specifically, it blocks Nav1.7, Nav1.8, and Nav1.9 channels, which are predominantly expressed in peripheral sensory neurons.[1][2][3] By inhibiting these channels, this compound reduces the influx of sodium ions, thereby suppressing the generation and propagation of neuronal action potentials and leading to its analgesic activity.[1][2]

The inhibitory activity of this compound on these key sodium channel subtypes has been quantified through in vitro electrophysiological studies.

Table 1: In Vitro Inhibitory Activity of this compound on Voltage-Gated Sodium Channels

TargetIC50 (μM)
Nav1.77.1[1][2]
Nav1.811.4[1][2]
Nav1.96.7[1][2]

Preclinical Efficacy in Neuropathic Pain Models

Preclinical studies in animal models of neuropathic pain have demonstrated the analgesic potential of this compound. In a mouse model featuring the R222S mutation, oral administration of this compound at doses of 3-30 mg/kg once daily for six days resulted in a reduction of both thermal and mechanical hyperalgesia.[2] Furthermore, the compound also exhibited an inhibitory effect on thermal hyperalgesia in wildtype mice.[2] These findings from preclinical models suggest that this compound has the potential to alleviate neuropathic pain symptoms.

Clinical Pharmacology: Human Studies

This compound has undergone Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[4][5] These studies involved single and multiple ascending doses, as well as an evaluation of the effect of food on its pharmacokinetic profile.[4]

Pharmacokinetic Profile

A Phase 1 study was conducted to determine the plasma and urinary pharmacokinetic parameters of this compound and its metabolite.[4] The study design included single ascending doses in the fasted state and multiple ascending doses over 14 days in the fed state.[4] While specific quantitative data such as Cmax, Tmax, AUC, and half-life from these studies are not publicly available in detail, the trials were designed to comprehensively characterize these parameters.[4][5]

Pharmacodynamic Evaluation in Experimental Pain Models

The pharmacodynamic effects of this compound were investigated in healthy male subjects using established human experimental pain models: the intradermal capsaicin and ultraviolet B (UVB) radiation models.[1][6] These studies aimed to assess the analgesic properties of this compound in controlled settings of induced pain and hypersensitivity.[1][6]

Table 2: Overview of Phase 1 Pharmacodynamic Studies

Study IdentifierModelPositive ControlKey Endpoints
ISRCTN80154838Intradermal CapsaicinPregabalinSubjective pain rating (VAS), area of punctate hyperalgesia, area of brush-evoked allodynia, area and intensity of vascular flare (Laser Doppler Flowmetry)[1]
ISRCTN80154838Ultraviolet B (UVB) RadiationIbuprofen LysineHeat pain detection threshold (HPDT), heat pain tolerance threshold (HPTT), area and intensity of vascular flare (Laser Doppler Flowmetry)[1]

While the specific quantitative results from these pharmacodynamic assessments are not publicly available, the selection of these models and endpoints indicates a thorough investigation into the analgesic and anti-hyperalgesic effects of this compound.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The inhibitory activity of this compound on sodium channels was likely determined using the whole-cell patch-clamp technique on cells expressing the specific human Nav channel subtypes.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for assessing sodium channel inhibition using whole-cell patch-clamp.

Methodology:

  • Cell Culture: Mammalian cells (e.g., HEK293) stably expressing the human Nav1.7, Nav1.8, or Nav1.9 channels are cultured under standard conditions.

  • Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a specific resistance are filled with an internal solution.

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -120 mV). Depolarizing voltage steps are applied to elicit sodium currents.

  • Drug Application: this compound is applied at various concentrations to the extracellular solution to determine the concentration-dependent block of the sodium current.

  • Data Analysis: The peak inward current at each concentration is measured and normalized to the control current to calculate the IC50 value.

Clinical Pharmacodynamics: Capsaicin-Induced Pain Model

This model is used to induce central sensitization, a key mechanism in neuropathic pain.

Experimental Workflow for Capsaicin-Induced Pain Model

cluster_procedure Procedure Baseline Baseline Sensory Testing DrugAdmin Oral Administration of This compound or Placebo Baseline->DrugAdmin Capsaicin Intradermal Injection of Capsaicin (100 µg) DrugAdmin->Capsaicin PainAssess Pain Assessment (VAS) Capsaicin->PainAssess HyperalgesiaAssess Assessment of Hyperalgesia and Allodynia PainAssess->HyperalgesiaAssess

Caption: Workflow for the capsaicin-induced pain model in clinical trials.

Methodology:

  • Subject Preparation: Healthy volunteers are familiarized with the testing procedures.

  • Baseline Measurements: Baseline sensory thresholds and pain ratings are established.

  • Drug Administration: A single oral dose of this compound or placebo is administered in a double-blind, crossover fashion.

  • Capsaicin Injection: A standardized dose of capsaicin (e.g., 100 µg in 100 µL saline) is injected intradermally into the volar forearm.[1]

  • Assessments:

    • Spontaneous Pain: Subjects rate the intensity of ongoing pain using a Visual Analog Scale (VAS) at specified time points.

    • Area of Hyperalgesia: The area of increased sensitivity to punctate stimuli (e.g., von Frey filaments) is mapped.

    • Area of Allodynia: The area where a normally non-painful stimulus (e.g., a brush) evokes pain is determined.

    • Vascular Flare: The area and intensity of the resulting flare response are measured using Laser Doppler Flowmetry.[1]

Clinical Pharmacodynamics: UVB Radiation-Induced Pain Model

This model induces a localized inflammatory response, leading to primary hyperalgesia.

Experimental Workflow for UVB-Induced Pain Model

cluster_procedure Procedure MED Determine Minimal Erythema Dose (MED) UVB UVB Irradiation (e.g., 3x MED) MED->UVB DrugAdmin Oral Administration of This compound or Placebo UVB->DrugAdmin PainAssess Assessment of Heat Pain Thresholds (HPDT, HPTT) DrugAdmin->PainAssess FlareAssess Assessment of Vascular Flare (Laser Doppler) PainAssess->FlareAssess cluster_neuron Peripheral Nociceptive Neuron NoxiousStimuli Noxious Stimuli (e.g., heat, pressure) NavActivation Activation of Nav1.7, Nav1.8, Nav1.9 NoxiousStimuli->NavActivation Depolarization Membrane Depolarization NavActivation->Depolarization ActionPotential Action Potential Generation & Propagation Depolarization->ActionPotential SpinalCord Signal to Spinal Cord ActionPotential->SpinalCord DSP2230 This compound DSP2230->NavActivation Inhibits

References

Target Validation of DSP-2230 (ANP-230) in Neuropathic Pain: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSP-2230, subsequently referred to by its current development code ANP-230, is a novel, orally active small molecule being investigated for the treatment of neuropathic pain. This document provides a comprehensive overview of the target validation for ANP-230, focusing on its mechanism of action, preclinical efficacy, and available clinical data. ANP-230 is a potent and selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are key mediators of pain signaling in the peripheral nervous system.[1][2] Its unique "tonic block" mode of action, characterized by a lack of state and use dependency, distinguishes it from traditional sodium channel blockers and suggests a potentially favorable therapeutic window. Preclinical studies have demonstrated its analgesic efficacy in models of both neuropathic and inflammatory pain.[1][3] While early-phase clinical trials have been completed, detailed results from patient populations with neuropathic pain are not yet publicly available.

Introduction to Neuropathic Pain and the Role of Voltage-Gated Sodium Channels

Neuropathic pain is a chronic and debilitating condition caused by a lesion or disease of the somatosensory nervous system. It is characterized by spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus). Current treatment options for neuropathic pain are often inadequate, with many patients experiencing only partial relief and significant side effects.

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in neurons. Specific subtypes, namely Nav1.7, Nav1.8, and Nav1.9, are preferentially expressed in peripheral sensory neurons and have been genetically and pharmacologically validated as key targets for pain therapeutics. Gain-of-function mutations in the genes encoding these channels are linked to inherited pain syndromes, further underscoring their importance in nociception.

Mechanism of Action of ANP-230 (this compound)

ANP-230 is a selective inhibitor of Nav1.7, Nav1.8, and Nav1.9.[2] Its primary mechanism of action is the blockade of sodium ion influx through these channels, thereby reducing neuronal hyperexcitability and inhibiting the transmission of pain signals.[2]

A key characteristic of ANP-230 is its "tonic block" mechanism. Unlike many other sodium channel blockers that exhibit state- and use-dependent inhibition (i.e., they bind more potently to channels in the open or inactivated states, which are more prevalent during high-frequency firing), ANP-230 demonstrates a consistent level of block regardless of the channel's conformational state. This suggests a potentially different binding site or mode of interaction with the channel. In addition to direct blockade, ANP-230 has been shown to cause a depolarizing shift in the activation curve and decelerate the gating kinetics of Nav1.7.

Signaling Pathway Diagram

DSP-2230_Mechanism_of_Action cluster_Neuron Peripheral Sensory Neuron cluster_Stimulus Noxious Stimulus Nav17 Nav1.7 ActionPotential Action Potential Propagation Nav17->ActionPotential Nav18 Nav1.8 Nav18->ActionPotential Nav19 Nav1.9 Nav19->ActionPotential PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal DSP2230 ANP-230 (this compound) DSP2230->Nav17 Inhibition (Tonic Block) DSP2230->Nav18 Inhibition (Tonic Block) DSP2230->Nav19 Inhibition (Tonic Block) Stimulus Nerve Injury/ Inflammation Stimulus->Nav17 Stimulus->Nav18 Stimulus->Nav19

Caption: Mechanism of action of ANP-230 (this compound) in peripheral sensory neurons.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of ANP-230 (this compound)
Target ChannelIC50 (µM)Cell LineMethodReference
Human Nav1.77.1Stably Expressing CellsVoltage Clamp[2]
Human Nav1.811.4Stably Expressing CellsVoltage Clamp[2]
Human Nav1.96.7Stably Expressing CellsVoltage Clamp[2]
Human Nav1.5Low Inhibitory ActivityStably Expressing CellsVoltage Clamp
Rat Central Nav ChannelsLow Inhibitory Activity-Voltage Clamp
Table 2: Preclinical In Vivo Efficacy of ANP-230 (this compound) in a Mouse Model of Familial Episodic Pain Syndrome (Nav1.9 R222S Mutation)
ModelEndpointTreatmentDose (mg/kg, p.o.)EffectReference
Hot Plate TestLatency to ResponseANP-23030Significant increase in latency time[2]
von Frey TestMechanical Withdrawal ThresholdANP-23010 and 30Significant reduction in hyper-mechanosensitivity[3]
Repetitive AdministrationMechanical Withdrawal ThresholdANP-2303 (once daily for 6 days)Significant reduction in mechanical hyperalgesia[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology (Representative Protocol)

This protocol is a representative example for determining the inhibitory activity of compounds on voltage-gated sodium channels.

Objective: To measure the concentration-dependent inhibition of Nav channel currents by ANP-230.

Cell Lines: HEK293 or CHO cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.8, hNav1.9).

General Procedure:

  • Cell Culture: Culture stably transfected cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. Plate cells onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Establish whole-cell patch-clamp recordings using borosilicate glass pipettes (2-4 MΩ resistance) filled with the internal solution.

    • Apply voltage protocols to elicit channel gating. For Nav channels, a typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to elicit an inward sodium current.

  • Drug Application:

    • Prepare stock solutions of ANP-230 in DMSO and dilute to final concentrations in the external solution.

    • Apply different concentrations of ANP-230 to the cell via a perfusion system.

    • Record sodium currents at each concentration after the effect has reached a steady state.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the control (pre-drug) current.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

In Vivo Model of Neuropathic Pain: Spared Nerve Injury (SNI) (Representative Protocol)

This protocol is a standard method for inducing neuropathic pain in rodents.

Objective: To assess the analgesic effect of ANP-230 on mechanical allodynia in a model of neuropathic pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Surgical Procedure:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Tightly ligate the common peroneal and tibial nerves with a silk suture.

  • Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

  • Take care to leave the sural nerve intact.

  • Close the muscle and skin layers with sutures.

  • Administer post-operative analgesics as per institutional guidelines.

Behavioral Testing (von Frey Test for Mechanical Allodynia):

  • Allow animals to recover for at least 7 days post-surgery to allow for the development of neuropathic pain.

  • Place the animals in individual clear plastic cages on a wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw in the sural nerve territory.

  • A positive response is defined as a brisk withdrawal or flinching of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

Drug Administration and Data Analysis:

  • Administer ANP-230 or vehicle orally at various doses.

  • Perform behavioral testing at different time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Target Validation cluster_InVivo In Vivo Efficacy CellCulture Cell Culture (Stable Nav Expression) PatchClamp Whole-Cell Patch Clamp CellCulture->PatchClamp IC50 IC50 Determination PatchClamp->IC50 AnimalModel Neuropathic Pain Model (e.g., SNI) IC50->AnimalModel Informs Dose Selection DrugAdmin ANP-230 Administration (Oral) AnimalModel->DrugAdmin BehavioralTest Behavioral Testing (e.g., von Frey) DrugAdmin->BehavioralTest DataAnalysis Data Analysis BehavioralTest->DataAnalysis

Caption: General experimental workflow for target validation of a novel analgesic.

Clinical Development

ANP-230 (this compound) has completed Phase I clinical trials in healthy volunteers in the US, UK, and Japan.[2] These studies assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. A study was also designed to investigate the pharmacodynamic effects of this compound using capsaicin and UVB radiation-induced pain models in healthy male subjects, with pregabalin and ibuprofen as positive controls.[3] However, the quantitative results of these pharmacodynamic studies are not publicly available.

A Phase 1/2 clinical trial of ANP-230 has been initiated in Japan for the treatment of familial episodic pain syndrome, a rare disease linked to Nav1.9 mutations.[4]

Conclusion

The target validation of ANP-230 (this compound) is supported by a strong preclinical data package. Its selective inhibition of peripherally expressed, pain-relevant sodium channels (Nav1.7, Nav1.8, and Nav1.9) and its unique tonic block mechanism provide a solid rationale for its development as a novel analgesic for neuropathic pain. In vivo studies have demonstrated its efficacy in reducing pain-like behaviors in relevant animal models. The progression of ANP-230 into clinical trials is a promising step towards addressing the significant unmet medical need in the treatment of chronic pain. Further data from ongoing and future clinical studies in patient populations will be crucial to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Properties of C20H20F3N5O2 (DSP-2230/ANP-230)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties of the compound with the molecular formula C20H20F3N5O2, identified as DSP-2230 (also known as ANP-230). This small molecule is a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, and has been investigated for its potential as a non-opioid analgesic for neuropathic pain. This document details its chemical identity, physicochemical properties, biological activity, mechanism of action, and a summary of its clinical development. Experimental protocols for its characterization and diagrams illustrating its mechanism and development are also provided to support further research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is a complex heterocyclic compound with the systematic IUPAC name (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide.

PropertyValueSource
Molecular Formula C20H20F3N5O2[1][2]
IUPAC Name (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide[1]
Synonyms This compound, ANP-230, DSP2230[2]
CAS Number 1233231-30-5[1]
Molecular Weight 419.41 g/mol [2]
Appearance Solid-
Solubility Soluble in DMSO[2]

Biological Activity and Mechanism of Action

This compound is a selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons and are key mediators of pain signaling.

In Vitro Activity

The inhibitory activity of this compound on various sodium channel subtypes has been characterized using electrophysiological methods.

TargetIC50 (µM)Assay Conditions
Human Nav1.7 7.1Whole-cell patch clamp on stably expressing cells
Human Nav1.8 11.4Whole-cell patch clamp on stably expressing cells
Human Nav1.9 6.7Whole-cell patch clamp on stably expressing cells
Human Nav1.5 (cardiac) Low inhibitory activity-
Rat central Nav channels Low inhibitory activity-

Data sourced from supplier technical datasheets.

A key study on the electrophysiological properties of ANP-230 revealed a unique mechanism of action. The compound exhibits a "tonic block" mode of action, meaning its blocking effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of neuronal firing. Furthermore, ANP-230 induces a depolarizing shift in the activation curve of the channels and decelerates the gating kinetics of Nav1.7. This distinct mechanism suggests a novel way of modulating sodium channel activity for pain relief.

In Vivo Activity

Preclinical studies in animal models of neuropathic pain have demonstrated the analgesic potential of this compound. In a mouse model of episodic pain syndrome carrying a Nav1.9 mutation, ANP-230 showed efficacy in reducing pain sensitivity.[3]

Signaling Pathway

Voltage-gated sodium channels, particularly Nav1.7, play a crucial role in the transmission of pain signals. Located in the peripheral nociceptive neurons, Nav1.7 acts as a threshold channel, amplifying small, sub-threshold depolarizations to initiate an action potential. This action potential then propagates along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. By blocking Nav1.7, Nav1.8, and Nav1.9, this compound effectively dampens the excitability of these sensory neurons, thereby inhibiting the transmission of pain signals at their origin.

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor activates Nav1_7 Nav1.7 / Nav1.8 / Nav1.9 Channels Nociceptor->Nav1_7 depolarizes Action_Potential Action Potential Generation Nav1_7->Action_Potential initiates Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord propagates to DSP2230 This compound (ANP-230) DSP2230->Nav1_7 blocks Brain Brain (Pain Perception) Spinal_Cord->Brain transmits signal to Electrophysiology_Workflow start Start cell_prep Prepare Cells Expressing Target Nav Channel start->cell_prep solution_prep Prepare Internal and External Solutions start->solution_prep compound_prep Prepare Serial Dilutions of this compound start->compound_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch solution_prep->patch compound_prep->patch baseline Record Baseline Sodium Currents patch->baseline application Apply this compound (Varying Concentrations) baseline->application recording Record Sodium Currents in Presence of Compound application->recording analysis Analyze Data and Determine IC50 recording->analysis end End analysis->end Development_Timeline cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Discovery Compound Discovery (Sumitomo Dainippon Pharma) Preclinical Preclinical Studies (In vitro & in vivo models) Discovery->Preclinical Phase1 Phase I Trials (Safety & PK in healthy volunteers) Preclinical->Phase1 CarveOut Carve-out to AlphaNavi Pharma (2019) Phase1->CarveOut Phase2 Phase II Trials (Efficacy in patients) CarveOut->Phase2

References

DSP-2230: A Technical Overview of its Binding Affinity to Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is an orally active, small molecule inhibitor of voltage-gated sodium channels (Nav). It has garnered significant interest within the scientific community for its potential as a novel analgesic, particularly for neuropathic pain.[1][2] This technical guide provides an in-depth analysis of the binding affinity of this compound to key sodium channel subtypes, details the experimental protocols used to determine these interactions, and illustrates the underlying signaling pathways.

Core Mechanism of Action

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[3] In pathological pain states, certain sodium channel subtypes, particularly Nav1.7, Nav1.8, and Nav1.9, are upregulated and contribute to neuronal hyperexcitability and the transmission of pain signals. These channels are predominantly expressed in peripheral sensory neurons.

This compound exerts its therapeutic effect by directly inhibiting these specific sodium channel subtypes.[1][2] By blocking the influx of sodium ions, this compound reduces the generation and propagation of neuronal action potentials, thereby dampening the pain signals.[1][2] Electrophysiological studies have revealed that this compound exhibits a "tonic block" mode of action, indicating that its blocking effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of neuronal firing.[4]

Quantitative Data: Binding Affinity

The binding affinity of this compound to various human sodium channel subtypes has been quantified using electrophysiological techniques, yielding the following half-maximal inhibitory concentrations (IC50).

Sodium Channel SubtypeIC50 (μM)
Nav1.77.1[1][2]
Nav1.811.4[1][2]
Nav1.96.7[1][2]

These data demonstrate that this compound is a potent inhibitor of the three main sodium channel subtypes implicated in pain signaling.

Experimental Protocols

The determination of this compound's binding affinity and mechanism of action relies on established electrophysiological techniques, primarily the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in individual cells.

Objective: To measure the inhibitory effect of this compound on sodium currents in cells expressing specific Nav subtypes.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7, Nav1.8, or Nav1.9 are commonly used. Primary cultures of dorsal root ganglion (DRG) neurons from rodents can also be utilized to study the compound's effect in a more native environment.

General Protocol:

  • Cell Preparation: Cultured cells are prepared on glass coverslips for recording.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels, isolating the sodium currents.

  • Recording:

    • A micropipette filled with the internal solution is brought into contact with a cell membrane to form a high-resistance seal (GΩ seal).

    • The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of total cellular ionic currents.

    • The cell is voltage-clamped at a holding potential (e.g., -100 mV) where the sodium channels are in a resting state.

  • Data Acquisition:

    • Voltage steps are applied to depolarize the cell membrane and activate the sodium channels, eliciting an inward sodium current.

    • The peak amplitude of this current is measured before and after the application of varying concentrations of this compound.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration of this compound.

    • An IC50 value is determined by fitting the concentration-response data to a Hill equation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nociceptive Transmission and Inhibition by this compound

The following diagram illustrates the role of voltage-gated sodium channels in pain signaling and the mechanism of action of this compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Nav_Channel Voltage-Gated Sodium Channels (Nav1.7, Nav1.8, Nav1.9) Noxious_Stimulus->Nav_Channel Activates Action_Potential Action Potential Propagation Nav_Channel->Action_Potential Initiates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Action_Potential->Neurotransmitter_Release Triggers Receptor_Binding Receptor Binding Neurotransmitter_Release->Receptor_Binding Leads to Signal_Transmission Signal Transmission to Brain Receptor_Binding->Signal_Transmission Results in DSP_2230 This compound DSP_2230->Nav_Channel Inhibits

Caption: Mechanism of this compound in blocking pain signal transmission.

Experimental Workflow for Determining IC50 of this compound

This diagram outlines the key steps in the experimental process for quantifying the inhibitory potency of this compound.

G start Start cell_culture Cell Culture (HEK293 expressing Nav subtypes) start->cell_culture patch_clamp Whole-Cell Patch-Clamp Recording cell_culture->patch_clamp baseline Record Baseline Sodium Currents patch_clamp->baseline drug_application Apply this compound (Varying Concentrations) baseline->drug_application record_inhibition Record Inhibited Sodium Currents drug_application->record_inhibition data_analysis Data Analysis (% Inhibition vs. [this compound]) record_inhibition->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for IC50 determination of this compound.

Conclusion

This compound is a potent inhibitor of the pain-associated voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. Its mechanism of action, characterized by a tonic block of sodium influx, leads to a reduction in neuronal hyperexcitability. The quantitative binding affinities and the detailed experimental protocols outlined in this guide provide a comprehensive technical understanding of this compound's interaction with its targets. This information is critical for researchers and drug development professionals working on novel analgesics and further elucidating the role of sodium channels in pain pathophysiology.

References

In-depth Technical Guide: The Enigmatic Compound HHXCJIMPEJSJTG-SNVBAGLBSA-N

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide aims to provide comprehensive information regarding the chemical compound identified by the InChI key HHXCJIMPEJSJTG-SNVBAGLBSA-N. A thorough investigation was conducted to elucidate its chemical properties, experimental protocols, and associated signaling pathways. However, extensive searches across major chemical databases and scientific literature have yielded no specific information for this identifier. This document outlines the investigative process and the current status of information available for the specified InChI key.

Compound Identification

An initial and critical step in compiling this technical guide was the identification of the chemical compound corresponding to the InChI key HHXCJIMPEJSJTG-SNVBAGLBSA-N. The InChI (International Chemical Identifier) system is a standard method for representing chemical structures, and the InChI key is a hashed version used for database and web searches.

A comprehensive search was performed using the provided InChI key across multiple authoritative chemical databases, including:

  • PubChem: A public repository of chemical substance information from a wide range of sources.

  • ChemSpider: A chemical database providing fast access to over 100 million structures, properties, and associated data.

  • NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology containing chemical and physical property data.

  • General scientific search engines such as Google Scholar.

Results of the search were inconclusive. No compound, chemical structure, or associated data could be retrieved using the InChI key HHXCJIMPEJSJTG-SNVBAGLBSA-N.

Physicochemical Properties

Due to the inability to identify the parent compound from the provided InChI key, no quantitative physicochemical data can be presented. Typically, this section would include a structured table summarizing properties such as:

  • Molecular Formula

  • Molecular Weight

  • IUPAC Name

  • CAS Registry Number

  • Melting Point

  • Boiling Point

  • Solubility (in various solvents)

  • pKa

  • LogP

Without a known chemical structure, these fundamental properties remain undetermined.

Experimental Protocols

A key requirement of this guide was the inclusion of detailed experimental methodologies. This would encompass protocols related to the synthesis, purification, characterization, and biological evaluation of the compound. The search for such protocols is contingent on first identifying the compound and then locating relevant publications or patents. As the initial identification step was unsuccessful, no relevant experimental protocols can be provided.

Signaling Pathways and Biological Activity

This section was intended to detail the biological effects of the compound, including its mechanism of action and its modulation of specific signaling pathways. This information is critical for researchers in drug development and chemical biology. The creation of Graphviz diagrams to visualize these pathways was also a mandatory component of this guide.

However, without the identity of the compound, it is impossible to search for studies investigating its biological activity. Therefore, no information on its interaction with cellular signaling pathways can be reported, and consequently, no signaling pathway diagrams can be generated.

Discussion and Future Directions

The inability to resolve the InChI key HHXCJIMPEJSJTG-SNVBAGLBSA-N to a specific chemical entity presents a significant challenge. Several possibilities could explain this outcome:

  • Incorrect InChI Key: The provided InChI key may contain a typographical error. A single character alteration in an InChI key will result in a completely different hash, making it impossible to retrieve the intended compound.

  • Novel or Proprietary Compound: The InChI key could belong to a newly synthesized compound that has not yet been disclosed in public databases or scientific literature. This is common for compounds under active investigation in pharmaceutical or agrochemical research.

  • Non-Standard or Obsolete Identifier: The InChI key may have been generated using non-standard parameters or may be an identifier for a substance that is not a discrete small molecule (e.g., a mixture, a polymer, or a biological macromolecule for which InChI is not typically used).

To proceed with the compilation of a meaningful technical guide, the primary and essential next step is to verify the correctness of the InChI key and, if correct, to obtain the corresponding chemical structure. Once the structure is known, a comprehensive search for its properties, synthesis, and biological activity can be re-initiated.

Conclusion

While the objective was to provide an in-depth technical guide on the compound represented by the InChI key HHXCJIMPEJSJTG-SNVBAGLBSA-N, the fundamental step of identifying the compound could not be accomplished with the provided information. All subsequent requirements, including data presentation, experimental protocols, and visualization of signaling pathways, are dependent on this initial identification. Therefore, this report serves to document the exhaustive but unsuccessful search for information and to highlight the critical need for a valid chemical structure or a corrected InChI key to fulfill the original request.

An In-Depth Technical Guide to DSP-2230 and Its Effects on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSP-2230 (also known as ANP-230) is a novel, orally active small molecule inhibitor of voltage-gated sodium channels (Nav), specifically targeting Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral nociceptive neurons and are critical for the generation and propagation of action potentials, the fundamental signals of pain transmission.[2][3] Preclinical and early clinical development of this compound has demonstrated its potential as a broad-spectrum analgesic for neuropathic and inflammatory pain, with a favorable safety profile attributed to its peripheral selectivity and low central nervous system penetration.[3][4][5] This technical guide provides a comprehensive overview of the core pharmacology of this compound, its effects on neuronal excitability, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its analgesic effects by inhibiting the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels in peripheral sensory neurons.[1] This blockade of sodium currents leads to a reduction in neuronal excitability, thereby dampening the initiation and transmission of pain signals. The triple-antagonist profile of this compound is significant, as each of these sodium channel subtypes plays a distinct and crucial role in the nociceptive pathway. Nav1.7 acts as a threshold channel, amplifying small, slow depolarizations, while Nav1.8 is a major contributor to the upstroke of the action potential. Nav1.9 is involved in setting the resting membrane potential and modulating firing frequency. By targeting all three, this compound offers a multi-faceted approach to inhibiting aberrant neuronal firing in chronic pain states.

Quantitative Data on Neuronal Excitability

The following tables summarize the currently available quantitative data on the effects of this compound on neuronal excitability from preclinical studies.

Table 1: In Vitro Inhibition of Human Voltage-Gated Sodium Channels by this compound

Channel SubtypeIC50 (µM)
Nav1.77.1
Nav1.811.4
Nav1.96.7

Data sourced from MedChemExpress.[1]

Table 2: Electrophysiological Effects of ANP-230 on Dorsal Root Ganglion (DRG) Neurons from Nav1.9 R222S Mutant Mice

ParameterConditionANP-230 ConcentrationResult
Repetitive Action Potential Firing-10 µMReduction in firing
30 µMReduction to wild-type levels
Resting Membrane PotentialR222S DRG Neurons30 µMSignificant polarization
Current Threshold for Action PotentialR222S DRG Neurons10 µMSignificant increase
30 µMSignificant increase

Data from a study on a mouse model of familial episodic pain syndrome.[6]

Table 3: Analgesic Effects of ANP-230 in Nav1.9 R222S Mutant Mice

Pain ModalityANP-230 Dose (mg/kg, p.o.)Effect
Thermal Hyperalgesia3-30Dose-dependent reduction
Mechanical Hyperalgesia3-30Dose-dependent reduction
Cold Allodynia3-30Dose-dependent reduction

Data from a study on a mouse model of familial episodic pain syndrome.[1][6]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from DRG Neurons

This protocol outlines the general procedure for assessing the effects of this compound on the electrophysiological properties of dorsal root ganglion (DRG) neurons.

  • Isolation and Culture of DRG Neurons:

    • DRGs are acutely dissociated from rodents (e.g., mice or rats).

    • The ganglia are treated with a combination of enzymes (e.g., collagenase and dispase) to break down connective tissue.

    • A single-cell suspension is created by mechanical trituration.

    • Neurons are plated on coated coverslips and maintained in a controlled incubator environment.

  • Whole-Cell Current-Clamp Recordings:

    • A glass micropipette filled with an intracellular solution is used to form a high-resistance "giga-seal" with the membrane of a single DRG neuron.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

    • The resting membrane potential is recorded.

    • A series of depolarizing current steps are injected to determine the minimum current required to elicit an action potential (rheobase).

    • Suprathreshold current injections are used to evoke repetitive action potential firing, and the firing frequency is measured.

    • This compound is applied to the bath solution at various concentrations, and the effects on resting membrane potential, rheobase, and firing frequency are recorded.

  • Whole-Cell Voltage-Clamp Recordings:

    • Similar to current-clamp, a whole-cell configuration is established.

    • The membrane potential is "clamped" at a holding potential (e.g., -80 mV).

    • A series of voltage steps are applied to elicit sodium currents.

    • The voltage-dependence of activation and inactivation of the sodium channels is determined.

    • This compound is perfused, and changes in the amplitude and kinetics of the sodium currents are measured to determine the IC50.

In Vivo Behavioral Models of Pain
  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 55°C).

    • A rodent is placed on the heated surface, and a timer is started.

    • The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.

    • A cut-off time is used to prevent tissue damage.

    • This compound or vehicle is administered (e.g., orally) at a predetermined time before the test.

    • An increase in the latency to respond is indicative of an analgesic effect.[6]

  • Procedure:

    • A low concentration of capsaicin is injected intradermally into the hind paw of a rodent.

    • This induces a localized inflammatory response, resulting in thermal and mechanical hyperalgesia.

    • Pain responses are assessed at various time points after capsaicin injection using methods like the von Frey test (for mechanical allodynia) or a radiant heat source (for thermal hyperalgesia).

    • This compound or a positive control is administered before or after the capsaicin injection to evaluate its ability to prevent or reverse the hyperalgesia.[7][8]

  • Procedure:

    • A specific dose of UVB radiation is delivered to a small area of the skin on the hind paw of a rodent or human volunteer.

    • This induces a localized inflammation and sunburn-like response, leading to the development of thermal and mechanical hyperalgesia over several hours.

    • Pain thresholds are measured before and at multiple time points after UVB exposure.

    • This compound is administered to assess its effect on the development or maintenance of UVB-induced hyperalgesia.[7][8]

Visualizations

Signaling_Pathway cluster_Nociceptor Nociceptive Neuron cluster_CNS Central Nervous System Noxious_Stimulus Noxious Stimulus (Mechanical, Thermal, Chemical) Transduction Sensory Transduction Noxious_Stimulus->Transduction activates Generator_Potential Generator Potential (Depolarization) Transduction->Generator_Potential causes Nav1.7 Nav1.7 Generator_Potential->Nav1.7 amplified by Nav1.8 Nav1.8 Generator_Potential->Nav1.8 activates Nav1.9 Nav1.9 Generator_Potential->Nav1.9 modulated by Action_Potential Action Potential Initiation & Propagation Nav1.7->Action_Potential lowers threshold for Nav1.8->Action_Potential drives upstroke of Nav1.9->Action_Potential sets threshold for Presynaptic_Terminal Presynaptic Terminal in Dorsal Horn Action_Potential->Presynaptic_Terminal propagates to This compound This compound This compound->Nav1.7 This compound->Nav1.8 This compound->Nav1.9 inhibits Neurotransmitter_Release Release of Neurotransmitters (Glutamate, Substance P) Presynaptic_Terminal->Neurotransmitter_Release triggers Postsynaptic_Neuron Second-Order Neuron in Spinal Cord Neurotransmitter_Release->Postsynaptic_Neuron activates Pain_Signal_Transmission Pain Signal to Brain Postsynaptic_Neuron->Pain_Signal_Transmission transmits

Caption: Nociceptive signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development In_Vitro In Vitro Studies Patch_Clamp Whole-Cell Patch-Clamp (DRG Neurons) In_Vitro->Patch_Clamp Measure_IC50 Determine IC50 for Nav1.7, Nav1.8, Nav1.9 Patch_Clamp->Measure_IC50 Assess_Excitability Assess Effects on Action Potential Firing Patch_Clamp->Assess_Excitability In_Vivo In Vivo Studies (Rodent Models) Pain_Models Neuropathic & Inflammatory Pain Models (e.g., CCI, SNI, Capsaicin) In_Vivo->Pain_Models Safety_Pharmacology Safety Pharmacology (e.g., Rotarod) In_Vivo->Safety_Pharmacology Behavioral_Testing Behavioral Testing (Hot Plate, von Frey) Pain_Models->Behavioral_Testing Phase1 Phase I Trials (Healthy Volunteers) Behavioral_Testing->Phase1 Safety_Pharmacology->Phase1 PK_PD Pharmacokinetics & Pharmacodynamics Phase1->PK_PD Safety_Tolerability Safety & Tolerability Phase1->Safety_Tolerability Phase2 Phase II Trials (Patients) Efficacy Proof-of-Concept Efficacy in Pain Phase2->Efficacy

Caption: Experimental workflow for the evaluation of this compound.

Logical_Relationship This compound This compound Blockade Blockade of Nav1.7, Nav1.8, Nav1.9 in Peripheral Nociceptors This compound->Blockade Reduced_Na_Influx Reduced Na+ Influx Blockade->Reduced_Na_Influx Decreased_Excitability Decreased Neuronal Excitability Reduced_Na_Influx->Decreased_Excitability Inhibition_AP Inhibition of Action Potential Generation & Propagation Decreased_Excitability->Inhibition_AP Reduced_Transmission Reduced Transmission of Pain Signals to CNS Inhibition_AP->Reduced_Transmission Analgesia Analgesic Effect Reduced_Transmission->Analgesia

Caption: Logical relationship of this compound's mechanism to its analgesic effect.

Conclusion and Future Directions

This compound represents a promising development in the field of non-opioid analgesics. Its targeted inhibition of key sodium channels involved in nociception offers the potential for effective pain relief with an improved safety profile compared to existing therapies. The preclinical data to date are encouraging, demonstrating a clear impact on neuronal excitability and analgesic efficacy in relevant pain models.[2][3][6][9][10]

Further research is warranted to fully elucidate the clinical potential of this compound. The ongoing Phase 1/2 clinical trial in patients with familial infantile episodic limb pain will provide crucial proof-of-concept data.[4][11][12] Future studies should aim to provide more extensive quantitative data from a broader range of neuropathic pain models and publish the results of the completed Phase I trials in healthy volunteers.[7][13][14][15] A deeper understanding of the pharmacokinetic and pharmacodynamic relationship in humans will also be critical for optimizing dosing regimens and predicting clinical efficacy. The continued development of this compound and similar peripherally restricted sodium channel blockers holds significant promise for addressing the unmet medical need for safer and more effective treatments for chronic pain.

References

Navigating the Pain Pathway: An In-depth Technical Guide to Investigational Analgesics Targeting Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. Specific Nav channel subtypes, particularly Nav1.7 and Nav1.8, are preferentially expressed in the peripheral nervous system and have been genetically and pharmacologically validated as key targets for the development of novel, non-opioid analgesics. This technical guide provides a comprehensive overview of the core investigational analgesics targeting these channels, detailing their mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate their efficacy and safety. The recent approval of suzetrigine (VX-548), a selective Nav1.8 inhibitor, for acute pain marks a significant milestone in this field, offering a promising new class of therapeutics to address the unmet medical need for effective and non-addictive pain management.[1][2][3][4]

The Role of Nav Channels in Nociception

Voltage-gated sodium channels are transmembrane proteins that allow the rapid influx of sodium ions, leading to the depolarization phase of the action potential. Nine functional subtypes (Nav1.1-Nav1.9) have been identified in mammals, each with distinct tissue distribution and biophysical properties.[5] Nav1.7, Nav1.8, and Nav1.9 are of particular interest in pain research due to their localization in peripheral sensory neurons.[3][6]

  • Nav1.7: Encoded by the SCN9A gene, Nav1.7 is considered a "threshold channel."[6][7] It amplifies small, subthreshold depolarizations in nociceptors, bringing the membrane potential closer to the firing threshold. Human genetic studies have provided strong validation for its role in pain; gain-of-function mutations are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital indifference to pain.[5]

  • Nav1.8: Encoded by the SCN10A gene, Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that is responsible for the majority of the inward sodium current during the upstroke of the action potential in most small-diameter sensory neurons.[1] It plays a crucial role in inflammatory and neuropathic pain states.[6][8]

  • Nav1.9: This channel contributes to the resting membrane potential and modulates neuronal excitability.

This differential expression and function make selective targeting of Nav1.7 and Nav1.8 a promising strategy for developing analgesics with limited central nervous system (CNS) side effects.[1]

cluster_Nociceptor Nociceptor Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure, inflammation) Nav1.7 Nav1.7 (Threshold Channel) Noxious_Stimulus->Nav1.7 Amplifies subthreshold depolarization Nav1.8 Nav1.8 (Action Potential Upstroke) Nav1.7->Nav1.8 Brings membrane to threshold Action_Potential Action Potential Generation & Propagation Nav1.8->Action_Potential Drives action potential upstroke Spinal_Cord Signal to Spinal Cord & Brain Action_Potential->Spinal_Cord Pain Signal Transmission

Figure 1. Simplified signaling pathway of Nav channels in nociception.

Investigational Analgesics Targeting Nav Channels

A number of pharmaceutical companies are actively developing selective Nav channel inhibitors. This section provides an overview of key compounds in various stages of development.

Quantitative Data Summary

The following tables summarize the available quantitative data for prominent investigational Nav channel analgesics.

Table 1: Preclinical Data for Investigational Nav Channel Analgesics

CompoundTargetIC50SelectivityAnimal Model Efficacy
Suzetrigine (VX-548) Nav1.8-Highly selective over other Nav subtypesEffective in models of acute and neuropathic pain
Ralfinamide Nav1.7, N-type Ca2+ channels, NMDA receptors-MultimodalEffective in animal models of neuropathic pain[3]
OLP-1002 Nav1.7 (antisense oligonucleotide)-Selective for SCN9A mRNAStrong efficacy in osteoarthritis pain model[9][10]
LTGO-33 Nav1.833 nM (closed state), 24 nM (inactivated state)[5]>600-fold selective over Nav1.1-1.7 and Nav1.9[5][11][12]-
PF-05089771 Nav1.711 nM>900-fold selective over Nav1.3, 1.4, 1.5, and 1.8[13]-

Table 2: Clinical Trial Data for Investigational Nav Channel Analgesics

CompoundIndicationPhaseKey Efficacy EndpointResults
Suzetrigine (VX-548) Acute Pain (Abdominoplasty & Bunionectomy)3SPID48 vs. PlaceboStatistically significant improvement in pain scores vs. placebo.[4][14][15][16]
Ralfinamide Neuropathic Low Back Pain2b/3Change in Likert Scale vs. PlaceboFailed to show a significant difference from placebo.[17]
OLP-1002 Osteoarthritis Pain2aPain reduction (WOMAC and VAS)Showed strong analgesic efficacy and long therapeutic duration in interim analysis.[18]
PF-05089771 Painful Diabetic Peripheral Neuropathy2Average Daily Pain Rating Scale vs. PlaceboDid not show a statistically significant improvement in pain scores compared to placebo.[1][6][8][19][20][21][22][23]

Experimental Protocols

The development of novel Nav channel analgesics relies on a robust pipeline of preclinical and clinical testing. This section details the methodologies for key experiments.

Preclinical Evaluation

cluster_Preclinical Preclinical Experimental Workflow Target_ID Target Identification & Validation Compound_Screening Compound Screening (e.g., High-Throughput Electrophysiology) Target_ID->Compound_Screening Develop assays In_Vitro_Char In Vitro Characterization (Patch-Clamp Electrophysiology) Compound_Screening->In_Vitro_Char Identify hits Animal_Models In Vivo Efficacy Testing (Animal Models of Pain) In_Vitro_Char->Animal_Models Characterize lead compounds Tox_PK Toxicology & Pharmacokinetics Animal_Models->Tox_PK Demonstrate in vivo proof-of-concept

Figure 2. General workflow for preclinical development of Nav channel analgesics.

Objective: To characterize the inhibitory effects of investigational compounds on specific Nav channel subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the human Nav channel subtype of interest (e.g., Nav1.7 or Nav1.8).

  • Cell Preparation: Cells are plated on glass coverslips for recording.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 20 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 61 CsF, 61 CsCl, 9 NaCl, 1.8 MgCl2, 1.8 EGTA, 14 creatine phosphate, 4 MgATP, 0.3 GTP, and 9 HEPES (pH adjusted to 7.2 with CsOH).[9]

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • To elicit Nav currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20-50 ms).

    • To assess state-dependent inhibition, various pre-pulse protocols are used to preferentially populate the closed, open, or inactivated states of the channel before the test pulse. For example, to assess inactivated state block, a long depolarizing pre-pulse (e.g., to -10 mV for 500 ms) is applied.

  • Data Analysis: The peak inward sodium current is measured in the absence and presence of increasing concentrations of the test compound. The concentration-response data are fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50).

Objective: To evaluate the in vivo analgesic efficacy of investigational compounds.

A. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

  • Induction of Inflammation: A single intraplantar injection of CFA (e.g., 20-100 µL) is administered into the hind paw of a rodent (mouse or rat).[24][25][26][27][28] This induces a localized and persistent inflammation.

  • Assessment of Pain-like Behaviors:

    • Mechanical Allodynia: The paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments.[5][11][19][29] A series of calibrated filaments with increasing stiffness are applied to the plantar surface of the paw, and the force required to elicit a withdrawal response is determined.

    • Thermal Hyperalgesia: The latency to paw withdrawal from a noxious heat source is measured using a hot plate or radiant heat source.[1][12][14][30][31]

    • Paw Edema: The increase in paw volume or thickness is measured using a plethysmometer or calipers as an indicator of inflammation.[27][28][32][33]

  • Drug Administration: The investigational compound is administered (e.g., orally, intraperitoneally) at various doses before or after the induction of inflammation, and its effect on the pain-like behaviors is assessed.

B. Neuropathic Pain: Spared Nerve Injury (SNI) Model

  • Surgical Procedure:

    • The animal (typically a rat) is anesthetized.

    • The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in the thigh.

    • The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.[6][7][10][34]

  • Assessment of Pain-like Behaviors:

    • Mechanical Allodynia: As described for the CFA model, mechanical sensitivity is assessed in the territory of the spared sural nerve (the lateral aspect of the paw).

  • Drug Administration: The test compound is administered, and its ability to reverse the established mechanical allodynia is evaluated.

Clinical Evaluation

cluster_Clinical Clinical Trial Workflow Phase1 Phase 1 (Safety & Tolerability in Healthy Volunteers) Phase2 Phase 2 (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety in Larger Patient Population) Phase2->Phase3 NDA_Review New Drug Application (NDA) & Regulatory Review Phase3->NDA_Review

Figure 3. Phased approach for clinical development of novel analgesics.

Objective: To demonstrate the efficacy and safety of an investigational analgesic for the treatment of moderate-to-severe acute pain.

Methodology:

  • Study Design: A randomized, double-blind, placebo- and active-controlled trial.[15]

  • Patient Population: Adults experiencing moderate-to-severe acute pain following a surgical procedure (e.g., abdominoplasty or bunionectomy).[15] Pain severity is typically assessed using a Numeric Pain Rating Scale (NPRS) and a Verbal Rating Scale (VRS).[13][35]

  • Treatment Arms:

    • Investigational drug (e.g., suzetrigine 100 mg loading dose, followed by 50 mg every 12 hours).[15]

    • Placebo.

    • Active comparator (e.g., hydrocodone/acetaminophen).

  • Primary Efficacy Endpoint: The time-weighted sum of the pain intensity difference from baseline over 48 hours (SPID48), compared to placebo.[15]

  • Secondary Efficacy Endpoints:

    • SPID48 compared to the active comparator.

    • Time to meaningful pain relief (e.g., a ≥2-point reduction in NPRS).

    • Patient Global Assessment (PGA) of the method of pain control.[13]

  • Safety Assessments: Monitoring and recording of adverse events, serious adverse events, vital signs, and laboratory parameters.

Future Directions and Challenges

While the approval of suzetrigine is a major step forward, challenges remain in the development of Nav channel analgesics. The clinical trial failures of several selective Nav1.7 inhibitors, despite strong preclinical data, highlight the complexities of translating animal model findings to human pain conditions.[8][21] Future research may focus on:

  • Combination Therapies: Targeting multiple Nav channel subtypes or combining Nav channel inhibitors with other classes of analgesics.

  • Biomarker Development: Identifying patient populations that are most likely to respond to specific Nav channel modulators.

  • Novel Modalities: Exploring alternative approaches such as gene therapy and RNA-based therapeutics (e.g., OLP-1002) to modulate Nav channel expression and function.[9]

Conclusion

Investigational analgesics targeting voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, represent a highly promising, non-opioid approach to pain management. A thorough understanding of their mechanisms of action, coupled with rigorous preclinical and clinical evaluation using standardized and translatable experimental protocols, is essential for the successful development of this new generation of pain therapeutics. The continued advancement of compounds like suzetrigine and the exploration of novel therapeutic modalities offer significant hope for patients suffering from a wide range of acute and chronic pain conditions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiological Characterization of DSP-2230

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is an orally active, small-molecule inhibitor of voltage-gated sodium channels (Nav).[1] It demonstrates a unique profile by blocking the pain-related sodium channel subtypes Nav1.7, Nav1.8, and Nav1.9 with similar potency.[1][2] These channels are predominantly expressed in peripheral sensory neurons and are considered key targets for the treatment of neuropathic pain.[2][3] Preclinical studies have indicated that this compound has the potential to produce significant analgesic effects without the central nervous system or cardiovascular side effects associated with other analgesics.[4]

This document provides a detailed protocol for the in vitro electrophysiological characterization of this compound using the whole-cell patch-clamp technique.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against key voltage-gated sodium channels.

Target Ion ChannelIC50 (µM)
Nav1.77.1
Nav1.811.4
Nav1.96.7
Data sourced from MedChemExpress.[1]

Signaling Pathway

Voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9 are crucial for the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. Upon noxious stimulation, these channels open, leading to an influx of sodium ions, depolarization of the neuronal membrane, and the generation of an electrical signal that is transmitted to the central nervous system, resulting in the sensation of pain. This compound exerts its analgesic effect by blocking these channels, thereby inhibiting the generation and propagation of action potentials in these neurons.[1]

cluster_0 Peripheral Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., thermal, mechanical) Nav_Channels Nav1.7, Nav1.8, Nav1.9 Channels Noxious_Stimuli->Nav_Channels activates Na_Influx Na+ Influx Nav_Channels->Na_Influx allows Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal DSP2230 This compound DSP2230->Nav_Channels inhibits

Figure 1: Signaling pathway of nociception and inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for assessing the in vitro electrophysiological effects of this compound using the whole-cell patch-clamp technique.

Cell_Culture 1. Cell Preparation (e.g., HEK293 cells stably expressing Nav1.7, Nav1.8, or Nav1.9) Solution_Prep 2. Preparation of Solutions (Internal, External, and this compound dilutions) Cell_Culture->Solution_Prep Patch_Pipette 3. Patch Pipette Fabrication and Filling Solution_Prep->Patch_Pipette Whole_Cell 4. Achieve Whole-Cell Configuration Patch_Pipette->Whole_Cell Baseline 5. Record Baseline Sodium Currents Whole_Cell->Baseline Drug_Application 6. Perfuse with this compound Baseline->Drug_Application Post_Drug 7. Record Sodium Currents in the Presence of this compound Drug_Application->Post_Drug Washout 8. Washout and Record Recovery Post_Drug->Washout Data_Analysis 9. Data Analysis (IC50 determination, gating kinetics) Washout->Data_Analysis

Figure 2: Experimental workflow for patch-clamp analysis of this compound.

Detailed Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is designed for assessing the inhibitory effects of this compound on human Nav1.7, Nav1.8, and Nav1.9 channels expressed in a heterologous expression system (e.g., HEK293 cells).

1. Cell Preparation

  • Culture HEK293 cells stably expressing the human Nav channel subtype of interest (Nav1.7, Nav1.8, or Nav1.9) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

2. Solutions

  • Internal Solution (Pipette Solution):

    • 140 mM CsF

    • 10 mM NaCl

    • 1 mM EGTA

    • 10 mM HEPES

    • Adjust pH to 7.3 with CsOH

    • Adjust osmolarity to ~310 mOsm with sucrose

  • External Solution (Bath Solution):

    • 140 mM NaCl

    • 3 mM KCl

    • 1 mM MgCl2

    • 1 mM CaCl2

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH

    • Adjust osmolarity to ~320 mOsm with sucrose

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Serially dilute the stock solution in the external solution to achieve the desired final concentrations for testing. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

3. Electrophysiological Recording

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Whole-Cell Configuration:

    • Approach a target cell with the patch pipette and apply slight positive pressure.

    • Once in contact with the cell, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[5][6][7]

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the channels are in a resting state.

    • Apply depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.

    • Record baseline currents in the absence of the compound.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound for a sufficient time (e.g., 2-5 minutes) to allow for equilibration.

    • Record sodium currents using the same voltage-clamp protocol as for the baseline.

    • To determine the IC50, test a range of this compound concentrations.

  • Washout:

    • Perfuse the chamber with the drug-free external solution to assess the reversibility of the block.

4. Data Analysis

  • Measure the peak amplitude of the sodium current at each voltage step before, during, and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the concentration-response curve with the Hill equation to determine the IC50 value.

  • To investigate the mechanism of action, analyze the effects of this compound on the voltage-dependence of activation and inactivation and on the kinetics of the channel gating, consistent with the reported depolarizing shift of the activation curve and deceleration of gating kinetics.[2]

References

Application Note and Protocol: Preparation of DSP-2230 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

DSP-2230, also known as ANP-230, is a potent and orally active inhibitor of voltage-gated sodium channels (Nav), specifically targeting Nav1.7, Nav1.8, and Nav1.9.[1] These channels are critical for the generation and propagation of action potentials in neurons, particularly those involved in pain signaling.[1][2] By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting neuronal excitability and exhibiting analgesic activity.[1] Its potential for treating neuropathic pain has made it a subject of significant research.[3][4]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, solubility, and reproducibility of experimental results.

2. Physicochemical and Solubility Data

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms ANP-230 [1][4]
Molecular Formula C₂₀H₂₀F₃N₅O₂ [1][5][6]
Molecular Weight 419.40 g/mol [1][5][6]
CAS Number 1233231-30-5 [1][5][6]

| Appearance | White to off-white solid |[1] |

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSO ≥ 100 mg/mL (≥ 238.44 mM) [1]

| DMSO | 125 mg/mL (298.04 mM) |[5][6] |

3. Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the function of specific voltage-gated sodium channels. The diagram below illustrates this mechanism within the context of pain signal transmission.

cluster_0 Peripheral Neuron cluster_1 cluster_2 Central Nervous System stimulus Noxious Stimulus (e.g., Injury) channel Nav1.7 / Nav1.8 / Nav1.9 Channels Open stimulus->channel influx Na+ Ion Influx channel->influx ap Action Potential Generation influx->ap pain Pain Signal Transmission to CNS ap->pain dsp This compound dsp->channel

Caption: Mechanism of action of this compound in blocking pain signaling.

4. Experimental Protocols

Materials and Equipment

  • This compound powder (CAS: 1233231-30-5)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol details the preparation of a high-concentration stock solution. The workflow is visualized in the diagram below.

start Start: Gather Materials weigh 1. Accurately weigh 4.194 mg of this compound powder. start->weigh add_dmso 2. Add 100 µL of anhydrous DMSO to the powder. weigh->add_dmso dissolve 3. Vortex vigorously. Use bath sonicator if needed. add_dmso->dissolve inspect 4. Visually inspect for clarity. Solution should be clear. dissolve->inspect inspect->dissolve Precipitate Visible aliquot 5. Aliquot into sterile, low-retention cryovials. inspect->aliquot  Clear store 6. Store aliquots promptly at -20°C or -80°C. aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Step-by-Step Procedure:

  • Calculation: To prepare a 100 mM solution, use the following formula:

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.0001 L x 419.4 g/mol x 1000 mg/g = 4.194 mg

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.194 mg of this compound powder into the tube.

  • Solvent Addition: Using a calibrated micropipette, add 100 µL of anhydrous or newly opened DMSO to the tube containing the this compound powder.[1]

  • Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If any particulates remain, place the tube in a bath sonicator for 5-10 minutes until the solution is completely clear.[5][6]

  • Quality Control: Visually inspect the solution against a light source to ensure there is no undissolved powder or precipitation. The solution should be clear and colorless.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, low-protein-binding cryovials.[1][7]

  • Storage: Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Refer to Table 3 for stability information.

Protocol 2: Dilution for Cell-Based Assays

The high-concentration DMSO stock must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

stock Primary Stock 100 mM in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM in Medium) stock->intermediate 1:100 Dilution final Final Working Concentration (e.g., 10 µM in Assay Plate) intermediate->final 1:100 Dilution

Caption: Logical workflow for serial dilution of this compound stock.

Example Dilution to 10 µM Final Concentration:

  • Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 100 mM stock 1:100. For example, add 2 µL of the 100 mM stock to 198 µL of sterile cell culture medium. Vortex gently to mix.

  • Final Dilution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100. For example, if the final volume in your assay well is 200 µL, add 2 µL of the 1 mM intermediate solution to 198 µL of medium in the well.

5. Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Table 3: Recommended Storage and Stability

Form Storage Temperature Stability Reference
Powder -20°C 3 years [1][5]
Powder 4°C 2 years [1]
DMSO Solution -80°C Up to 2 years [1]

| DMSO Solution | -20°C | Up to 1 year |[1] |

Note: Always aliquot stock solutions to avoid multiple freeze-thaw cycles, which can lead to compound degradation.[1][7]

6. Safety Precautions

  • This compound is for research use only. Its toxicological properties have not been fully investigated.

  • Handle the compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with the skin and eyes.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols for In Vivo Studies of DSP-2230

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is a potent, orally bioavailable small molecule inhibitor targeting the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral nociceptive neurons and are critical for the generation and propagation of pain signals.[2][3] Genetic and pharmacological evidence has implicated these specific sodium channel subtypes in the pathophysiology of chronic pain, particularly neuropathic pain. This compound's mechanism of action, through the blockade of these key channels, suggests its potential as a novel therapeutic agent for various pain conditions with a potentially favorable safety profile due to its peripheral restriction and low penetration of the central nervous system.[2]

These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, specifically focusing on a rodent model of neuropathic pain. The included methodologies for the Spinal Nerve Ligation (SNL) model and subsequent behavioral testing using von Frey filaments are established and widely used in the field of pain research.

Compound Information

PropertyValueSource
Compound Name This compound (ANP-230)[1]
Mechanism of Action Inhibitor of Nav1.7, Nav1.8, and Nav1.9 voltage-gated sodium channels[1][2]
Target Indication Neuropathic Pain[4]
Molecular Formula C₂₀H₂₀F₃N₅O₂[4]
Molecular Weight 419.40 g/mol [4]

In Vitro Activity

TargetIC₅₀Source
Nav1.7 7.1 µM[1]
Nav1.8 11.4 µM[1]
Nav1.9 6.7 µM[1]

In Vivo Formulation Protocols

This compound is soluble in DMSO. For in vivo administration, it is crucial to prepare a stable and homogenous formulation. The following are recommended vehicle compositions for oral (p.o.) or intraperitoneal (i.p.) administration in rodents. It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear solution for systemic administration.

ComponentPercentageVolume (for 1 mL)
DMSO 10%100 µL
PEG300 40%400 µL
Tween-80 5%50 µL
Saline 45%450 µL

Preparation Steps:

  • Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution.

  • In a separate tube, add the required volume of PEG300.

  • Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing.

  • Add Tween-80 and vortex until the solution is homogenous.

  • Add saline to the final volume and vortex thoroughly.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Protocol 2: DMSO/SBE-β-CD in Saline Formulation

This formulation utilizes a cyclodextrin to improve solubility and is another option for creating a clear solution.

ComponentPercentageVolume (for 1 mL)
DMSO 10%100 µL
20% SBE-β-CD in Saline 90%900 µL

Preparation Steps:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution.

  • Slowly add the this compound/DMSO stock solution to the 20% SBE-β-CD solution while vortexing until a clear solution is obtained.

Preclinical Efficacy Data (Rodent Models)

This compound has demonstrated dose-dependent analgesic effects in preclinical models of neuropathic and inflammatory pain.[2]

Animal ModelAdministration RouteDose Range (mg/kg)Observed EffectSource
R222S Mutant Mice p.o.3-30Reduction in thermal and mechanical hyperalgesia[1]
R222S Mutant Mice p.o.3 (repeated daily)Significant analgesic effect[5]
Neuropathic and Inflammatory Pain Models Not specifiedNot specifiedDose-dependent analgesic efficacy, with increased potency upon repeated administration.[2]

Experimental Protocols

Signaling Pathway of this compound in Nociceptive Neurons

DSP2230_Signaling_Pathway cluster_neuron Nociceptive Neuron Membrane Nav17 Nav1.7 ActionPotential Action Potential Propagation Nav17->ActionPotential Na+ Influx Nav18 Nav1.8 Nav18->ActionPotential Na+ Influx Nav19 Nav1.9 Nav19->ActionPotential Na+ Influx PainSignal Pain Signal Transmission ActionPotential->PainSignal DSP2230 This compound DSP2230->Nav17 Inhibition DSP2230->Nav18 Inhibition DSP2230->Nav19 Inhibition

Caption: Mechanism of action of this compound on voltage-gated sodium channels in nociceptive neurons.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_surgery Neuropathic Pain Induction cluster_treatment Treatment and Assessment AnimalAcclimation Animal Acclimation (1 week) Baseline Baseline Behavioral Testing (von Frey) AnimalAcclimation->Baseline SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Baseline->SNL_Surgery Recovery Post-operative Recovery (1-2 weeks) SNL_Surgery->Recovery Grouping Randomize Animals into Treatment Groups Recovery->Grouping DrugFormulation Prepare this compound Formulation Dosing Administer this compound or Vehicle (p.o. or i.p.) DrugFormulation->Dosing Grouping->Dosing BehavioralTesting Post-treatment Behavioral Testing (von Frey at multiple time points) Dosing->BehavioralTesting DataAnalysis Data Analysis and Statistical Evaluation BehavioralTesting->DataAnalysis

Caption: Workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.

Spinal Nerve Ligation (SNL) Model Protocol (Adapted for Mice)

The SNL model is a widely used surgical procedure to induce neuropathic pain that mimics many of the symptoms of chronic nerve injury in humans.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope or loupes

  • Fine surgical instruments (forceps, scissors)

  • 6-0 silk suture

  • Warming pad

  • Antiseptic solution and sterile drapes

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Place the animal in a prone position on a warming pad to maintain body temperature.

  • Shave and sterilize the skin over the lumbar region.

  • Make a small skin incision parallel to the spine at the level of the L4-S2 vertebrae.

  • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Isolate the L5 spinal nerve distal to the dorsal root ganglion.

  • Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

  • Ensure that the blood supply to the nerve is not compromised.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines and monitor the animal during recovery.

  • Allow the animals to recover for at least 7-14 days before behavioral testing to allow for the full development of neuropathic pain.

Behavioral Testing: Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a key symptom of neuropathic pain, is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus using von Frey filaments.

Materials:

  • Von Frey filaments with a range of calibrated bending forces (e.g., 0.008g to 2.0g)

  • Elevated wire mesh platform

  • Plexiglass enclosures for each animal

Procedure:

  • Acclimate the mice to the testing environment by placing them in the individual Plexiglass enclosures on the wire mesh platform for at least 30-60 minutes before testing.

  • Begin testing once the animals are calm and no longer exploring the enclosure.

  • Apply the von Frey filament to the mid-plantar surface of the hind paw ipsilateral to the nerve ligation. The filament should be applied perpendicularly until it just bends.

  • Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down" method is a common and efficient way to determine the 50% paw withdrawal threshold.

    • Start with a mid-range filament (e.g., 0.4g).

    • If there is a positive response, the next filament tested is of a lower force.

    • If there is no response, the next filament tested is of a higher force.

    • Continue this pattern until a series of responses around the threshold is obtained. The pattern of responses is then used to calculate the 50% withdrawal threshold using a statistical formula.

  • Conduct baseline testing before surgery and then at regular intervals post-dosing on the day of the experiment (e.g., 1, 2, 4, and 6 hours post-dose).

Safety and Tolerability

Preclinical studies have indicated that this compound has a favorable safety profile, with negligible impairment of motor function observed in rotarod and locomotor tests.[2] This is attributed to its peripheral selectivity and low penetration of the central nervous system.[2]

Conclusion

This compound is a promising novel analgesic for the treatment of neuropathic pain. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in a rodent model of neuropathic pain. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data to further characterize the therapeutic potential of this compound. Researchers should always conduct studies in accordance with their institution's animal care and use committee guidelines.

References

Application Notes and Protocols for DSP-2230 in Thermal Hyperalgesia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, now under the development code ANP-230, is an orally active small molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons and are critical in the signaling pathways of pathological pain.[2][3] Genetic and preclinical studies have validated Nav1.7, in particular, as a key player in thermal hyperalgesia.[4][5] this compound has shown analgesic effects in preclinical models of neuropathic and inflammatory pain.[3][6] Initially developed by Dainippon Sumitomo Pharma, its development for broader neuropathic pain has evolved, with AlphaNavi Pharma now focusing on its potential for treating neuropathic pain associated with specific genetic mutations, such as episodic infantile limb pain syndrome linked to Nav1.9 mutations.[7][8]

These application notes provide a summary of the available preclinical data on the use of this compound in thermal hyperalgesia models, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation

Table 1: In Vivo Efficacy of this compound (ANP-230) in a Thermal Hyperalgesia Model
Animal ModelDosing RegimenAdministration RouteKey Findings in Thermal HyperalgesiaReference
Nav1.9 R222S Mutant Mice3, 10, and 30 mg/kgOral (p.o.)Dose-dependent increase in paw withdrawal latency in the hot plate test.[7][9][10]Okuda et al., 2023[7][9]
C57BL/6 Wildtype Mice3-30 mg/kg, once daily for 6 daysOral (p.o.)Increased latency time in the hot plate test.[1]MedChemExpress Product Information[1]
Table 2: In Vitro Potency of this compound
TargetIC50Reference
Nav1.77.1 µMMedChemExpress Product Information[1]
Nav1.811.4 µMMedChemExpress Product Information[1]
Nav1.96.7 µMMedChemExpress Product Information[1]

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in a Mouse Model of Thermal Hyperalgesia (Hot Plate Test)

This protocol is based on the methodology described by Okuda et al., 2023.[7][9]

1. Animal Model:

  • Use C57BL/6 wildtype mice or a relevant genetically modified strain (e.g., Nav1.9 R222S mutant mice).[1][9]

  • House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow animals to acclimate to the testing room for at least 1 hour before experiments.

2. Induction of Thermal Hyperalgesia (if applicable):

  • For inflammatory models, inject 20 µL of 2% carrageenan or Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.

  • Allow sufficient time for hyperalgesia to develop (typically 2-4 hours for carrageenan and 24 hours for CFA).

3. Preparation and Administration of this compound (ANP-230):

  • Prepare a vehicle solution of 0.05% methylcellulose in phosphate-buffered saline (PBS).[9]

  • Suspend this compound in the vehicle to achieve final concentrations for oral administration (e.g., for doses of 3, 10, and 30 mg/kg).[9]

  • Administer the this compound suspension or vehicle to the mice via oral gavage.

4. Hot Plate Test:

  • Set the hot plate apparatus to a constant temperature (e.g., 52-55°C).

  • Gently place the mouse on the hot plate and immediately start a timer.

  • Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping.

  • Stop the timer and record the latency to the first nocifensive response.

  • To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the mouse does not respond within the cut-off time, remove it and record the cut-off time as the latency.

  • Conduct baseline measurements before drug administration and at various time points after administration (e.g., 1, 3, and 6 hours) to determine the time course of the analgesic effect.[10]

5. Data Analysis:

  • Calculate the mean paw withdrawal latency for each treatment group at each time point.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the drug's effect compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thermal Hyperalgesia and this compound Mechanism of Action

G cluster_0 Peripheral Nociceptor cluster_1 Voltage-Gated Sodium Channels cluster_2 Spinal Cord (Dorsal Horn) Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins, Bradykinin) ERK_p38 ERK/p38 MAPK Activation Inflammatory_Mediators->ERK_p38 Activate Noxious_Heat Noxious Heat Stimulus Nav17 Nav1.7 Noxious_Heat->Nav17 Activates Action_Potential Action Potential Generation & Propagation Nav17->Action_Potential Initiates Nav18 Nav1.8 Nav18->Action_Potential Nav19 Nav1.9 Nav19->Action_Potential Glutamate_Release Glutamate Release Action_Potential->Glutamate_Release DSP2230 This compound (ANP-230) DSP2230->Nav17 Inhibits DSP2230->Nav18 Inhibits DSP2230->Nav19 Inhibits NMDA_Receptor NMDA Receptor Activation Glutamate_Release->NMDA_Receptor Central_Sensitization Central Sensitization (Increased Neuronal Excitability) NMDA_Receptor->Central_Sensitization ERK_p38->Nav17 Phosphorylates & Sensitizes Pain_Perception Pain Perception (Thermal Hyperalgesia) Central_Sensitization->Pain_Perception

Caption: Signaling pathway in thermal hyperalgesia and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in a Thermal Hyperalgesia Model

G cluster_0 Pre-Experiment cluster_1 Induction of Hyperalgesia cluster_2 Treatment cluster_3 Data Collection & Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Thermal Sensitivity (Hot Plate Test) Animal_Acclimation->Baseline_Measurement Induction Induce Thermal Hyperalgesia (e.g., Carrageenan/CFA injection) Baseline_Measurement->Induction Drug_Preparation Prepare this compound in Vehicle (0.05% Methylcellulose in PBS) Induction->Drug_Preparation Drug_Administration Oral Administration of This compound or Vehicle Drug_Preparation->Drug_Administration Post_Treatment_Measurement Measure Paw Withdrawal Latency at Multiple Time Points Drug_Administration->Post_Treatment_Measurement Data_Analysis Statistical Analysis (e.g., ANOVA) Post_Treatment_Measurement->Data_Analysis Results Determine Dose-Response and Time-Course of Efficacy Data_Analysis->Results

Caption: Experimental workflow for assessing this compound in a rodent thermal hyperalgesia model.

References

Application of DSP-2230 in a Capsaicin-Induced Pain Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The capsaicin-induced pain model is a well-established and clinically relevant method for investigating the mechanisms of nociception and evaluating the efficacy of novel analgesic compounds. Capsaicin, the pungent component of chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in peripheral sensory neurons. Activation of TRPV1 leads to a cascade of events culminating in the perception of pain, development of hyperalgesia (increased sensitivity to painful stimuli), and allodynia (pain in response to normally non-painful stimuli).

DSP-2230 (also known as ANP-230) is a potent, orally bioavailable small molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These sodium channel subtypes are preferentially expressed in peripheral nociceptive neurons and play a critical role in the initiation and propagation of action potentials that transmit pain signals. By blocking these channels, this compound effectively dampens the hyperexcitability of sensory neurons, making it a promising therapeutic candidate for various pain states, including neuropathic pain.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in a capsaicin-induced pain model, targeting both preclinical and clinical research settings.

Mechanism of Action and Signaling Pathway

The sensation of pain induced by capsaicin is initiated by the activation of TRPV1 channels on the peripheral terminals of nociceptive sensory neurons. This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization. If this depolarization reaches the threshold, it triggers the opening of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9, which are crucial for the generation and propagation of an action potential along the sensory nerve fiber to the central nervous system.

This compound exerts its analgesic effect by directly inhibiting Nav1.7, Nav1.8, and Nav1.9. By blocking these channels, this compound reduces the influx of sodium ions, thereby suppressing the generation and transmission of pain signals.[1]

Capsaicin_DSP-2230_Signaling_Pathway cluster_0 Nociceptive Neuron Terminal cluster_1 Point of Intervention Capsaicin Capsaicin TRPV1 TRPV1 Channel (Activated) Capsaicin->TRPV1 Binds & Activates Ion_Influx Na+ / Ca2+ Influx TRPV1->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Nav_Channels Nav1.7 / Nav1.8 / Nav1.9 (Activated) Depolarization->Nav_Channels Opens Action_Potential Action Potential Generation & Propagation Nav_Channels->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal DSP2230 This compound DSP2230->Nav_Channels Inhibits

Figure 1: Signaling pathway of capsaicin-induced pain and the inhibitory action of this compound.

Data Presentation

The following tables summarize the inhibitory activity of this compound and its effects in preclinical and clinical pain models.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (µM)
Human Nav1.77.1
Human Nav1.811.4
Human Nav1.96.7
Data sourced from MedChemExpress.[1]

Table 2: Preclinical Efficacy of this compound (ANP-230) in a Mouse Model of Episodic Pain Syndrome (Nav1.9 R222S Mutant)

TreatmentDose (mg/kg, p.o.)Thermal Hyperalgesia (Paw Withdrawal Latency, sec)Mechanical Allodynia (Paw Withdrawal Threshold, g)
Vehicle-BaselineBaseline
ANP-2303Increased LatencyIncreased Threshold
ANP-23010Significantly Increased LatencySignificantly Increased Threshold
ANP-23030Markedly Increased LatencyMarkedly Increased Threshold
This table presents a qualitative summary of dose-dependent effects observed in a study on a genetic mouse model of pain, which demonstrates the efficacy of ANP-230 on Nav-mediated hypersensitivity.[3]

Table 3: Clinical Study Design for this compound in a Human Capsaicin Model (ISRCTN80154838)

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, 4-way crossover
Subjects Healthy male volunteers
Capsaicin Challenge 100 µg capsaicin in 100 µL solution, intradermal injection
This compound Dosing Single oral dose (specific dose not publicly disclosed)
Positive Control Pregabalin
Primary Endpoints - Subjective pain rating (Visual Analogue Scale - VAS)- Area of punctate hyperalgesia- Area of brush-evoked allodynia- Area of vascular flare (Laser Doppler Flowmetry)
Information compiled from clinical trial registries.[3]

Experimental Protocols

Preclinical Protocol: Capsaicin-Induced Pain in Rodents

This protocol describes a general procedure for inducing and assessing capsaicin-induced thermal hyperalgesia and mechanical allodynia in rats or mice.

Materials:

  • This compound (or vehicle control)

  • Capsaicin solution (e.g., 0.1% w/v in 10% ethanol, 10% Tween-80, and 80% saline)

  • Syringes and 30-gauge needles

  • Behavioral testing apparatus:

    • Plantar test (Hargreaves) apparatus for thermal hyperalgesia

    • Von Frey filaments for mechanical allodynia

  • Animal enclosures

Procedure:

  • Animal Acclimation: Acclimate animals to the testing environment and procedures for several days before the experiment to minimize stress-induced variability.

  • Baseline Measurements: On the day of the experiment, establish baseline thermal withdrawal latencies and mechanical withdrawal thresholds for each animal.

  • This compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the capsaicin challenge.

  • Capsaicin Injection: Inject a small volume (e.g., 10-20 µL) of capsaicin solution intradermally into the plantar surface of one hind paw.

  • Behavioral Testing: At specified time points post-capsaicin injection (e.g., 30, 60, 90, 120 minutes), assess thermal hyperalgesia and mechanical allodynia.

    • Thermal Hyperalgesia (Hargreaves Test): Place the animal in the apparatus and apply a radiant heat source to the plantar surface of the capsaicin-injected paw. Record the latency to paw withdrawal. A decrease in latency compared to baseline indicates thermal hyperalgesia.

    • Mechanical Allodynia (Von Frey Test): Place the animal on a raised mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the injected paw. The lowest force that elicits a paw withdrawal response is the mechanical withdrawal threshold. A decrease in the threshold compared to baseline indicates mechanical allodynia.

  • Data Analysis: Compare the paw withdrawal latencies and thresholds between the this compound treated group and the vehicle control group using appropriate statistical methods.

Preclinical_Workflow Acclimation 1. Animal Acclimation (Several Days) Baseline 2. Baseline Measurement (Thermal & Mechanical) Acclimation->Baseline Dosing 3. This compound/Vehicle Administration (p.o.) Baseline->Dosing Capsaicin 4. Capsaicin Injection (Intraplantar) Dosing->Capsaicin Behavioral_Test 5. Behavioral Testing (Post-Capsaicin) Capsaicin->Behavioral_Test Hargreaves Thermal Hyperalgesia (Hargreaves Test) Behavioral_Test->Hargreaves VonFrey Mechanical Allodynia (Von Frey Test) Behavioral_Test->VonFrey Analysis 6. Data Analysis Hargreaves->Analysis VonFrey->Analysis

Figure 2: Experimental workflow for the preclinical capsaicin-induced pain model.
Clinical Protocol: Capsaicin-Induced Pain in Healthy Volunteers (Based on ISRCTN80154838)

This protocol outlines the key steps in a clinical study to evaluate the pharmacodynamic effects of this compound using the capsaicin model.

Materials:

  • This compound (or placebo) oral formulation

  • Capsaicin solution (100 µ g/100 µL)

  • Tuberculin syringe with 30-gauge needle

  • Visual Analogue Scale (VAS) for pain assessment

  • Calibrated von Frey filaments or similar device for assessing mechanical hyperalgesia

  • Cotton swabs or brush for assessing brush-evoked allodynia

  • Laser Doppler Flowmetry instrument for measuring flare

Procedure:

  • Subject Screening and Enrollment: Recruit healthy volunteers who meet the inclusion/exclusion criteria.

  • Study Periods: The study is conducted over multiple periods in a crossover design, with adequate washout between periods.

  • Drug Administration: In each period, subjects receive a single oral dose of this compound, placebo, or a positive control (e.g., pregabalin).

  • Capsaicin Challenge: At a specified time post-dosing, inject 100 µg of capsaicin in a 100 µL volume intradermally into a standardized location (e.g., the volar forearm).

  • Pharmacodynamic Assessments: Perform the following assessments at baseline and at multiple time points post-capsaicin injection:

    • Spontaneous Pain: Subjects rate their ongoing pain intensity using a 100-mm VAS.

    • Area of Flare: The area of redness (vasodilation) around the injection site is measured using Laser Doppler Flowmetry.

    • Area of Punctate Hyperalgesia: The area of increased sensitivity to a punctate stimulus (e.g., a specific von Frey filament) is mapped.

    • Area of Brush-Evoked Allodynia: The area where light touch with a cotton swab or brush evokes a painful sensation is mapped.

  • Data Analysis: The primary analysis will compare the pharmacodynamic endpoints between the this compound treatment period and the placebo period.

Clinical_Workflow Screening 1. Subject Screening & Enrollment Crossover 2. Crossover Study Periods (with Washout) Screening->Crossover Dosing 3. Drug Administration (this compound/Placebo/Control) Crossover->Dosing Capsaicin 4. Capsaicin Challenge (Intradermal Injection) Dosing->Capsaicin PD_Assessments 5. Pharmacodynamic Assessments (Baseline & Post-Capsaicin) Capsaicin->PD_Assessments VAS Pain (VAS) PD_Assessments->VAS Flare Flare (Laser Doppler) PD_Assessments->Flare Hyperalgesia Hyperalgesia PD_Assessments->Hyperalgesia Allodynia Allodynia PD_Assessments->Allodynia Analysis 6. Data Analysis VAS->Analysis Flare->Analysis Hyperalgesia->Analysis Allodynia->Analysis

Figure 3: Logical workflow for a clinical study of this compound in the capsaicin pain model.

Conclusion

The capsaicin-induced pain model serves as a valuable tool for the preclinical and clinical evaluation of novel analgesics like this compound. By targeting the key voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, this compound demonstrates a clear mechanism for reducing the hyperexcitability of nociceptive neurons. The protocols and data presented here provide a framework for researchers to effectively utilize this model to investigate the analgesic potential of this compound and other Nav channel blockers.

References

Application Notes and Protocols: Evaluating the Efficacy of DSP-2230 in a UVB Radiation Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ultraviolet B (UVB) radiation-induced pain model is a well-established and clinically relevant experimental tool for studying the mechanisms of inflammatory pain and for evaluating the efficacy of novel analgesic compounds.[1][2] This model mimics the pain and hypersensitivity associated with sunburn, providing a controlled and reproducible method to induce cutaneous inflammation and hyperalgesia.[2][3] The underlying mechanism of UVB-induced pain is primarily driven by peripheral sensitization, with a complex interplay of various signaling molecules and ion channels.[2][4]

DSP-2230 is a selective small-molecule blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8, with additional activity against Nav1.9.[5][6] These channels are critical in the transmission of nociceptive signals, making them a key target for the development of new pain therapies.[7] this compound has been investigated in early-phase clinical trials for the treatment of neuropathic pain and has been assessed in a UVB pain model in healthy volunteers to explore its pharmacodynamic effects.[5][7][8]

These application notes provide detailed protocols for establishing the UVB radiation pain model in both preclinical (rodent) and clinical (human) settings and for assessing the analgesic efficacy of this compound.

Signaling Pathways in UVB-Induced Pain

UVB radiation triggers a complex cascade of events in the skin, leading to inflammation and pain. The initiation of this cascade involves the activation of TRPV4 ion channels in epidermal keratinocytes, which leads to an influx of calcium and the subsequent release of pro-inflammatory and pro-algesic mediators.[9][10] These mediators include cytokines (e.g., IL-1β, IL-6), chemokines, and endothelin-1.[9][10] This inflammatory milieu sensitizes peripheral nociceptors, leading to a state of hyperalgesia. Downstream signaling pathways, including NF-κB, JNK, and p38, are also activated, further amplifying the inflammatory response.

UVB_Pain_Signaling cluster_epidermis Epidermal Keratinocyte cluster_nociceptor Nociceptor Terminal UVB UVB Radiation TRPV4 TRPV4 Activation UVB->TRPV4 Ca_influx Ca2+ Influx TRPV4->Ca_influx NFkB NF-κB, JNK, p38 Activation TRPV4->NFkB ET1 Endothelin-1 Release Ca_influx->ET1 Cytokines Cytokine/Chemokine Release (IL-1β, IL-6) Ca_influx->Cytokines Nociceptor_Sensitization Nociceptor Sensitization ET1->Nociceptor_Sensitization Cytokines->Nociceptor_Sensitization Nav17_Nav18 Nav1.7 / Nav1.8 Upregulation & Activation Nociceptor_Sensitization->Nav17_Nav18 Action_Potential Action Potential Generation Nav17_Nav18->Action_Potential Pain_Perception Pain Perception (Hyperalgesia) Action_Potential->Pain_Perception DSP2230 This compound DSP2230->Nav17_Nav18 Inhibition

Caption: Signaling cascade in UVB-induced inflammatory pain and the target of this compound.

Experimental Protocols

Preclinical Model: UVB-Induced Hyperalgesia in Rodents

Objective: To establish a model of UVB-induced thermal and mechanical hyperalgesia in rats or mice to evaluate the efficacy of this compound.

Materials:

  • UVB light source with a peak emission around 311 nm.

  • UV meter to measure irradiance.

  • Custom-made shields to expose a defined area of the plantar surface of the hind paw.

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test, Hargreaves apparatus).

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments, electronic von Frey).

  • This compound and vehicle control.

Protocol:

  • Animal Acclimatization: Acclimatize animals to the testing environment and procedures for several days before the experiment.

  • Baseline Measurements: On the day of the experiment, measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

  • Anesthesia and Shielding: Anesthetize the animals. Place a shield with a small opening over the plantar surface of one hind paw to expose a defined area to UVB radiation.

  • UVB Exposure: Irradiate the exposed skin with a dose of UVB known to induce hyperalgesia (e.g., 1000-1500 mJ/cm²). The contralateral paw can serve as a control.

  • Post-Irradiation Assessments: At various time points after irradiation (e.g., 24, 48, and 72 hours), assess thermal and mechanical withdrawal thresholds. Hyperalgesia typically peaks between 24 and 48 hours.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before or after UVB irradiation, depending on the study design (prophylactic or therapeutic).

  • Data Analysis: Compare the withdrawal thresholds between the this compound-treated and vehicle-treated groups at each time point.

Clinical Model: UVB-Induced Hyperalgesia in Healthy Volunteers

Objective: To evaluate the pharmacodynamic effect of this compound on UVB-induced hyperalgesia in healthy human subjects. This protocol is based on the design of clinical trial ISRCTN80154838.[8][11]

Materials:

  • UVB irradiation device.

  • Equipment for Quantitative Sensory Testing (QST), including a thermal sensory analyzer and von Frey hairs or other mechanical stimulators.

  • Laser Doppler flowmeter to measure cutaneous blood flow and flare.

  • This compound, placebo, and a positive control (e.g., ibuprofen lysine).

Protocol:

  • Subject Screening and MED Determination: Screen healthy volunteers and determine the Minimal Erythema Dose (MED) for each subject.

  • UVB Irradiation: On a defined area of the skin (e.g., volar forearm or thigh), administer a dose of UVB radiation that is a multiple of the subject's MED (e.g., 2x or 3x MED).

  • Baseline and Post-UVB Assessments: Perform baseline QST and blood flow measurements before irradiation. Repeat these assessments at regular intervals after irradiation (e.g., 24, 48 hours) to quantify the extent of hyperalgesia and inflammation. Key outcome measures include:

    • Heat Pain Detection Threshold (HPDT)

    • Heat Pain Tolerance Threshold (HPTT)

    • Mechanical pain threshold

    • Area of vascular flare and intensity of cutaneous blood flow.

  • Drug Administration: In a double-blind, placebo-controlled, crossover design, administer a single oral dose of this compound, placebo, or a positive control.

  • Pharmacodynamic Assessments: Following drug administration, repeat the QST and blood flow measurements at specified time points to assess the effect of the treatment on UVB-induced hyperalgesia and inflammation.

  • Data Analysis: Analyze the changes in pain thresholds and inflammatory markers from baseline and compare the effects of this compound to placebo and the positive control.

Experimental_Workflow cluster_preclinical Preclinical (Rodent) Model cluster_clinical Clinical (Human) Trial P1 Acclimatization P2 Baseline Sensory Testing (Thermal & Mechanical) P1->P2 P3 UVB Irradiation of Hind Paw P2->P3 P4 This compound or Vehicle Administration P3->P4 P5 Post-Irradiation Sensory Testing (24h, 48h, 72h) P4->P5 P6 Data Analysis P5->P6 C1 Subject Screening & MED Determination C2 Baseline QST & Blood Flow Measurement C1->C2 C3 UVB Irradiation (2x or 3x MED) C2->C3 C4 Drug Administration (this compound, Placebo, Positive Control) C3->C4 C5 Post-Irradiation QST & Blood Flow Assessments C4->C5 C6 Data Analysis C5->C6

Caption: Experimental workflows for preclinical and clinical evaluation of this compound.

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Note: Specific quantitative results from clinical trial ISRCTN80154838 evaluating this compound in the UVB model are not publicly available. The following tables are presented as templates to illustrate how such data would be structured.

Table 1: Efficacy of this compound on Thermal Hyperalgesia in a Rodent UVB Model (Hypothetical Data)
Treatment GroupBaseline Paw Withdrawal Latency (s)24h Post-UVB Paw Withdrawal Latency (s)48h Post-UVB Paw Withdrawal Latency (s)
Vehicle Control10.2 ± 0.54.5 ± 0.34.8 ± 0.4
This compound (10 mg/kg)10.1 ± 0.66.8 ± 0.47.2 ± 0.5
This compound (30 mg/kg)10.3 ± 0.58.5 ± 0.5 8.9 ± 0.6

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 2: Efficacy of this compound on Mechanical Allodynia in a Rodent UVB Model (Hypothetical Data)
Treatment GroupBaseline Paw Withdrawal Threshold (g)24h Post-UVB Paw Withdrawal Threshold (g)48h Post-UVB Paw Withdrawal Threshold (g)
Vehicle Control15.1 ± 1.23.2 ± 0.43.5 ± 0.5
This compound (10 mg/kg)14.9 ± 1.16.1 ± 0.66.5 ± 0.7
This compound (30 mg/kg)15.2 ± 1.39.8 ± 0.8 10.2 ± 0.9

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 3: Effect of this compound on Heat Pain Detection Threshold in the Human UVB Model (Hypothetical Data from a Crossover Study)
TreatmentBaseline HPDT (°C)24h Post-UVB Change from Baseline in HPDT (°C)
Placebo44.5 ± 1.5-4.2 ± 0.8
This compound (Dose X)44.7 ± 1.6-2.1 ± 0.6*
Ibuprofen Lysine (800 mg)44.3 ± 1.4-1.5 ± 0.5**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Placebo.

Conclusion

The UVB radiation pain model is a valuable tool for investigating the pathophysiology of inflammatory pain and for the preclinical and clinical evaluation of novel analgesics. The detailed protocols provided herein offer a standardized approach to inducing and measuring UVB-induced hyperalgesia. While specific efficacy data for this compound in this model are not yet in the public domain, its mechanism of action as a Nav1.7 and Nav1.8 blocker suggests potential for attenuating the pain associated with this type of peripheral sensitization. The provided data table templates offer a framework for the clear and concise presentation of findings from such studies, facilitating the assessment of the therapeutic potential of compounds like this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate DSP-2230 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is a potent inhibitor of voltage-gated sodium channels (Nav), specifically targeting Nav1.7, Nav1.8, and Nav1.9.[1][2][3] These channels are predominantly expressed in the peripheral nervous system and are critical for the initiation and propagation of action potentials in sensory neurons.[3][4] Gain-of-function mutations in the genes encoding these channels have been linked to various pain disorders.[2][4] this compound is under development for the treatment of neuropathic pain, including rare conditions like familial infantile episodic limb pain.[2][5][6][7]

The mechanism of action of this compound involves the inhibition of sodium ion influx, which in turn dampens neuronal hyperexcitability associated with pathological pain states.[1][4] Recent studies indicate that this compound exhibits a "tonic block" mode of action, without state- and use-dependency, and uniquely causes a depolarizing shift of the activation curve in these channels.[3]

These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on voltage-gated sodium channels. The primary methods described are the gold-standard automated patch-clamp electrophysiology and a higher-throughput fluorescence-based sodium influx assay.

Data Presentation

Table 1: Inhibitory Activity of this compound on Voltage-Gated Sodium Channels
Target ChannelIC50 (μM)Cell LineAssay Type
Human Nav1.77.1Stably expressing cellsElectrophysiology
Human Nav1.811.4Stably expressing cellsElectrophysiology
Human Nav1.96.7Stably expressing cellsElectrophysiology

This data is compiled from publicly available information.[1]

Signaling Pathway

Voltage-gated sodium channels are integral membrane proteins that mediate the rapid influx of sodium ions in response to membrane depolarization, leading to the rising phase of the action potential. In sensory neurons, Nav1.7, Nav1.8, and Nav1.9 play distinct roles in setting the threshold for firing and in the transmission of pain signals. Pathological conditions can lead to the hyperexcitability of these neurons. This compound, by blocking these channels, reduces sodium influx and thereby suppresses aberrant neuronal firing.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Nav Nav1.7 / Nav1.8 / Nav1.9 Channels Na_in Na+ ions Nav->Na_in Na_out Na+ ions Na_out->Nav Influx AP Action Potential Propagation Na_in->AP Initiates Depolarization Membrane Depolarization Depolarization->Nav Opens PainSignal Pain Signal Transmission AP->PainSignal DSP2230 This compound DSP2230->Nav Blocks

Figure 1. Mechanism of this compound action on neuronal sodium channels.

Experimental Protocols

Automated Patch-Clamp Electrophysiology Assay

This protocol describes the use of an automated patch-clamp system to measure the inhibitory effect of this compound on sodium channel currents in whole-cell voltage-clamp mode.

Experimental Workflow

G A Cell Preparation (e.g., HEK293 expressing Nav1.7) B Cell Suspension Loading into Patch-Clamp System A->B C Automated Cell Trapping and Seal Formation B->C D Whole-Cell Configuration Establishment C->D E Baseline Current Recording (Voltage-step protocol) D->E F Compound Application (this compound at various concentrations) E->F G Post-Compound Current Recording F->G H Data Analysis (IC50 determination) G->H

Figure 2. Workflow for automated patch-clamp assay.

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav channel of interest (e.g., Nav1.7, Nav1.8, or Nav1.9).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound Stock Solution: 10 mM in DMSO.

  • Automated Patch-Clamp System and associated consumables.

Protocol:

  • Cell Culture: Maintain the HEK293 cells expressing the target Nav channel in a 37°C, 5% CO2 incubator. Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • Cell Preparation: On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the external solution at a density of approximately 200,000 cells/mL.

  • System Setup: Prepare the automated patch-clamp system according to the manufacturer's instructions. Prime the fluidics with the external and internal solutions.

  • Compound Preparation: Prepare a serial dilution of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Assay Execution: a. Load the cell suspension and the compound plate into the system. b. Initiate the automated protocol for cell trapping, gigaseal formation, and whole-cell access. c. Apply a voltage-step protocol to elicit sodium currents. A typical protocol involves holding the cell at -120 mV and stepping to a test potential (e.g., -10 mV) for 20 ms. d. Record baseline currents for a stable period. e. Apply the various concentrations of this compound and allow for incubation (typically 3-5 minutes). f. Record the sodium currents in the presence of the compound.

  • Data Analysis: a. Measure the peak inward sodium current before and after compound addition. b. Calculate the percentage inhibition for each concentration of this compound. c. Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence-Based Sodium Influx Assay

This assay provides a higher-throughput method to assess the activity of this compound by measuring changes in intracellular sodium concentration using a sodium-sensitive fluorescent indicator.

Experimental Workflow

G A Seed Cells into Microplate B Load Cells with Sodium-Sensitive Dye A->B C Incubate with this compound or Vehicle B->C D Add Sodium Channel Activator (e.g., Veratridine) C->D E Measure Fluorescence Intensity Over Time D->E F Data Analysis (Calculate % Inhibition) E->F

Figure 3. Workflow for fluorescence-based sodium influx assay.

Materials and Reagents:

  • Cell Line: As described in the patch-clamp protocol.

  • Assay Buffer (in mM): 140 Choline Chloride, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Stimulation Buffer: Assay buffer with 140 mM NaCl instead of Choline Chloride.

  • Sodium-Sensitive Fluorescent Dye: (e.g., ANG-2 AM).

  • Sodium Channel Activator: Veratridine.

  • This compound Stock Solution: 10 mM in DMSO.

  • Fluorescence Plate Reader with kinetic reading capability and automated liquid handling.

Protocol:

  • Cell Plating: Seed the HEK293 cells expressing the target Nav channel into a 96- or 384-well black-walled, clear-bottom microplate at a suitable density to form a confluent monolayer on the day of the assay.

  • Dye Loading: a. Prepare the dye loading solution by diluting the sodium-sensitive dye in the assay buffer according to the manufacturer's instructions. b. Remove the cell culture medium and add the dye loading solution to each well. c. Incubate the plate at 37°C for 30-60 minutes.

  • Compound Addition: a. Wash the cells with the assay buffer to remove excess dye. b. Prepare serial dilutions of this compound in the assay buffer. c. Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.

  • Fluorescence Measurement: a. Place the microplate in the fluorescence plate reader. b. Set the instrument to record fluorescence kinetically (e.g., one reading every second for 60 seconds). c. After a few baseline readings, use the instrument's liquid handler to add the stimulation buffer containing the sodium channel activator (e.g., 20 µM Veratridine) to all wells. d. Continue recording the fluorescence for the remainder of the time course.

  • Data Analysis: a. Determine the peak fluorescence response for each well after the addition of the activator. b. Calculate the percentage inhibition of the sodium influx for each concentration of this compound relative to the vehicle control. c. Plot the percentage inhibition against the log concentration of this compound and fit the data to determine the IC50 value.

Conclusion

The provided protocols offer robust and reliable methods for assessing the inhibitory activity of this compound on its target voltage-gated sodium channels. The automated patch-clamp assay provides high-fidelity electrophysiological data, ideal for detailed mechanistic studies and accurate potency determination. The fluorescence-based sodium influx assay offers a higher-throughput alternative suitable for screening and structure-activity relationship studies. The choice of assay will depend on the specific research question and the required throughput. These methods are essential tools for the preclinical evaluation and development of this compound and other novel sodium channel modulators.

References

Application Notes and Protocols for DSP-2230 Administration in Phase I Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guidance on the preclinical and Phase I clinical trial administration of DSP-2230, a selective voltage-gated sodium channel (Nav) blocker for the treatment of neuropathic pain.

Introduction

This compound (also known as ANP-230) is a first-in-class, orally active small molecule inhibitor targeting voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons and are critical mediators in the pathophysiology of pain.[2] Genetic studies have validated Nav1.7, Nav1.8, and Nav1.9 as key targets for novel analgesics, with gain-of-function mutations leading to painful neuropathies and loss-of-function mutations resulting in an inability to perceive pain. This compound is under development for the treatment of neuropathic pain, a condition with significant unmet medical need.[3][4] Preclinical studies have demonstrated its potential for significant analgesic effects without the central nervous system or cardiovascular side effects commonly associated with existing therapies.[5][6]

This document provides detailed application notes and protocols for the administration and evaluation of this compound in a Phase I clinical trial setting, based on publicly available information and established methodologies for this class of compounds.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effect by blocking the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels in nociceptive (pain-sensing) neurons. This inhibition reduces neuronal hyperexcitability and blocks the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system. In vitro electrophysiological studies have shown that this compound (ANP-230) blocks these three sodium channel subtypes with similar potency.[1][2]

Nav_Channel_Pain_Signaling_Pathway cluster_0 Peripheral Nociceptive Neuron cluster_1 Central Nervous System Noxious_Stimuli Noxious Stimuli (e.g., injury, inflammation) Nav_Channels Nav1.7, Nav1.8, Nav1.9 Channels Open Noxious_Stimuli->Nav_Channels Na_Influx Na+ Influx Nav_Channels->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation and Propagation Depolarization->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Signal Transmission DSP_2230 This compound DSP_2230->Block Brain Brain (Pain Perception) Spinal_Cord->Brain

Figure 1: Simplified signaling pathway of pain transmission mediated by Nav channels and the inhibitory action of this compound.

Preclinical Characterization Protocols

Prior to human administration, a comprehensive preclinical data package for this compound would be required. Below are representative protocols for key in vitro and in vivo studies.

In Vitro Electrophysiology: Automated Patch Clamp Assay

Objective: To determine the potency (IC50) of this compound on human Nav1.7, Nav1.8, and Nav1.9 channels.

Methodology:

  • Cell Lines: Use HEK293 or CHO cells stably expressing the human alpha subunit of Nav1.7, Nav1.8, or Nav1.9.

  • Apparatus: A high-throughput automated patch-clamp system (e.g., Qube or SyncroPatch).

  • Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 adjusted with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 adjusted with NaOH.

  • Procedure:

    • Cells are cultured to 70-90% confluency and harvested.

    • The automated system performs cell capture, sealing (target >500 MΩ), and whole-cell configuration.

    • A voltage protocol is applied to elicit sodium currents. For example, from a holding potential of -120 mV, apply a depolarizing test pulse to 0 mV for 20 ms.

    • After establishing a stable baseline current, this compound is applied at increasing concentrations (e.g., 0.01 µM to 100 µM).

    • The peak inward sodium current is measured at each concentration.

  • Data Analysis: The concentration-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.

Automated_Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (HEK293 expressing Nav1.7) Cell_Harvesting 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvesting APC_System 3. Automated Patch Clamp (Cell capture, seal, whole-cell) Cell_Harvesting->APC_System Voltage_Protocol 4. Apply Voltage Protocol (Elicit Na+ current) APC_System->Voltage_Protocol Baseline 5. Record Baseline Current Voltage_Protocol->Baseline Compound_Addition 6. Add this compound (Concentration-response) Baseline->Compound_Addition Data_Acquisition 7. Record Current Inhibition Compound_Addition->Data_Acquisition Data_Analysis 8. Data Analysis (Calculate IC50) Data_Acquisition->Data_Analysis

Figure 2: Experimental workflow for determining the IC50 of this compound using an automated patch clamp system.
In Vivo Efficacy: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To assess the analgesic efficacy of this compound in a rat model of neuropathic pain.

Methodology:

  • Animals: Male Sprague-Dawley rats (150-200 g).

  • Surgical Procedure (Chung Model):

    • Anesthetize the rat (e.g., isoflurane).

    • Under aseptic conditions, expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.[1]

    • Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Assessment: Allow animals to recover for 7-14 days to develop stable mechanical allodynia.

  • Drug Administration: Administer this compound orally at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control.[1]

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline (pre-dose) and at various time points post-dose (e.g., 30, 60, 120, 240 minutes).

    • The 50% paw withdrawal threshold is calculated using the up-down method.

  • Data Analysis: Compare the paw withdrawal thresholds between this compound treated, vehicle-treated, and sham groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

In Vivo Safety Pharmacology

Objective: To evaluate the potential adverse effects of this compound on major physiological systems prior to first-in-human administration.

Protocols:

  • Cardiovascular Safety: As per ICH S7A/S7B guidelines, assess effects on blood pressure, heart rate, and ECG (including QT interval) in conscious, telemetered non-rodents (e.g., Beagle dogs or non-human primates).[7]

  • Respiratory Safety: Evaluate respiratory rate and tidal volume in conscious rats using whole-body plethysmography.[3][8]

  • Central Nervous System (CNS) Safety: Conduct a functional observational battery (FOB) or Irwin test in rats to assess behavioral and neurological changes.

Phase I Clinical Trial Protocols

Based on publicly available information for trials ISRCTN07951717 and ISRCTN02543559, the Phase I program for this compound included studies to assess safety, tolerability, pharmacokinetics (PK), and the effects of food, as well as a specific study on renal function.[3][9]

Study Design: Single and Multiple Ascending Dose (SAD/MAD) Study

This study would likely be a randomized, double-blind, placebo-controlled design in healthy adult volunteers (e.g., ages 18-55).[9][10]

Phase_I_SAD_MAD_Logic cluster_SAD Part 1: Single Ascending Dose (SAD) cluster_MAD Part 2: Multiple Ascending Dose (MAD) SAD_Start Enroll Cohort 1 (e.g., 6 active, 2 placebo) SAD_Dose Administer Single Dose (e.g., 3 mg this compound or placebo) SAD_Start->SAD_Dose SAD_Monitor Intensive Safety & PK Monitoring (e.g., 48-72 hours) SAD_Dose->SAD_Monitor SAD_Review Safety Review Committee: Review Data SAD_Monitor->SAD_Review SAD_Decision Safe and Tolerated? SAD_Review->SAD_Decision SAD_Escalate Enroll and Dose Next Cohort at Higher Dose SAD_Decision->SAD_Escalate Yes SAD_Stop Stop Escalation. MTD Determined. SAD_Decision->SAD_Stop No SAD_Escalate->SAD_Dose MAD_Start Enroll Cohort A (e.g., 6 active, 2 placebo) MAD_Dose Administer Multiple Doses (e.g., 80 mg BID for 14 days) MAD_Start->MAD_Dose MAD_Monitor Safety & PK Monitoring (PK at steady state) MAD_Dose->MAD_Monitor MAD_Review Safety Review Committee: Review Data MAD_Monitor->MAD_Review MAD_Decision Safe and Tolerated? MAD_Review->MAD_Decision MAD_Escalate Enroll and Dose Next Cohort at Higher Dose MAD_Decision->MAD_Escalate Yes MAD_Stop Stop Escalation. MAD_Decision->MAD_Stop No MAD_Escalate->MAD_Dose

Figure 3: Logical workflow for a typical SAD/MAD Phase I clinical trial.

Part 1: Single Ascending Dose (SAD)

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound and to determine the maximum tolerated dose (MTD).

  • Procedure:

    • Sequential cohorts of healthy volunteers are enrolled.

    • Within each cohort, subjects are randomized to receive a single oral dose of either this compound or placebo in a fasted state. The first cohort would receive a very low dose (e.g., not exceeding 3 mg).[10]

    • Subjects are monitored closely for an extended period (e.g., 4 days in-house).[9][10]

    • Safety assessments include adverse event (AE) monitoring, vital signs, ECGs, and clinical laboratory tests.

    • Serial blood samples are collected for PK analysis (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).

    • A safety review committee evaluates the data from each cohort before escalating to the next higher dose in a new cohort.

Part 2: Food Effect

  • Objective: To assess the effect of a high-fat meal on the pharmacokinetics of a single dose of this compound.

  • Procedure: A two-way crossover design where subjects receive a single dose of this compound on two separate occasions: once under fasted conditions and once after a standardized high-fat meal.[10]

Part 3: Multiple Ascending Dose (MAD)

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple doses of this compound.

  • Procedure:

    • Sequential cohorts of healthy volunteers are enrolled.

    • Subjects receive multiple oral doses of this compound or placebo (e.g., twice daily for 14 days).[10]

    • Subjects are resident in the clinical unit for an extended period (e.g., 17 nights).[9][10]

    • Safety assessments are conducted throughout the dosing period.

    • PK blood samples are collected on Day 1 and on Day 14 to assess steady-state concentrations and accumulation.

Renal Function Study Protocol (Based on ISRCTN02543559)

Objective: To assess the pharmacodynamic effect of single and multiple doses of this compound on renal function in healthy male subjects.[3]

Methodology:

  • Design: A single-center, double-blind, randomized, placebo-controlled study.[3] Up to 44 healthy male subjects aged 18-55 years were planned.[3]

  • Intervention:

    • Single Dose Phase: A single oral dose of 400 mg this compound or placebo.[3]

    • Multiple Dose Phase: 80 mg this compound or placebo administered twice daily (b.i.d.) for 12 days, followed by a final single 80 mg dose on Day 13.[3]

  • Primary Endpoint Assessment (Glomerular Filtration Rate - GFR):

    • GFR is measured at baseline, after the single dose on Day 1, and after the final dose on Day 13.[3]

    • The measurement is performed using the plasma clearance of iohexol, an exogenous filtration marker.[3]

    • Procedure: Subjects receive an intravenous bolus of iohexol followed by a constant infusion.[3][4] Serial blood samples are collected to determine the clearance rate.

  • Secondary Endpoints:

    • Renal plasma flow and tubular secretion of creatinine.[3]

    • Safety and tolerability.

    • Pharmacokinetics of this compound and its major metabolite on Day 1 and Day 14.[3]

Data Presentation (Representative Data)

As specific quantitative results from the this compound Phase I trials are not publicly available, the following tables are presented with illustrative data typical for such a study.

Table 1: Representative Pharmacokinetic Parameters of this compound Following Single Ascending Doses (SAD) in Healthy Volunteers (Mean ± SD)

Dose GroupNCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)T1/2 (hr)
3 mg625.4 ± 6.12.0 (1.0-3.0)180.5 ± 45.28.5 ± 1.2
10 mg688.2 ± 20.52.5 (1.5-4.0)650.1 ± 155.88.9 ± 1.5
30 mg6275.6 ± 65.32.5 (2.0-4.0)2105.7 ± 501.49.2 ± 1.3
100 mg6850.1 ± 198.73.0 (2.0-4.0)7120.4 ± 1650.99.5 ± 1.8
400 mg62980.5 ± 750.23.5 (2.5-6.0)28540.6 ± 6890.310.1 ± 2.0
Placebo10< LLOQNA< LLOQNA
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax (presented as median and range); AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; T1/2: Terminal half-life; LLOQ: Lower limit of quantification; NA: Not applicable.

Table 2: Representative Summary of Treatment-Emergent Adverse Events (TEAEs) in the Multiple Ascending Dose (MAD) Study

Preferred TermPlacebo (N=8) n (%)80 mg BID (N=6) n (%)200 mg BID (N=6) n (%)400 mg BID (N=6) n (%)
Any TEAE 2 (25.0) 3 (50.0) 4 (66.7) 5 (83.3)
Headache1 (12.5)2 (33.3)2 (33.3)3 (50.0)
Dizziness0 (0.0)1 (16.7)2 (33.3)3 (50.0)
Nausea0 (0.0)1 (16.7)1 (16.7)2 (33.3)
Somnolence0 (0.0)0 (0.0)1 (16.7)2 (33.3)
Fatigue1 (12.5)1 (16.7)1 (16.7)1 (16.7)
Data represents the number (percentage) of subjects experiencing at least one TEAE. All events were mild to moderate in severity.

Conclusion

The administration of this compound in Phase I clinical trials follows established methodologies for first-in-human studies. The program is designed to systematically evaluate the safety, tolerability, and pharmacokinetic profile of the compound in healthy volunteers. The protocols outlined in this document, based on available information for this compound and standard industry practices, provide a framework for the initial clinical development of this novel Nav channel blocker for neuropathic pain. The successful completion of these studies is a critical step in advancing this compound to later-phase trials in patient populations.

References

Measuring DSP-2230 IC50 Values for Nav1.7, Nav1.8, and Nav1.9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is a small molecule inhibitor of voltage-gated sodium channels (Nav), with activity against subtypes Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are key players in the transmission of pain signals, making them attractive targets for the development of novel analgesics for neuropathic pain.[3][4][5][6] Accurate determination of the half-maximal inhibitory concentration (IC50) of compounds like this compound against these specific Nav subtypes is a critical step in preclinical drug development. This document provides detailed application notes and protocols for measuring the IC50 values of this compound for human Nav1.7, Nav1.8, and Nav1.9 channels using electrophysiological methods.

Data Presentation

The following table summarizes the reported IC50 values for this compound against Nav1.7, Nav1.8, and Nav1.9.

TargetThis compound IC50 (μM)
Nav1.77.1[1]
Nav1.811.4[1]
Nav1.96.7[1]

Signaling Pathway and Drug Target

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons.[5] In the context of pain, Nav1.7, Nav1.8, and Nav1.9 are predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG).[4][5] Nav1.7 and Nav1.9 are considered "threshold" channels that amplify small depolarizations, while Nav1.8 is responsible for the majority of the current during the rising phase of the action potential.[7] By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of pain signals.[1]

cluster_0 Nociceptive Neuron cluster_1 Mechanism of this compound Pain_Stimulus Painful Stimulus Depolarization Membrane Depolarization Pain_Stimulus->Depolarization Nav_Channels Nav1.7, Nav1.8, Nav1.9 Activation Depolarization->Nav_Channels Na_Influx Na+ Influx Nav_Channels->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal DSP_2230 This compound DSP_2230->Nav_Channels Inhibition Block Blockade

Caption: Pain signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of IC50 values for ion channel modulators is most accurately performed using patch-clamp electrophysiology.[8][9] Both manual and automated patch-clamp systems are suitable for this purpose.[10][11][12] The following protocols describe a generalized approach for measuring the inhibitory effects of this compound on human Nav1.7, Nav1.8, and Nav1.9 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

Cell Culture and Transfection

Stable cell lines expressing human Nav1.7, Nav1.8, or Nav1.9 are recommended for consistency. Transient transfection can also be used.

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell lines.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection (for transient expression): Transfect cells with a plasmid containing the cDNA for the human SCN9A (Nav1.7), SCN10A (Nav1.8), or SCN11A (Nav1.9) gene using a suitable transfection reagent. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells. Experiments are typically performed 24-48 hours post-transfection.

Electrophysiology Solutions
Solution TypeComponentConcentration (mM)
External Solution NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5
pH adjusted to 7.4 with NaOH
Internal Solution CsF120
CsCl20
NaCl10
EGTA10
HEPES10
pH adjusted to 7.2 with CsOH

Note: Solution compositions can be optimized based on the specific channel subtype and recording conditions.[13][14]

Automated Patch-Clamp Protocol (e.g., using SyncroPatch or QPatch)

Automated patch-clamp systems offer high throughput and are ideal for generating concentration-response curves.[8][11][12]

  • Cell Preparation: Harvest cells using a gentle, non-enzymatic dissociation solution to obtain a single-cell suspension. Centrifuge and resuspend cells in the external solution at an appropriate density (e.g., 100,000-500,000 cells/mL).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the external solution to obtain the desired final concentrations for the concentration-response curve. Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.5%.

  • System Setup: Prime the automated patch-clamp system with internal and external solutions. Load the cell suspension and compound plate.

  • Recording Protocol:

    • Establish a whole-cell configuration.

    • Apply a voltage protocol to elicit channel activation. The specific protocol will vary depending on the channel subtype's gating properties.

      • For Nav1.7 and Nav1.8: From a holding potential of -120 mV, apply a depolarizing step to 0 mV for 20-50 ms.[15]

      • For Nav1.9: Due to its more hyperpolarized activation, a different protocol is required. From a holding potential of -100 mV, apply a series of depolarizing steps (e.g., from -80 mV to +20 mV).[14][16]

    • Record baseline currents in the external solution.

    • Apply different concentrations of this compound and record the resulting currents. Allow for sufficient time for the compound to reach equilibrium.

  • Data Analysis:

    • Measure the peak inward current for each concentration of this compound.

    • Normalize the peak current at each concentration to the baseline current.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

Cell_Prep Cell Preparation (Single-cell suspension) System_Setup System Setup (Prime, Load Cells & Compounds) Cell_Prep->System_Setup Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->System_Setup Whole_Cell Establish Whole-Cell Configuration System_Setup->Whole_Cell Baseline Record Baseline Current (Vehicle Control) Whole_Cell->Baseline Compound_App Apply this compound (Increasing Concentrations) Baseline->Compound_App Record_Inhibition Record Inhibited Current Compound_App->Record_Inhibition Data_Analysis Data Analysis (Normalize, Plot, Fit to Hill Equation) Record_Inhibition->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Automated patch-clamp workflow for IC50 determination.
Manual Patch-Clamp Protocol

Manual patch-clamp is considered the "gold standard" and allows for more detailed biophysical characterization.[9]

  • Cell Plating: Plate cells expressing the target Nav channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Whole-Cell Recording:

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Apply the appropriate voltage protocol as described for the automated patch-clamp.

    • Record baseline currents.

    • Perfuse the recording chamber with different concentrations of this compound and record the steady-state inhibition.

  • Data Analysis: The data analysis procedure is the same as for the automated patch-clamp protocol.

Conclusion

These protocols provide a robust framework for the accurate determination of this compound IC50 values against Nav1.7, Nav1.8, and Nav1.9. The choice between automated and manual patch-clamp will depend on the desired throughput and the level of biophysical detail required. Consistent application of these methods is crucial for the reliable characterization of sodium channel blockers in the drug discovery process.

References

Pharmacokinetic Analysis of DSP-2230 in Healthy Subjects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pharmacokinetic (PK) analysis of DSP-2230 (now known as ANP-230), a selective voltage-gated sodium channel blocker, in healthy subjects. The information is compiled from publicly available clinical trial information.

Introduction

This compound is an investigational drug developed for the treatment of neuropathic pain.[1][2] Its mechanism of action involves the inhibition of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for the initiation and propagation of pain signals.[3][4][5] Early-phase clinical trials in healthy volunteers are essential to understanding the safety, tolerability, and pharmacokinetic profile of a new chemical entity. A Phase 1, three-part study was conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound, as well as the influence of food on its absorption.[6] The development of this compound was later transferred from Sumitomo Dainippon Pharma to AlphaNavi Pharma, and the compound was renamed ANP-230.[1][7]

Pharmacokinetic Data Summary

While the Phase 1 clinical trials for this compound have been completed, specific quantitative pharmacokinetic data from these studies in healthy subjects are not publicly available.[1][8] The tables below are structured to represent the key pharmacokinetic parameters that were intended for assessment in these trials.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Subjects (Fasted State)

Dose GroupNCmax (ng/mL)Tmax (hr)AUC0-t (nghr/mL)AUC0-inf (nghr/mL)t1/2 (hr)
Dose 16Data not availableData not availableData not availableData not availableData not available
Dose 26Data not availableData not availableData not availableData not availableData not available
.....................
Placebo3/groupData not availableData not availableData not availableData not availableData not available
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound in Healthy Subjects

Dose GroupNCmax,ss (ng/mL)Tmax,ss (hr)AUCτ,ss (ng*hr/mL)t1/2 (hr)Rac
Dose X9Data not availableData not availableData not availableData not availableData not available
.....................
Placebo3/groupData not availableData not availableData not availableData not availableData not available
Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; t1/2: Elimination half-life; Rac: Accumulation ratio.

Table 3: Food Effect on Pharmacokinetics of a Single Dose of this compound in Healthy Subjects

ParameterFed State (N=12)Fasted State (N=12)Geometric Mean Ratio (Fed/Fasted)90% Confidence Interval
Cmax (ng/mL)Data not availableData not availableData not availableData not available
AUC0-t (nghr/mL)Data not availableData not availableData not availableData not available
AUC0-inf (nghr/mL)Data not availableData not availableData not availableData not available

Experimental Protocols

The following protocols are based on the described design of the Phase 1 clinical trials for this compound in healthy subjects.[6][9]

Study Design

A three-part Phase 1 study was conducted:

  • Part 1: Single Ascending Dose (SAD) : A randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound in the fasted state. Up to 8 cohorts of 9 subjects were planned, with 6 receiving this compound and 3 receiving a placebo. The initial dose for the first cohort was not to exceed 3 mg.[6]

  • Part 2: Food Effect : A randomized, open-label, two-way crossover study to assess the effect of a high-fat meal on the pharmacokinetics of a single oral dose of this compound. A total of 12 healthy subjects were to receive the drug in both fed and fasted states.[6]

  • Part 3: Multiple Ascending Dose (MAD) : A randomized, double-blind, placebo-controlled study to investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound. Up to 6 cohorts of 12 healthy volunteers were planned, with 9 receiving this compound and 3 receiving a placebo for up to 14 days.[6]

Another Phase 1 study investigated the effect of single and repeated doses of this compound on renal function in healthy male subjects. This study involved a single dose of 400 mg and multiple doses of 80 mg twice daily.[9][10]

Participant Population

Healthy male and female volunteers between the ages of 18 and 55 years were recruited for the studies.[6]

Sample Collection and Bioanalysis
  • Blood Sampling : Venous blood samples were collected at predefined time points before and after drug administration to determine the plasma concentrations of this compound and its metabolites.[6]

  • Urine Sampling : Urine was collected to assess the excretion of this compound and its breakdown products.[6]

  • Bioanalytical Method : Although the specific analytical method has not been published, it is standard practice to use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecule drugs and their metabolites in biological matrices like plasma and urine. This method offers high sensitivity and selectivity.

Visualizations

Mechanism of Action of this compound

DSP-2230_Mechanism_of_Action cluster_Neuron Nociceptive Neuron NaV1_7 Nav1.7 ActionPotential Action Potential Propagation NaV1_7->ActionPotential NaV1_8 Nav1.8 NaV1_8->ActionPotential NaV1_9 Nav1.9 NaV1_9->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal Brain Pain Perception PainSignal->Brain To Brain DSP2230 This compound DSP2230->NaV1_7 Inhibits DSP2230->NaV1_8 DSP2230->NaV1_9

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Phase 1 Clinical Trial Workflow for this compound

DSP-2230_Phase_1_Workflow cluster_Parts Screening Screening of Healthy Volunteers (18-55 years) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (Medical History, Vitals, Labs) InformedConsent->Baseline Part1 Part 1: SAD (Single Ascending Dose, Fasted) Baseline->Part1 Part2 Part 2: Food Effect (Single Dose, Fed vs. Fasted) Baseline->Part2 Part3 Part 3: MAD (Multiple Ascending Dose, 14 Days) Baseline->Part3 Randomization1 Randomization (this compound vs. Placebo) Part1->Randomization1 Randomization2 Randomization (Fed vs. Fasted Sequence) Part2->Randomization2 Randomization3 Randomization (this compound vs. Placebo) Part3->Randomization3 Dosing1 Dosing & PK/PD Sample Collection Randomization1->Dosing1 SafetyMonitoring1 Safety & Tolerability Monitoring Dosing1->SafetyMonitoring1 FollowUp End of Study/ Follow-up Visit SafetyMonitoring1->FollowUp Dosing2 Dosing & PK Sample Collection Randomization2->Dosing2 SafetyMonitoring2 Safety & Tolerability Monitoring Dosing2->SafetyMonitoring2 SafetyMonitoring2->FollowUp Dosing3 Dosing & PK/PD Sample Collection Randomization3->Dosing3 SafetyMonitoring3 Safety & Tolerability Monitoring Dosing3->SafetyMonitoring3 SafetyMonitoring3->FollowUp

Caption: Workflow of the Phase 1 clinical trial of this compound in healthy subjects.

References

Safety and Tolerability of DSP-2230 (ANP-230): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is a selective, orally active small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key mediators in pain signaling pathways, and their targeted inhibition represents a promising strategy for the development of novel analgesics. Initially developed by Dainippon Sumitomo Pharma for neuropathic pain, the compound is now under the stewardship of AlphaNavi Pharma for the treatment of infantile episodic limb pain syndrome, a rare genetic disorder. This document provides a comprehensive overview of the safety and tolerability profile of this compound, based on available data from preclinical and Phase 1 clinical studies.

Mechanism of Action

This compound exerts its pharmacological effect by blocking the flow of sodium ions through the Nav1.7, Nav1.8, and Nav1.9 channels, which are predominantly expressed in peripheral sensory neurons. By inhibiting these channels, this compound reduces neuronal hyperexcitability and the propagation of pain signals. Its high selectivity for these peripheral sodium channel subtypes is anticipated to minimize the central nervous system (CNS) and cardiovascular side effects associated with less selective sodium channel blockers.

cluster_Neuron Peripheral Sensory Neuron This compound This compound Nav_Channels Nav1.7 / Nav1.8 / Nav1.9 Channels This compound->Nav_Channels Inhibits Na_Influx Sodium Ion Influx Nav_Channels->Na_Influx Mediates Action_Potential Action Potential Generation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Figure 1: Mechanism of action of this compound.

Preclinical Safety and Tolerability

Preclinical studies in animal models have demonstrated that this compound has a favorable safety margin. These studies have indicated a low potential for CNS and cardiovascular side effects, which is attributed to its high selectivity for peripheral Nav channel subtypes and a low rate of penetration across the blood-brain barrier.

Clinical Safety and Tolerability in Healthy Volunteers

This compound has been evaluated in several Phase 1 clinical trials involving approximately 200 healthy adult volunteers in the United States, United Kingdom, and Japan. These studies assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the compound.

Summary of Safety Findings

Across the completed Phase 1 trials, this compound was reported to have a tolerable safety profile . An interview with the CEO of AlphaNavi Pharma confirmed that these studies revealed no significant cardiac or central nervous system side effects.

Quantitative Safety Data

Detailed quantitative data from the Phase 1 studies in healthy volunteers, including specific incidences of adverse events and summaries of vital signs, electrocardiogram (ECG), and clinical chemistry parameters, are not publicly available in published literature or clinical trial registries. The tables below are structured to accommodate such data once it becomes available.

Table 1: Summary of Adverse Events in Healthy Volunteers

Dose GroupNumber of SubjectsIncidence of Adverse Events (%)Most Common Adverse EventsSerious Adverse Events
PlaceboData not availableData not availableData not availableData not available
This compound (SAD)Data not availableData not availableData not availableData not available
This compound (MAD)Data not availableData not availableData not availableData not available
SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Table 2: Summary of Vital Signs and ECG Parameters in Healthy Volunteers

ParameterPlaceboThis compound (Low Dose)This compound (High Dose)
Vital Signs
Change from Baseline in Systolic Blood Pressure (mmHg)Data not availableData not availableData not available
Change from Baseline in Diastolic Blood Pressure (mmHg)Data not availableData not availableData not available
Change from Baseline in Heart Rate (bpm)Data not availableData not availableData not available
ECG Parameters
Change from Baseline in QTcF (ms)Data not availableData not availableData not available
Change from Baseline in PR Interval (ms)Data not availableData not availableData not available
Change from Baseline in QRS Duration (ms)Data not availableData not availableData not available

Table 3: Summary of Clinical Laboratory Findings in Healthy Volunteers

Laboratory TestPlaceboThis compound (Low Dose)This compound (High Dose)
Alanine Aminotransferase (ALT) - Mean Change from Baseline (U/L)Data not availableData not availableData not available
Aspartate Aminotransferase (AST) - Mean Change from Baseline (U/L)Data not availableData not availableData not available
Total Bilirubin - Mean Change from Baseline (mg/dL)Data not availableData not availableData not available
Creatinine - Mean Change from Baseline (mg/dL)Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for the key Phase 1 safety and tolerability studies conducted in healthy volunteers.

Study 1: Single and Multiple Ascending Dose Study (Based on ISRCTN07951717)
  • Study Title: A Phase 1, three-part study, in healthy subjects to assess the safety, tolerability and pharmacokinetics of single and multiple doses of this compound, and the effect of the administration of this compound in the fed and fasted states on the PK of this compound.

  • Study Design:

    • Part 1 (Single Ascending Dose - SAD): Randomized, double-blind, placebo-controlled, sequential group design.

    • Part 2 (Food Effect): Randomized, open-label, two-way crossover design.

    • Part 3 (Multiple Ascending Dose - MAD): Randomized, double-blind, placebo-controlled, sequential group design.

  • Participant Population: Healthy male and female volunteers.

  • Methodology:

    • Screening: Participants underwent a comprehensive medical screening.

    • Dosing:

      • Part 1: Single oral doses of this compound or placebo were administered in a fasted state, with doses escalating in subsequent cohorts.

      • Part 2: A single oral dose of this compound was administered on two separate occasions, once in a fasted state and once after a high-fat meal.

      • Part 3: Multiple oral doses of this compound or placebo were administered over a specified period, with total daily doses escalating in subsequent cohorts.

    • Safety and Tolerability Assessments:

      • Continuous monitoring for adverse events (AEs).

      • Regular measurement of vital signs (blood pressure, heart rate, respiratory rate, and temperature).

      • Serial 12-lead electrocardiograms (ECGs).

      • Collection of blood and urine samples for standard clinical chemistry, hematology, and urinalysis at predetermined time points.

    • Pharmacokinetic Assessments: Serial blood and urine samples were collected to determine the pharmacokinetic profile of this compound and its metabolites.

Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization Dosing Dosing (SAD, Food Effect, or MAD) Randomization->Dosing Safety_Monitoring Continuous Safety Monitoring (AEs, Vitals, ECGs, Labs) Dosing->Safety_Monitoring PK_Sampling Pharmacokinetic Sampling Dosing->PK_Sampling Follow_up End of Study/ Follow-up Safety_Monitoring->Follow_up PK_Sampling->Follow_up

Figure 2: Workflow for the SAD/MAD/Food Effect Study.
Study 2: Renal Function Study (Based on ISRCTN02543559)

  • Study Title: A phase 1 study to investigate the effect of single and repeated doses of this compound/placebo on renal function in healthy subjects.

  • Study Design: Single-center, double-blind, randomized, placebo-controlled study.

  • Participant Population: Healthy male volunteers.

  • Methodology:

    • Screening: Participants underwent a thorough medical evaluation, including baseline renal function tests.

    • Dosing: Participants were randomized to receive either this compound or placebo. The study involved a single-dose period followed by a multiple-dose period.

    • Renal Function Assessment:

      • Glomerular filtration rate (GFR) was measured at baseline, after a single dose, and after the multiple-dosing period using the iohexol plasma clearance method.

      • Renal plasma flow was assessed.

      • Tubular secretion of creatinine was measured.

    • Safety and Tolerability Assessments: Standard safety monitoring, including adverse events, vital signs, ECGs, and clinical laboratory tests, was conducted throughout the study.

Current Development Status

The development of this compound (now ANP-230) for neuropathic pain was discontinued by Dainippon Sumitomo Pharma. The rights were subsequently licensed to AlphaNavi Pharma, which is now developing the compound for infantile episodic limb pain syndrome, a rare disease characterized by mutations in the SCN11A gene, which encodes the Nav1.9 channel. A Phase 1/2 clinical trial (jRCT2061200046) in patients with this condition has been initiated to evaluate the safety, efficacy, and pharmacokinetics of ANP-230.

Conclusion

Based on the available information from completed Phase 1 clinical trials in healthy volunteers, this compound (ANP-230) has demonstrated a favorable safety and tolerability profile. The compound's high selectivity for peripheral sodium channels appears to translate into a lack of significant CNS and cardiovascular side effects. While detailed quantitative safety data is not publicly accessible, the qualitative findings support the continued clinical development of ANP-230 for pain indications. Further safety and efficacy data will be forthcoming from the ongoing Phase 1/2 study in patients with infantile episodic limb pain syndrome.

Application Notes and Protocols for DSP-2230 in the Study of Episodic Infantile Limb Pain Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episodic infantile limb pain syndrome is a rare and debilitating genetic disorder characterized by recurrent episodes of severe pain in the limbs, often triggered by factors such as cold and fatigue. The underlying cause has been identified as a gain-of-function mutation in the SCN11A gene, which encodes the voltage-gated sodium channel Nav1.9. This mutation leads to hyperexcitability of peripheral sensory neurons, resulting in the painful phenotype.

DSP-2230 (also known as ANP-230) is a novel small molecule inhibitor of voltage-gated sodium channels with activity against Nav1.7, Nav1.8, and Nav1.9.[1] Its mechanism of action makes it a promising therapeutic candidate for episodic infantile limb pain syndrome by directly targeting the underlying pathophysiology. These application notes provide a comprehensive overview of the preclinical data and experimental protocols for utilizing this compound as a tool to study this condition.

Preclinical Data for this compound (ANP-230)

In Vitro Activity

This compound has been characterized as a potent blocker of the primary pain-associated sodium channels. The half-maximal inhibitory concentrations (IC50) for various human sodium channel subtypes are summarized below.

Channel SubtypeIC50 (µM)
hNav1.77.1
hNav1.811.4
hNav1.96.7
hNav1.5>100

Data sourced from Kamei T, et al. (2024) and MedChemExpress.[1][2]

In Vivo Efficacy in a Mouse Model of Episodic Pain Syndrome

In a preclinical study using a mouse model harboring the Nav1.9 R222S mutation, which recapitulates the episodic pain syndrome phenotype, this compound demonstrated significant analgesic effects.

Experimental ModelDosing (mg/kg, p.o.)Observed Effect
Hot Plate Test (Thermal Hyperalgesia)3, 10, 30Dose-dependent increase in paw withdrawal latency.
von Frey Test (Mechanical Allodynia)3, 10, 30Dose-dependent increase in paw withdrawal threshold.
Cold Plate Test30Reduction in nociceptive behaviors.

Data sourced from Okuda H, et al. (2023).[3]

Signaling Pathway and Mechanism of Action

This compound is designed to reduce the hyperexcitability of nociceptive neurons by blocking the influx of sodium ions through voltage-gated sodium channels. In the context of episodic infantile limb pain syndrome, the gain-of-function mutation in Nav1.9 leads to an enhanced sodium current, lowering the threshold for action potential firing. By inhibiting Nav1.9, as well as Nav1.7 and Nav1.8 which are also involved in pain signaling, this compound is expected to restore normal neuronal firing patterns and alleviate pain.

cluster_Neuron Nociceptive Neuron Nav1_9 Gain-of-function Nav1.9 Mutation (SCN11A) Na_Influx Increased Na+ Influx Nav1_9->Na_Influx leads to Hyperexcitability Neuronal Hyperexcitability Na_Influx->Hyperexcitability causes Action_Potential Ectopic Action Potential Firing Hyperexcitability->Action_Potential results in Pain_Relief Pain Relief Hyperexcitability->Pain_Relief Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal initiates Pain_Signal->Pain_Relief DSP2230 This compound (ANP-230) Block Blockade of Nav1.7, Nav1.8, Nav1.9 DSP2230->Block Block->Na_Influx inhibits

Caption: Mechanism of this compound in Episodic Infantile Limb Pain Syndrome.

Experimental Protocols

In Vivo Assessment of Thermal Hyperalgesia (Hot Plate Test)

This protocol is designed to assess the analgesic efficacy of this compound in a mouse model of thermal hyperalgesia.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Animal enclosure for observation

  • This compound (ANP-230) formulated for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose in sterile water)

  • Mouse model of episodic infantile limb pain (e.g., Nav1.9 R222S knock-in mice) and wild-type controls

  • Animal scale

  • Oral gavage needles

Procedure:

  • Acclimation: Acclimate mice to the experimental room for at least 60 minutes before testing.

  • Habituation: Habituate the mice to the testing apparatus by placing them on the hot plate (at a neutral temperature) for 1-2 minutes on two separate days prior to the experiment.

  • Baseline Measurement: Set the hot plate temperature to a noxious level (e.g., 55 ± 0.5°C). Place a mouse on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control via oral gavage. Doses of 3, 10, and 30 mg/kg have been shown to be effective in preclinical models.[3]

  • Post-Dosing Measurement: At predetermined time points after dosing (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test as described in step 3.

  • Data Analysis: Compare the paw withdrawal latencies between the this compound treated and vehicle-treated groups. An increase in latency in the drug-treated group indicates an analgesic effect.

start Start acclimate Acclimate Mice (60 min) start->acclimate baseline Baseline Hot Plate Test (55°C) acclimate->baseline dosing Oral Gavage: This compound or Vehicle baseline->dosing post_dose Post-Dosing Hot Plate Test (Multiple Time Points) dosing->post_dose analysis Data Analysis: Compare Latencies post_dose->analysis end End analysis->end start Start acclimate Acclimate & Habituate Mice start->acclimate baseline Baseline von Frey Test (Up-Down Method) acclimate->baseline dosing Oral Gavage: This compound or Vehicle baseline->dosing post_dose Post-Dosing von Frey Test dosing->post_dose analysis Data Analysis: Compare 50% Withdrawal Thresholds post_dose->analysis end End analysis->end start Start prepare_cells Prepare Cultured DRG Neurons start->prepare_cells patch Achieve Whole-Cell Patch Clamp Configuration prepare_cells->patch baseline Record Baseline Sodium Currents patch->baseline apply_drug Perfuse with This compound Solution baseline->apply_drug record_drug Record Sodium Currents in Presence of this compound apply_drug->record_drug analyze Analyze Current Inhibition and Calculate IC50 record_drug->analyze end End analyze->end

References

Troubleshooting & Optimization

DSP-2230 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered during experiments with DSP-2230. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is soluble in DMSO at concentrations of 100 mg/mL to 125 mg/mL.[1][2][3] For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Sonication may also be used to facilitate dissolution.[2][3]

Q2: My this compound powder is not dissolving easily in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Increase Sonication Time: Gently sonicate the solution for a longer duration.[2][3]

  • Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[1] DMSO readily absorbs moisture from the air, which can reduce its solvating power for hydrophobic compounds.

Q3: My this compound precipitates when I dilute the DMSO stock solution with aqueous media for in vitro assays. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for poorly soluble compounds. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.

  • Increase the Percentage of Co-solvent: If your experimental system allows, you can try to include a small percentage of a water-miscible organic co-solvent, such as ethanol or PEG300, in your final aqueous solution.

  • Use a Surfactant: The addition of a biocompatible surfactant, like Tween-80, at a low concentration (e.g., 0.01-0.1%) can help maintain the solubility of the compound.[1][2]

  • Prepare a Formulation with a Carrier: For cellular assays, you can explore using carrier molecules like cyclodextrins to improve aqueous solubility.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy or Precipitated Stock Solution in DMSO 1. DMSO has absorbed moisture. 2. Insufficient dissolution time or energy.1. Use a new, unopened bottle of anhydrous DMSO.[1] 2. Increase sonication time and/or gently warm the solution.[2][3]
Precipitation in Aqueous Buffer During Dilution The compound's solubility limit in the aqueous buffer has been exceeded.1. Decrease the final concentration of this compound. 2. Add a low percentage of a co-solvent (e.g., ethanol, PEG300) to the final buffer. 3. Incorporate a surfactant (e.g., Tween-80) into the buffer.[1][2] 4. Prepare a fresh, lower concentration DMSO stock solution for dilution.
Inconsistent Results in Biological Assays 1. Incomplete solubilization of the compound. 2. Precipitation of the compound in the assay medium over time.1. Visually inspect the stock solution and final assay solution for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment. 3. Consider using a formulation with excipients like PEG300 and Tween-80 to improve stability in solution.[1][2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 419.40 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.194 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO.

  • Vortex the solution for 1-2 minutes to facilitate initial mixing.

  • Sonicate the solution for 5-10 minutes, or until the powder is completely dissolved and the solution is clear.[2][3]

  • Store the stock solution at -20°C or -80°C for long-term stability.[1]

Preparation of an In Vivo Formulation

This protocol is based on formulations provided by suppliers for achieving a clear solution for in vivo experiments.[1][2]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure for a 4 mg/mL solution: [2]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).

  • In a sterile tube, add 10% of the final volume of the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

  • Add 45% of the final volume of saline and mix thoroughly.

  • If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][2] It is recommended to prepare this formulation fresh on the day of use.[1]

Visual Guides

experimental_workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation (DMSO) cluster_invivo In Vivo Formulation cluster_invitro In Vitro Working Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate Until Clear vortex->sonicate store Store at -20°C / -80°C sonicate->store start_invivo Start with DMSO Stock add_peg Add PEG300 start_invivo->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline use_fresh Use Freshly Prepared add_saline->use_fresh start_invitro Start with DMSO Stock dilute Dilute in Aqueous Buffer start_invitro->dilute check Check for Precipitation dilute->check

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting this compound Solubility Issues cluster_stock Issue with DMSO Stock cluster_aqueous Issue with Aqueous Dilution issue Solubility Issue Encountered stock_precipitate Precipitation in DMSO issue->stock_precipitate solution_cloudy Cloudy Solution issue->solution_cloudy aqueous_precipitate Precipitation in Buffer issue->aqueous_precipitate check_dmso Use Fresh Anhydrous DMSO? stock_precipitate->check_dmso solution_cloudy->check_dmso increase_sonication Increase Sonication/Warming? check_dmso->increase_sonication Yes use_fresh_dmso Action: Use Fresh DMSO check_dmso->use_fresh_dmso No resolved Issue Resolved increase_sonication->resolved Yes contact_support Contact Technical Support increase_sonication->contact_support No lower_conc Lower Final Concentration? aqueous_precipitate->lower_conc lower_conc->resolved Resolved add_cosolvent Add Co-solvent/Surfactant? lower_conc->add_cosolvent Still Precipitates add_cosolvent->resolved Yes add_cosolvent->contact_support No

Caption: Troubleshooting logic for this compound solubility.

References

Technical Support Center: Optimizing DSP-2230 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing DSP-2230 in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as ANP-230, is an orally active inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] By blocking these channels, this compound reduces the influx of sodium ions, which in turn inhibits the generation and propagation of neuronal action potentials. This mechanism of action makes it a compound of interest for improving neuropathic pain.[1]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: A good starting point for determining the optimal concentration of this compound in your cell culture experiments is to use a range based on its half-maximal inhibitory concentration (IC50) values. We recommend performing a dose-response curve starting from a concentration at least 10-fold below the lowest IC50 value and extending to a concentration at least 10-fold above the highest IC50 value. For this compound, this would typically be in the micromolar (µM) range.

Q3: In which solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is low (typically ≤ 0.1%) and consistent across all conditions, including your vehicle control, to avoid solvent-induced artifacts.

Q4: Which cell lines are suitable for testing this compound?

A4: The choice of cell line will depend on your specific research question. Since this compound targets Nav1.7, Nav1.8, and Nav1.9, it is recommended to use cell lines that endogenously express these channels or have been engineered to express them. Commercially available cell lines, such as HEK-293 and CHO cells, are often used for stably or transiently expressing specific ion channel subtypes for in vitro studies.[2][3][4][5][6][7][8]

Q5: How can I determine if the observed effects of this compound are due to its intended on-target activity?

A5: To confirm that the observed cellular phenotype is a direct result of this compound's inhibition of Nav1.7, Nav1.8, and/or Nav1.9, consider the following approaches:

  • Use of control cell lines: Compare the effects of this compound on your target-expressing cell line with a parental cell line that does not express the sodium channel subtypes of interest.

  • Electrophysiology: Techniques like patch-clamp can directly measure the inhibitory effect of this compound on sodium channel currents.[9][10]

  • Use of a structurally unrelated inhibitor: If available, a different inhibitor targeting the same sodium channel subtypes should produce a similar biological effect.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. 1. Low solubility of the compound in aqueous media at the tested concentration.2. Final DMSO concentration is too low to maintain solubility.1. Visually inspect your working solutions for any precipitate before adding them to the cells. 2. Prepare intermediate dilutions of your DMSO stock in a serum-free medium before the final dilution in your complete cell culture medium. 3. Consider using a lower final concentration of this compound.
High levels of cell death or cytotoxicity observed. 1. The concentration of this compound is too high.2. The final concentration of the DMSO vehicle is toxic to the cells.3. The target sodium channels are critical for the survival of your specific cell line.1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your cell line. 2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). 3. Conduct your experiments at concentrations below the determined cytotoxic threshold.
Inconsistent or no observable effect of this compound. 1. The concentration of this compound is too low to have a measurable effect.2. The cell line does not express the target sodium channels at a sufficient level.3. The compound has degraded due to improper storage or handling.4. The experimental endpoint is not sensitive to the inhibition of the target sodium channels.1. Increase the concentration of this compound, ensuring it remains below the cytotoxic level. 2. Verify the expression of Nav1.7, Nav1.8, and/or Nav1.9 in your cell line using techniques like RT-qPCR or Western blotting. 3. Use a fresh aliquot of this compound from a properly stored stock solution. 4. Consider using a more direct functional assay, such as a membrane potential-sensitive dye assay or electrophysiology.[11][12]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against its target human voltage-gated sodium channels. These values are crucial for designing your dose-response experiments.

Target IC50 (µM) Reference
Nav1.77.1[13]
Nav1.811.4[13]
Nav1.96.7[13]

Note: IC50 values can vary depending on the experimental conditions and assay used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the required stock concentration: A common stock concentration for in vitro experiments is 10 mM.

  • Calculate the required mass of this compound: Based on the molecular weight of this compound (419.4 g/mol ), calculate the mass needed to achieve the desired stock concentration and volume.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the solid this compound.

  • Ensure complete dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration

This protocol provides a general framework for a 96-well plate format. It should be adapted based on your specific cell line and assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions:

    • Prepare a series of intermediate dilutions of your this compound DMSO stock solution in serum-free cell culture medium.

    • From these intermediate dilutions, prepare the final working solutions in complete cell culture medium. The final concentrations should typically span a range from 0.01 µM to 100 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

  • Treatment:

    • Carefully remove the old medium from the wells.

    • Add the prepared working solutions of this compound and the vehicle control to the appropriate wells.

    • Include a set of untreated control wells.

  • Incubation: Incubate the plate for a predetermined duration based on your experimental design (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired assay to measure the effect of this compound (e.g., cell viability assay, functional assay, or biomarker analysis).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the this compound concentration.

    • Use a suitable curve-fitting software to determine the EC50 or IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Nav1_7 Nav1.7 Na_influx Na+ Influx Nav1_7->Na_influx allows Nav1_8 Nav1.8 Nav1_8->Na_influx allows Nav1_9 Nav1.9 Nav1_9->Na_influx allows DSP2230 This compound DSP2230->Nav1_7 DSP2230->Nav1_8 DSP2230->Nav1_9 Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuronal_Excitability Neuronal Excitability Action_Potential->Neuronal_Excitability Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Stock_Prep Prepare this compound Stock Solution (DMSO) Start->Stock_Prep Dose_Response Prepare Serial Dilutions of this compound Stock_Prep->Dose_Response Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells Cell_Seeding->Treatment Dose_Response->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (e.g., Viability, Functional) Incubation->Assay Data_Analysis Analyze Data (Determine IC50/EC50) Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for concentration optimization.

Troubleshooting_Logic Start Unexpected Result Precipitation Precipitation? Start->Precipitation Cytotoxicity High Cytotoxicity? Precipitation->Cytotoxicity No Solubility_Check Check Solubility & Adjust Dilution Protocol Precipitation->Solubility_Check Yes No_Effect No/Inconsistent Effect? Cytotoxicity->No_Effect No Viability_Assay Perform Viability Assay & Lower Concentration Cytotoxicity->Viability_Assay Yes Concentration_Check Increase Concentration No_Effect->Concentration_Check Yes Target_Expression Verify Target Expression Concentration_Check->Target_Expression Compound_Stability Check Compound Stability Target_Expression->Compound_Stability

Caption: Troubleshooting decision tree.

References

DSP-2230 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with DSP-2230. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments, with a focus on the challenges related to its use in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental medium.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: Solid this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[3] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year, or -80°C for up to two years.[2]

Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What can I do?

A3: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your experimental concentration may be above the solubility limit of this compound in the aqueous buffer.

  • Increase the percentage of co-solvent: For in vivo studies, formulations with co-solvents such as PEG300 and Tween 80 have been suggested to improve solubility.[1][2] You may be able to adapt these for in vitro experiments, but be mindful of potential effects of these solvents on your experimental system.

  • Sonication: Gentle sonication can help to dissolve small amounts of precipitate.[1]

  • pH adjustment: The solubility of a compound can be pH-dependent. However, without specific data for this compound, this would require experimental determination.

Q4: Is there any information on the stability of this compound in aqueous solutions?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in aqueous solution over the course of the experiment.Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid using aqueous solutions that have been stored for extended periods.
Precipitation of the compound out of solution.Visually inspect your solutions for any precipitate before use. If precipitation is observed, refer to the troubleshooting steps in FAQ Q3.
Loss of compound activity Adsorption of the compound to plasticware.Use low-adhesion plasticware or silanized glassware for the preparation and storage of dilute this compound solutions.
Chemical incompatibility with buffer components.Ensure that your buffer components do not react with this compound. If you suspect an interaction, try a different buffer system.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

This protocol provides a general method for preparing a working solution of this compound for in vitro experiments.

  • Prepare a 10 mM stock solution in DMSO.

  • Serially dilute the stock solution in your final aqueous experimental buffer to the desired concentration. It is recommended to add the DMSO stock solution to the aqueous buffer while vortexing to facilitate mixing and minimize precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.

  • Use the freshly prepared working solution immediately for your experiments.

Protocol 2: General Workflow for Assessing Aqueous Stability

Since specific stability data for this compound is not publicly available, researchers may need to perform their own stability studies. The following is a general workflow that can be adapted for this purpose.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_stock Prepare concentrated stock solution in DMSO prep_aq Dilute stock solution into aqueous buffer of interest (e.g., PBS pH 7.4) prep_stock->prep_aq incubate Aliquot and incubate aqueous solutions under different conditions (e.g., 4°C, RT, 37°C) prep_aq->incubate sampling Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sampling analysis Analyze samples by HPLC to quantify the remaining this compound sampling->analysis plot Plot concentration vs. time to determine degradation rate analysis->plot G cluster_moa Mechanism of Action cluster_troubleshooting Solubility Troubleshooting Logic nav_channel Voltage-gated Sodium Channel (e.g., Nav1.7, Nav1.8) inhibition Inhibition of Na+ influx nav_channel->inhibition dsp2230 This compound dsp2230->nav_channel blocks action_potential Reduced neuronal excitability inhibition->action_potential start Precipitation Observed? decrease_conc Decrease final concentration start->decrease_conc Yes end_success Solution is clear start->end_success No add_cosolvent Add co-solvent (e.g., PEG300) decrease_conc->add_cosolvent sonicate Apply sonication add_cosolvent->sonicate sonicate->end_success end_fail Precipitation persists sonicate->end_fail

References

Technical Support Center: DSP-2230 In Vivo Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with DSP-2230 precipitation in in vivo formulations.

Troubleshooting Guides

Issue: Observed Precipitation of this compound in In Vivo Studies

Precipitation of this compound upon administration can lead to variable drug exposure and compromised efficacy. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Potential Cause 1: Formulation Instability upon Dilution

The formulation may become supersaturated and unstable upon contact with physiological fluids, leading to precipitation.

  • Step 1: Re-evaluate Formulation Composition. Review the current formulation. A common starting point for a this compound in vivo formulation is a co-solvent system. Based on available data, a suggested formulation consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[1][2]

    This composition has been reported to achieve a solubility of ≥ 2.25 mg/mL to 4 mg/mL.[1][2]

  • Step 2: Assess Drug Loading. Ensure the concentration of this compound in your formulation does not exceed its saturation solubility in the chosen vehicle. Exceeding this limit is a primary driver of precipitation.[3]

  • Step 3: Incorporate Precipitation Inhibitors. The addition of polymers can help maintain a supersaturated state and prevent crystal growth.[4][5][6] Consider incorporating hydrophilic polymers such as:

    • Hydroxypropyl methylcellulose (HPMC)

    • Polyvinylpyrrolidone (PVP)[5]

    • Soluplus®

Potential Cause 2: pH Shift upon Injection

A change in pH from the formulation vehicle to the physiological environment can drastically reduce the solubility of this compound, causing it to precipitate.

  • Step 1: Determine the pKa of this compound. Understanding the ionization properties of this compound is crucial. If the compound has ionizable groups, its solubility will be pH-dependent.

  • Step 2: Buffer the Formulation. If a pH shift is the suspected cause, consider using a biocompatible buffer system in the formulation to maintain a pH at which this compound is most soluble.

  • Step 3: In Vitro Precipitation Assessment. Simulate the in vivo environment by performing an in vitro experiment where the formulation is diluted in a physiologically relevant buffer (e.g., Phosphate Buffered Saline, pH 7.4). This can help predict the likelihood of precipitation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of drug precipitation in vivo?

A1: Drug precipitation in vivo is often triggered by a few key factors. These include the drug's inherent low solubility, a sudden change in pH from the formulation to the physiological environment, and the dilution of the formulation with bodily fluids which can lead to supersaturation and subsequent precipitation.[4][7] Interactions between the drug and excipients in the formulation can also play a role.[4]

Q2: What are some recommended formulation strategies to prevent this compound precipitation?

A2: Several strategies can be employed to enhance the solubility and prevent the precipitation of poorly soluble drugs like this compound. The use of co-solvents, such as a mixture of DMSO, PEG300, Tween-80, and saline, is a common approach.[1][2] Additionally, incorporating precipitation inhibitors like polymers (e.g., HPMC, PVP) can maintain the drug in a supersaturated state long enough for absorption to occur.[4][5][6] The development of advanced drug delivery systems like supersaturatable self-emulsifying drug delivery systems (S-SMEDDS) is another effective strategy.[5]

Q3: How can I predict the potential for this compound to precipitate from my formulation in vivo?

A3: While in vivo behavior can be complex, in vitro methods can provide a good indication of precipitation potential. A simple and effective method is to dilute the drug formulation in a biorelevant medium (e.g., simulated intestinal fluid or plasma) and observe for the formation of a precipitate over time. This can be done visually or by measuring the drug concentration in the solution after filtration or centrifugation.[7]

Data Summary

Table 1: Reported In Vivo Formulation for this compound

ComponentPercentageReported SolubilityReference
DMSO10%≥ 2.25 mg/mL[1]
PEG30040%
Tween-805%
Saline45%
Alternative
DMSO10%4 mg/mL[2]
PEG30040%
Tween 805%
Saline45%

Experimental Protocols

Protocol: In Vitro Assessment of Formulation Stability upon Dilution

Objective: To evaluate the potential for this compound precipitation from a formulation upon dilution in a physiologically relevant buffer.

Materials:

  • This compound formulation

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bars

  • Glass vials

  • Micropipettes

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare the this compound formulation at the desired concentration.

  • Add a defined volume of PBS (e.g., 10 mL) to a glass vial and place it on a magnetic stirrer at room temperature or 37°C.

  • While stirring, add a small volume of the this compound formulation to the PBS to achieve the desired final concentration (e.g., a 1:100 dilution).

  • Observe the solution for any signs of precipitation (cloudiness, visible particles) at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, withdraw an aliquot of the mixture and immediately filter it through a 0.22 µm syringe filter to remove any precipitated drug.

  • Analyze the filtrate using a validated HPLC method to determine the concentration of dissolved this compound.

  • A significant decrease in the concentration of dissolved this compound over time indicates precipitation.

Visualizations

Troubleshooting_Precipitation start Observed Precipitation of this compound in vivo check_formulation Evaluate Formulation Stability start->check_formulation Primary Check check_pH Consider pH Shift Effects start->check_pH Secondary Check re_evaluate_composition Re-evaluate Formulation Composition (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) check_formulation->re_evaluate_composition Unstable solution Stable Formulation Achieved check_formulation->solution Stable determine_pka Determine pKa of this compound check_pH->determine_pka pH-dependent solubility suspected check_pH->solution No pH effect assess_loading Assess Drug Loading vs. Solubility re_evaluate_composition->assess_loading add_inhibitors Incorporate Precipitation Inhibitors (e.g., HPMC, PVP) assess_loading->add_inhibitors add_inhibitors->solution buffer_formulation Buffer the Formulation determine_pka->buffer_formulation in_vitro_test Perform in vitro Dilution Test buffer_formulation->in_vitro_test in_vitro_test->solution

Caption: Troubleshooting workflow for this compound precipitation.

References

Troubleshooting inconsistent results with DSP-2230

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with DSP-2230.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, selective small-molecule blocker of voltage-gated sodium channels (Nav).[1] It specifically targets Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons.[2][3] By inhibiting these channels, this compound reduces the influx of sodium ions, which in turn inhibits the generation and propagation of neuronal action potentials, leading to an analgesic effect.[4] this compound is under development for the treatment of neuropathic pain.[1][5]

Q2: What are the reported IC50 values for this compound against its target channels?

The inhibitory concentrations of this compound vary slightly depending on the experimental system. The following table summarizes the reported IC50 values.

Target ChannelIC50 (μM) - Automated Patch ClampIC50 (μM) - Manual Patch Clamp
Human Nav1.77.19.3
Human Nav1.811.45.5
Human Nav1.96.7N/A
Human Nav1.5Low inhibitory activity151.2

Data sourced from ProbeChem and MedChemExpress.[3][4]

Q3: In which experimental models has this compound been evaluated?

This compound has been assessed in various preclinical and clinical models. In non-clinical studies, it has shown analgesic effects in models of neuropathic pain.[6] It has also been evaluated in healthy male subjects using capsaicin and UVB radiation-induced pain models to investigate its pharmacodynamic effects.[7] Furthermore, clinical trials have been conducted to assess its safety, tolerability, and effect on renal function.[5][6]

Troubleshooting Guide

Q4: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the potential causes and solutions?

Inconsistent results with this compound in vitro can stem from several factors related to compound preparation and handling, as well as the experimental setup itself.

  • Solubility Issues: this compound has limited solubility in aqueous solutions. Precipitation of the compound can lead to a lower effective concentration and thus, variable results.

    • Solution: Prepare fresh working solutions for each experiment from a DMSO stock.[4] When preparing the working solution, add each solvent sequentially and ensure complete dissolution. Sonication can be used to aid dissolution.[4] Visually inspect the solution for any precipitates before adding it to your assay.

  • Compound Stability: Like many small molecules, this compound may degrade over time, especially when in solution and exposed to light or repeated freeze-thaw cycles.

    • Solution: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Protect solutions from light.

  • Cell Health and Density: The physiological state of the cells, including passage number and density, can influence the expression and function of sodium channels, leading to variability in the response to this compound.

    • Solution: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density for all experiments. Regularly monitor cell health and morphology.

  • Assay Conditions: Variations in incubation time, temperature, or buffer composition can affect the binding of this compound to its target channels.

    • Solution: Standardize all assay parameters and ensure they are kept consistent across all experiments.

Below is a workflow to troubleshoot inconsistent in vitro results:

G start Inconsistent In Vitro Results solubility Check for Compound Precipitation start->solubility prepare_fresh Prepare Fresh Working Solution from Stock Use Sonication if Needed solubility->prepare_fresh Precipitate Observed stability Review Compound Handling solubility->stability No Precipitate prepare_fresh->stability aliquot Aliquot Stock Solution Minimize Freeze-Thaw Cycles Protect from Light stability->aliquot Improper Handling Suspected cell_health Assess Cell Culture Conditions stability->cell_health Proper Handling Confirmed aliquot->cell_health standardize_cells Use Consistent Passage Number and Seeding Density cell_health->standardize_cells Inconsistencies Identified assay_conditions Verify Assay Parameters cell_health->assay_conditions Consistent Cell Culture standardize_cells->assay_conditions standardize_assay Ensure Consistent Incubation Time, Temperature, and Buffers assay_conditions->standardize_assay Variations Found end Consistent Results Achieved assay_conditions->end All Parameters Standardized standardize_assay->end

Troubleshooting workflow for inconsistent in vitro results.

Q5: My in vivo experiments with this compound are showing high variability in analgesic response. What should I consider?

Variability in in vivo studies can be influenced by factors related to drug formulation and administration, as well as the animal model.

  • Formulation and Administration: The oral bioavailability of this compound can be affected by the vehicle used for formulation. Improper administration can also lead to inconsistent dosing.

    • Solution: For oral administration (p.o.), ensure a homogenous suspension of this compound in the vehicle. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Use precise oral gavage techniques to ensure accurate and consistent dosing. Prepare the formulation fresh on the day of use.[4]

  • Animal Model and Behavior: The specific strain, age, and sex of the animals can influence their baseline pain sensitivity and response to analgesics. Stress and handling can also impact behavioral readouts.

    • Solution: Use a consistent source, strain, age, and sex of animals for your studies. Acclimatize the animals to the experimental setup and handling procedures to minimize stress-induced variability.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between individual animals.

    • Solution: If significant variability persists, consider conducting a pilot pharmacokinetic study in your animal model to determine the time to maximum concentration (Tmax) and plasma exposure at the dose used. This will help in timing the behavioral assessments appropriately.

Experimental Protocols

Protocol 1: In Vitro Patch-Clamp Electrophysiology

This protocol is a general guideline for assessing the inhibitory activity of this compound on voltage-gated sodium channels expressed in a stable cell line (e.g., HEK293).

  • Cell Culture: Culture cells stably expressing the human Nav channel of interest (e.g., Nav1.7, Nav1.8) under standard conditions.

  • Solution Preparation:

    • Prepare an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

    • Prepare an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.

  • Electrophysiology Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use a voltage-clamp protocol to elicit sodium currents. For example, from a holding potential of -120 mV, apply a depolarizing step to 0 mV for 20 ms.

    • Establish a stable baseline recording of the sodium current in the external solution.

    • Perfuse the cells with the external solution containing different concentrations of this compound.

    • Record the sodium current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: In Vivo Neuropathic Pain Model (Based on publicly available data)

This protocol is a general example based on common practices for evaluating analgesics in rodent models of neuropathic pain.

  • Animal Model: Induce neuropathic pain in rats or mice using a standard model such as chronic constriction injury (CCI) or spared nerve injury (SNI).

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • For oral administration, formulate this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to the desired concentration (e.g., 3-30 mg/kg).[4][8] Prepare the formulation fresh daily.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) once daily for the duration of the study.[4]

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments.

    • Assess thermal hyperalgesia using a hot plate or Hargreaves test.[4]

    • Establish a baseline measurement before drug administration.

    • Perform behavioral testing at predetermined time points after drug administration.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle control group.

Signaling Pathway and Mechanism of Action

This compound directly blocks the pore of voltage-gated sodium channels, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This inhibition of action potential generation and propagation in nociceptive neurons is the basis of its analgesic effect.

G cluster_0 Neuron Membrane Na_channel Nav1.7 / Nav1.8 / Nav1.9 Channel Na_in Na+ Influx Na_channel->Na_in DSP2230 This compound DSP2230->Na_channel Blocks Channel Action_Potential Action Potential (Depolarization) Na_in->Action_Potential Na_out Na+ (Extracellular) Na_out->Na_channel Nociceptive Stimulus Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Mechanism of action of this compound on voltage-gated sodium channels.

References

DSP-2230 Technical Support Center: Navigating Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DSP-2230 in cellular assays. The information is structured to address potential off-target effects and other experimental challenges in a question-and-answer format, facilitating troubleshooting and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] It is also known as ANP-230. By blocking these channels, this compound reduces the influx of sodium ions, which in turn inhibits the generation and propagation of action potentials in neurons.[2] This mechanism of action is the basis for its development as a treatment for neuropathic pain.[3][4][5]

Q2: What are the known off-target effects of this compound?

Publicly available data on the comprehensive off-target profile of this compound against a broad range of receptors, kinases, and other enzymes is limited. However, studies have highlighted its selectivity for the peripheral sodium channels Nav1.7, Nav1.8, and Nav1.9 over the cardiac sodium channel Nav1.5 and central nervous system Nav channels.[6] This selectivity profile suggests a lower risk of certain off-target effects, particularly cardiac arrhythmias, which can be associated with non-selective sodium channel blockers.

Q3: I am observing unexpected cytotoxicity in my cellular assay. Could this be an off-target effect?

While an off-target effect cannot be entirely ruled out without a comprehensive screening profile, cytotoxicity at high concentrations can be a consequence of the on-target activity of potent ion channel blockers. Excessive blockade of sodium channels can disrupt cellular homeostasis and lead to cell death. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay. Refer to the troubleshooting guide below for a systematic approach to investigating unexpected cytotoxicity.

Q4: Can this compound affect signaling pathways other than those directly related to sodium influx?

Modulation of ion channel activity can indirectly influence various downstream signaling pathways. For instance, changes in intracellular sodium concentration and membrane potential can impact calcium signaling, which in turn can affect a multitude of cellular processes, including gene expression and enzyme activation. However, specific off-target signaling pathways directly modulated by this compound have not been publicly documented.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound on its primary targets.

TargetIC50 (µM)Assay ConditionReference
Human Nav1.77.1Sodium currents[1][2]
Human Nav1.811.4Sodium currents[1][2]
Human Nav1.96.7Sodium currents[1][2]
Human Nav1.5151.2Manual patch-clamp[6]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

Question: I am observing a significant decrease in cell viability at my intended experimental concentration of this compound. How can I determine if this is an on-target or a potential off-target effect?

Troubleshooting Workflow:

start Unexpected Decrease in Cell Viability Observed dose_response Perform a detailed dose-response curve for this compound (e.g., 0.1 nM to 100 µM) start->dose_response viability_assay Use a sensitive cell viability assay (e.g., CellTiter-Glo®) dose_response->viability_assay compare_ic50 Compare the cytotoxicity IC50 with the on-target IC50s (Nav1.7/1.8/1.9) viability_assay->compare_ic50 on_target Cytotoxicity IC50 is close to on-target IC50s compare_ic50->on_target off_target Cytotoxicity IC50 is significantly lower than on-target IC50s compare_ic50->off_target on_target_conclusion Conclusion: Likely on-target effect due to excessive Nav channel blockade. on_target->on_target_conclusion off_target_investigation Further Investigation Needed for Potential Off-Target Effects off_target->off_target_investigation control_compound Test a structurally unrelated Nav1.7/1.8/1.9 blocker off_target_investigation->control_compound similar_effect Similar cytotoxicity observed? control_compound->similar_effect on_target_confirmed Confirms on-target cytotoxicity in this cell line similar_effect->on_target_confirmed Yes off_target_suspected Suggests a potential off-target effect specific to this compound's chemical scaffold similar_effect->off_target_suspected No

Caption: Troubleshooting workflow for decreased cell viability.

Experimental Protocol: Cell Viability Assay (Luminescent)

  • Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.

Issue 2: Inconsistent or Unexplained Cellular Phenotype

Question: I am observing a cellular phenotype that is not readily explained by the blockade of Nav1.7, Nav1.8, and Nav1.9. How can I investigate this further?

Troubleshooting Workflow:

start Inconsistent or Unexplained Cellular Phenotype confirm_phenotype Confirm the phenotype with multiple independent experiments and robust controls start->confirm_phenotype literature_review Review literature for similar phenotypes with other sodium channel blockers confirm_phenotype->literature_review rescue_experiment Perform a rescue experiment by overexpressing the target channel (if feasible) literature_review->rescue_experiment phenotype_rescued Phenotype rescued? rescue_experiment->phenotype_rescued on_target_pathway Suggests the phenotype is linked to the on-target pathway phenotype_rescued->on_target_pathway Yes off_target_likely Suggests a potential off-target effect phenotype_rescued->off_target_likely No pathway_analysis Perform pathway analysis (e.g., RNA-seq, proteomics) to identify affected pathways off_target_likely->pathway_analysis hypothesis_generation Generate hypotheses for potential off-target interactions based on pathway analysis pathway_analysis->hypothesis_generation

Caption: Workflow for investigating unexplained phenotypes.

Signaling Pathway Considerations

While specific off-target signaling pathways for this compound are not defined, it is important to consider the potential downstream consequences of its on-target activity.

DSP2230 This compound NavChannels Nav1.7 / Nav1.8 / Nav1.9 DSP2230->NavChannels Inhibits NaInflux Na+ Influx NavChannels->NaInflux Reduces MembranePotential Membrane Depolarization NaInflux->MembranePotential Decreases CaSignaling Ca2+ Signaling (via NCX, VGCCs) NaInflux->CaSignaling Impacts ActionPotential Action Potential Firing MembranePotential->ActionPotential Inhibits Downstream Downstream Cellular Processes (e.g., Neurotransmitter Release, Gene Expression) ActionPotential->Downstream CaSignaling->Downstream

References

DSP-2230 Technical Support Center: Animal Model Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed preclinical toxicology data for DSP-2230 is not publicly available. This guide is based on the known mechanism of action of this compound as a Naᵥ1.7, Naᵥ1.8, and Naᵥ1.9 inhibitor and the general safety profile of sodium channel blockers. The following information is intended to support researchers in troubleshooting potential toxicity issues in animal models and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing fine tremors and ataxia in our rodent models at higher doses of this compound. How can we confirm if this is a compound-related CNS effect and what steps can we take?

A1: Central nervous system (CNS) effects such as tremors and ataxia are potential class effects for sodium channel blockers due to off-target activity or exaggerated pharmacology.

Troubleshooting Steps:

  • Systematic Behavioral Assessment: Conduct a formal functional observational battery (FOB) or Irwin test to systematically quantify the observed CNS effects. This should be done at multiple time points post-dose, corresponding to the Cmax of this compound if known.

  • Dose-Response Relationship: Establish a clear dose-response relationship. Determine the minimum dose at which these effects are observed and establish the No-Observed-Adverse-Effect-Level (NOAEL).

  • Plasma Concentration Analysis: Correlate the onset and severity of clinical signs with the plasma concentration of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship for the toxicity.

  • Histopathology: In terminal studies, ensure a thorough histopathological examination of the brain and spinal cord is performed to look for any morphological correlates.

Experimental Protocol: Functional Observational Battery (FOB) in Rats

A detailed protocol for conducting an FOB in rats is provided below. This non-invasive screen is crucial for identifying and quantifying behavioral and neurological changes.

Parameter Observation/Test Scoring Example
Autonomic Piloerection, Salivation, Lacrimation0 = Absent, 1 = Present
Neuromuscular Tremors, Convulsions, Ataxia0 = Absent, 1 = Mild, 2 = Moderate, 3 = Severe
Sensorimotor Approach Response, Touch Response, Tail Pinch0 = Normal, 1 = Slowed, 2 = Absent
Activity Rearing, Ambulatory ActivityCount over a defined period (e.g., 5 minutes)

A full, detailed protocol is available in the "Experimental Protocols" section.

Q2: Our preclinical studies in dogs show a slight, dose-dependent widening of the QRS complex on ECGs. What is the implication and how should we investigate this further?

A2: A widened QRS complex can indicate a delay in ventricular depolarization, a known risk associated with sodium channel blockers that can lead to arrhythmias. While non-clinical trials of this compound reportedly showed no cardiovascular side effects, any such signal should be carefully evaluated.

Troubleshooting Steps:

  • Dedicated Cardiovascular Safety Study: If not already done, perform a thorough cardiovascular safety pharmacology study, preferably in a telemeterized large animal model like dogs or non-human primates. This allows for continuous monitoring of ECG, blood pressure, and heart rate without the confounding effects of anesthesia or handling stress.

  • Concentration-Effect Analysis: Correlate the changes in QRS duration with plasma concentrations of this compound to understand the risk at therapeutic versus supratherapeutic exposures.

  • In Vitro Ion Channel Profiling: Conduct in vitro electrophysiology studies (e.g., patch clamp) to assess the activity of this compound on other cardiac ion channels, particularly hERG (IKr) and Cav1.2 (ICa,L), to build a more complete picture of its proarrhythmic potential.

Quantitative Data Summary: Hypothetical Cardiovascular Findings in Dogs

The table below presents hypothetical data illustrating a dose-dependent effect on ECG parameters.

Dose GroupNHeart Rate (bpm)PR Interval (ms)QRS Duration (ms)QTcF (ms)
Vehicle690 ± 585 ± 450 ± 2350 ± 10
Low Dose688 ± 686 ± 552 ± 3355 ± 12
Mid Dose685 ± 590 ± 458 ± 4365 ± 11
High Dose682 ± 795 ± 665 ± 5**375 ± 13*

Data are presented as Mean ± SD. *p<0.05, **p<0.01 vs. Vehicle.

Experimental Protocols

Protocol 1: Functional Observational Battery (FOB) in Rats

Objective: To assess the potential neurological and behavioral effects of this compound.

Animals: Male and female Sprague-Dawley rats, 9-10 weeks old.

Procedure:

  • Acclimation: Acclimate animals to the testing room and procedures for at least 3 days prior to the study.

  • Baseline Assessment: Perform a baseline FOB on all animals before dosing.

  • Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).

  • Observations:

    • Home Cage Observations: Observe animals in their home cage for signs of abnormal posture, activity levels, and convulsions.

    • Open Field Assessment (5 minutes):

      • Transfer the animal to a standard open field arena.

      • Record ambulatory movements, rearing frequency, and any abnormal behaviors (e.g., stereotypy).

      • Assess gait and posture.

    • Sensorimotor and Reflex Testing:

      • Approach/Touch Response: Evaluate reaction to a probe gently touching the animal.

      • Pupillary Reflex: Assess pupil constriction in response to light.

      • Pinna Reflex: Test for ear movement in response to a light touch.

      • Righting Reflex: Place the animal on its back and record the time to right itself.

  • Time Points: Conduct assessments at pre-dose, and at multiple post-dose time points (e.g., 1, 2, 4, and 24 hours) to capture peak and waning effects.

Protocol 2: Cardiovascular Safety Assessment in Telemeterized Dogs

Objective: To evaluate the effects of this compound on cardiovascular parameters.

Animals: Male and female Beagle dogs surgically implanted with telemetry transmitters.

Procedure:

  • Acclimation: Allow animals to recover from surgery and acclimate to the study environment.

  • Baseline Data Collection: Record at least 24 hours of baseline cardiovascular data (ECG, blood pressure, heart rate) prior to dosing.

  • Dosing: Administer single ascending doses of this compound or vehicle on separate days, with an adequate washout period in between.

  • Data Collection: Continuously record telemetry data from at least 1 hour pre-dose to 24 hours post-dose for each dose level.

  • Data Analysis:

    • Average data into appropriate time bins (e.g., 10-minute averages).

    • Calculate the change from baseline for each parameter at each time point.

    • Pay specific attention to heart rate, mean arterial pressure, and ECG intervals (PR, QRS, QT). Correct the QT interval for heart rate (e.g., using Van de Water's or Bazett's formula, as appropriate for the species).

    • Correlate hemodynamic changes with toxicokinetic data.

Visualizations

experimental_workflow_CNS cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase acclimation Animal Acclimation baseline Baseline FOB acclimation->baseline dosing Administer this compound or Vehicle baseline->dosing observation Post-Dose FOB (1, 2, 4, 24h) dosing->observation pk_sampling PK Sampling dosing->pk_sampling data_analysis Data Analysis observation->data_analysis pk_pd PK/PD Correlation pk_sampling->pk_pd data_analysis->pk_pd report Final Report pk_pd->report signaling_pathway cluster_neuron Nociceptive Neuron nav17 Naᵥ1.7 / Naᵥ1.8 / Naᵥ1.9 ap Action Potential Generation & Propagation nav17->ap Na+ Influx block Inhibition pain_signal Pain Signal Transmission to CNS ap->pain_signal outcome Analgesia pain_signal->outcome Blocked dsp2230 This compound dsp2230->nav17

Technical Support Center: Improving the Oral Bioavailability of DSP-2230

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the oral sodium channel blocker, DSP-2230. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its oral bioavailability during preclinical and early-stage clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, small molecule inhibitor of voltage-gated sodium channels, specifically targeting Nav1.7, Nav1.8, and Nav1.9.[1] These channels are crucial for the generation and propagation of action potentials in sensory neurons.[2] In conditions of neuropathic pain, the expression and activity of these channels can be altered, leading to neuronal hyperexcitability and spontaneous firing, which contribute to pain perception.[1][3][4] By blocking these channels, this compound reduces the influx of sodium ions, thereby dampening neuronal excitability and providing an analgesic effect.[1]

Q2: I am observing low or variable plasma exposure of this compound in my animal studies after oral administration. What could be the cause?

A2: Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility. While specific data for this compound is not publicly available, its recommended use with co-solvents in preclinical studies suggests it may have limited water solubility. Factors that can contribute to poor oral bioavailability include:

  • Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.

  • Low dissolution rate: Even if soluble, the drug may dissolve too slowly to be fully absorbed as it transits through the GI tract.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Efflux by transporters: The drug may be actively transported out of the intestinal cells back into the gut lumen.

Q3: What are some initial steps to troubleshoot the low oral bioavailability of this compound?

A3: A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound, such as its aqueous solubility at different pH values and its permeability. Based on these findings, you can select an appropriate formulation strategy. It is also important to standardize the experimental conditions in your animal studies, including the fasting state of the animals and the dosing procedure.

Q4: What formulation strategies can I use to improve the oral bioavailability of this compound?

A4: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance oral absorption. These include:

  • Co-solvent systems: Using a mixture of solvents to increase the drug's solubility. A common combination for preclinical studies is a vehicle containing DMSO, PEG300, and Tween-80.

  • Complexation with cyclodextrins: Encapsulating the drug molecule within a cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly increase its aqueous solubility.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

  • Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can enhance the dissolution rate.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Cmax and AUC after oral dosing Poor aqueous solubility and/or slow dissolution rate.- Evaluate the pH-solubility profile of this compound. - Employ a solubility-enhancing formulation such as a co-solvent system or a cyclodextrin-based formulation. - Consider particle size reduction techniques.
High variability in plasma concentrations between subjects Inconsistent dissolution in the GI tract; food effects.- Standardize the fasting period for animals before dosing. - Ensure the formulation is homogenous and stable. For suspensions, ensure adequate mixing before each dose. - Evaluate the effect of food on the bioavailability of your chosen formulation.
Precipitation of the compound upon dilution in aqueous media The formulation is not robust enough to prevent drug precipitation in the GI fluids.- Increase the concentration of surfactant (e.g., Tween-80) in your co-solvent system. - For cyclodextrin formulations, ensure the drug-cyclodextrin complex is stable upon dilution. - For lipid-based systems, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion.
No significant improvement in bioavailability with a co-solvent system The absorption may be limited by permeability rather than solubility, or the drug may be undergoing significant first-pass metabolism.- Assess the permeability of this compound using an in vitro model like the Caco-2 assay. - Investigate the metabolic stability of this compound in liver microsomes.

Data Presentation

The following tables provide illustrative pharmacokinetic data that might be expected when evaluating different oral formulations of a poorly soluble compound like this compound in a preclinical rodent model.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (10 mg/kg dose)

Formulation Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 75100 (Reference)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline250 ± 501.01200 ± 200480
20% SBE-β-CD in Saline350 ± 600.51500 ± 250600

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Illustrative Solubility of this compound in Various Vehicles

Vehicle Solubility (mg/mL)
Water (pH 7.4)< 0.01
0.1 N HCl< 0.01
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline> 5
20% SBE-β-CD in Saline> 10

Data are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol describes the preparation of a 1 mL dosing solution of this compound at a final concentration of 2 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO: Weigh 20 mg of this compound and dissolve it in 1 mL of DMSO to create a 20 mg/mL stock solution. Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Sequential addition of excipients: In a sterile tube, add the following in the specified order, vortexing thoroughly after each addition: a. 100 µL of the 20 mg/mL this compound stock solution in DMSO. b. 400 µL of PEG300. c. 50 µL of Tween-80. d. 450 µL of sterile 0.9% saline.

  • Final mixing and inspection: Vortex the final mixture vigorously to ensure a clear, homogenous solution. Visually inspect for any signs of precipitation before administration.

Protocol 2: Preparation of a Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Formulation for Oral Gavage

This protocol describes the preparation of a 1 mL dosing solution of this compound at a final concentration of 2 mg/mL.

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile water for injection or saline (0.9%)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution: Weigh 200 mg of SBE-β-CD and dissolve it in 1 mL of sterile water or saline. Use a magnetic stirrer to facilitate dissolution.

  • Add this compound: To the 20% SBE-β-CD solution, add 2 mg of this compound.

  • Complexation: Tightly cap the tube and vortex vigorously for 5-10 minutes. Alternatively, the mixture can be stirred overnight at room temperature to ensure complete complexation. The resulting solution should be clear.

  • Final inspection: Visually inspect the solution for any undissolved particles before administration.

Protocol 3: In Vivo Bioavailability Study in Rodents

This protocol provides a general workflow for assessing the oral bioavailability of different this compound formulations.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimate the animals to the housing conditions for at least 3 days prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the animals into groups (e.g., n=4-6 per group) for each formulation to be tested.

    • Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

    • Include an intravenous (IV) dosing group (e.g., 1 mg/kg) to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_0 This compound Signaling Pathway in Neuropathic Pain NerveInjury Nerve Injury IncreasedNavExpression Increased Expression and Activity of Nav1.7, Nav1.8, Nav1.9 NerveInjury->IncreasedNavExpression NeuronalHyperexcitability Neuronal Hyperexcitability (Ectopic Firing) IncreasedNavExpression->NeuronalHyperexcitability PainSignal Pain Signal Transmission to CNS NeuronalHyperexcitability->PainSignal NeuropathicPain Neuropathic Pain PainSignal->NeuropathicPain DSP2230 This compound DSP2230->IncreasedNavExpression Blocks

Caption: Mechanism of action of this compound in neuropathic pain.

G cluster_1 Workflow for Improving Oral Bioavailability Start Low Oral Bioavailability Observed Physicochem Characterize Physicochemical Properties (Solubility, Permeability) Start->Physicochem Formulation Select Formulation Strategy (Co-solvent, Cyclodextrin, etc.) Physicochem->Formulation Preparation Prepare and Characterize Formulation Formulation->Preparation InVivo Conduct Preclinical In Vivo Bioavailability Study Preparation->InVivo Analysis Analyze Pharmacokinetic Data InVivo->Analysis Analysis->Formulation Iterate if needed Optimized Optimized Formulation with Improved Bioavailability Analysis->Optimized

Caption: Experimental workflow for formulation development.

References

DSP-2230 degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential degradation pathways and optimal storage conditions for DSP-2230. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. Based on information from suppliers and general chemical stability principles, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureHumidityLightDuration
Solid Powder-20°CLowProtect from lightUp to 3 years[1]
In Solvent (e.g., DMSO)-80°CN/AProtect from lightUp to 1 year[1]

Q2: My this compound powder has changed color. Is it still usable?

A2: A change in the physical appearance of the powder, such as color change or clumping, can be an indicator of degradation or contamination. It is recommended to use a fresh, properly stored vial of the compound for your experiments to ensure data integrity. If you must use the affected vial, consider running a quality control check, such as HPLC, to assess its purity.

Q3: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A3: The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution of this compound suggests the presence of impurities or degradation products. This could be due to improper storage, handling, or exposure to harsh experimental conditions. Refer to the troubleshooting guide below for a systematic approach to investigating this issue.

Potential Degradation Pathways

While specific degradation studies for this compound are not publicly available, an analysis of its chemical structure suggests potential pathways of degradation based on the known reactivity of its functional groups. Researchers should be mindful of these possibilities to minimize compound degradation.

The primary hypothesized degradation pathways are:

  • Hydrolysis: The trifluorophenoxy ether linkage and the amide group could be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.

  • Photodegradation: The presence of aromatic rings and the cyclobutyl moiety suggests potential sensitivity to light, particularly UV radiation. The cyclobutane ring, in particular, can be susceptible to photo-induced cleavage.

  • Oxidation: The nitrogen atoms in the imidazo[4,5-b]pyridine ring system could be susceptible to oxidation.

DSP2230_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_oxidation Oxidation DSP2230 This compound Hydrolysis_Product_1 Cleavage of Trifluorophenoxy Ether DSP2230->Hydrolysis_Product_1 H₂O, Heat (Acid/Base catalysis) Hydrolysis_Product_2 Amide Hydrolysis DSP2230->Hydrolysis_Product_2 H₂O, Heat (Acid/Base catalysis) Photo_Product_1 Cyclobutane Ring Cleavage DSP2230->Photo_Product_1 UV Light Oxidation_Product_1 N-Oxidation of Imidazopyridine DSP2230->Oxidation_Product_1 Oxidizing Agents

Caption: Hypothesized degradation pathways of this compound.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot potential issues related to this compound degradation during your experiments.

Q1: My experiment is yielding inconsistent or lower-than-expected results. Could this compound degradation be the cause?

A1: Yes, degradation of this compound can lead to a decrease in its effective concentration and, consequently, a reduction in its biological activity. Follow the workflow below to investigate this possibility.

Troubleshooting_Workflow start Inconsistent/Low Experimental Results check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_handling Review Sample Preparation (Fresh solutions? Exposure to light/heat?) check_storage->check_handling qc_analysis Perform Quality Control Analysis (e.g., HPLC, LC-MS) on current stock check_handling->qc_analysis compare_standard Compare with a Freshly Prepared Standard from a New Vial qc_analysis->compare_standard degradation_suspected Degradation Suspected compare_standard->degradation_suspected no_degradation Degradation Unlikely degradation_suspected->no_degradation No discard_stock Discard Suspect Stock and Use a New Vial degradation_suspected->discard_stock Yes re_evaluate_protocol Re-evaluate Experimental Protocol (e.g., buffer stability, incubation times) no_degradation->re_evaluate_protocol

Caption: Troubleshooting workflow for suspected this compound degradation.

Q2: What specific steps can I take to prevent degradation during my experiments?

A2: To minimize degradation, adhere to the following best practices:

  • Aliquot: Upon receipt, aliquot the solid compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions.

  • Protect from Light: Use amber vials or wrap vials in aluminum foil to protect both solid and dissolved this compound from light.

  • Use Fresh Solutions: Prepare solutions fresh for each experiment from a solid aliquot whenever possible. If you must store solutions, follow the recommended storage conditions (-80°C for solutions in DMSO).

  • Control Temperature: Avoid exposing the compound to high temperatures. When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • pH Considerations: Be mindful of the pH of your experimental buffers. Given the potential for hydrolysis, avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures.

Experimental Protocols

While specific degradation studies are not available, a general protocol for assessing the stability of a compound like this compound is provided below. This can be adapted by researchers to investigate stability under their specific experimental conditions.

Forced Degradation Study Protocol (General Outline)

  • Objective: To evaluate the stability of this compound under various stress conditions (e.g., acid, base, heat, light, oxidation).

  • Materials:

    • This compound

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

    • Buffers of various pH (e.g., pH 2, 7, 10)

    • Hydrogen peroxide (for oxidative stress)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • For each stress condition, dilute the stock solution into the respective stress medium (e.g., acidic buffer, basic buffer, water with hydrogen peroxide).

    • Heat Stress: Incubate samples at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose samples to a light source (e.g., UV lamp).

    • Control Samples: Prepare control samples in the same media but store them under protected conditions (e.g., in the dark at 4°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze all samples by HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent this compound peak over time for each condition.

    • Observe the formation of any new peaks, which would indicate degradation products.

    • Calculate the percentage of degradation for each condition.

This information is intended to provide guidance based on general chemical principles. For critical applications, it is recommended that users perform their own stability assessments under their specific experimental conditions.

References

DSP-2230 Electrophysiology Recording System: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their DSP-2230 electrophysiology recordings.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of noise in electrophysiology recordings with the this compound system?

A1: The most common sources of noise in electrophysiology recordings can be broadly categorized into three groups:

  • Environmental Noise: This originates from external sources and is coupled into the recording setup. Common examples include power line interference (50/60 Hz hum), radio frequency interference (RFI) from cell phones or other wireless devices, and mechanical vibrations from building systems or equipment.

  • Biological Noise: This arises from the biological preparation itself, such as muscle activity (electromyography or EMG), movement artifacts, and electrical activity from other neurons not under investigation.

  • Intrinsic Noise: This is generated by the recording equipment, including the electrodes, amplifier, and the this compound data acquisition system. Thermal noise and shot noise are common types of intrinsic noise.

Q2: How can I identify the source of noise in my recordings?

A2: A systematic approach is crucial for identifying the source of noise. Start by observing the characteristics of the noise. High-frequency noise is often from electronic components, while a low-frequency hum is typically from power lines. You can systematically turn off nearby equipment to see if the noise disappears. Also, check the integrity of your grounding and shielding. A process of elimination, as detailed in the troubleshooting workflow below, is often the most effective method.

Q3: What are acceptable impedance levels for my microelectrodes?

A3: Optimal electrode impedance is a balance between minimizing thermal noise (lower impedance is better) and improving spatial resolution and the ability to record from smaller cells (higher impedance can be better). For single-unit recordings, an impedance of 1-5 MΩ is often recommended. For local field potential (LFP) recordings, lower impedances in the range of 100-500 kΩ are common. It is critical to keep the impedance of all electrodes in a multi-electrode array as consistent as possible to reduce variability between channels.

Troubleshooting Guides

Issue 1: Excessive 50/60 Hz Power Line Hum

Q: My recordings show a dominant, consistent hum at 50 or 60 Hz. How can I eliminate this?

A: This is a classic sign of power line interference. Follow these steps to resolve it:

  • Check Grounding: Ensure the this compound system, the Faraday cage, and any other peripheral equipment are all connected to a common ground point. Avoid ground loops by connecting all equipment to the same power strip, which is then connected to a single, reliable earth ground.

  • Use a Faraday Cage: A properly grounded Faraday cage is essential for shielding your preparation from external electrical fields. Ensure the cage is completely closed during recording.

  • Identify and Remove Offending Equipment: Systematically unplug nearby electrical devices such as centrifuges, vortexers, and personal electronics to identify the source of the interference.

  • Use the this compound's Notch Filter: The this compound is equipped with an adaptive digital notch filter. You can apply this during acquisition or post-processing to specifically remove the 50/60 Hz frequency band. Be aware that this can sometimes introduce artifacts, so use it judiciously.

Issue 2: High-Frequency Noise and Spikes

Q: I am seeing high-frequency noise or random spikes in my recordings that are not biological in origin. What could be the cause?

A: High-frequency noise often points to issues with the headstage, electrodes, or nearby digital electronics.

  • Check the Headstage Connection: Ensure the headstage is securely connected to the electrode interface and the main amplifier. A loose connection can introduce significant noise.

  • Inspect the Electrodes: Examine your electrodes for any signs of damage or salt bridging between contacts. Ensure they are properly chlorided if using Ag/AgCl electrodes.

  • Reduce Digital Noise: Keep sources of high-frequency signals, such as cell phones and computer monitors, as far away from the recording setup as possible.

  • Optimize this compound Filter Settings: Use the low-pass filter on the this compound to remove frequencies above the range of interest for your signal. For example, for single-unit recordings, you might set the low-pass filter to 5 kHz.

Quantitative Data Summary

For consistent and high-quality recordings with the this compound system, adhere to the following parameters:

ParameterRecommended RangeNotes
Electrode Impedance (Single-Unit) 1 - 5 MΩMeasure at 1 kHz. Consistency across channels is key.
Electrode Impedance (LFP) 100 - 500 kΩLower impedance is suitable for recording from larger populations of neurons.
Baseline Noise Level < 10 µV (RMS)Measured with the electrode in saline, inside the Faraday cage.
Low-Pass Filter Setting 300 Hz - 10 kHzDependent on the signal of interest (e.g., ~300 Hz for LFP, >5 kHz for spikes).
High-Pass Filter Setting 0.1 Hz - 500 HzDependent on the signal of interest (e.g., ~0.1-1 Hz for LFP, ~300-500 Hz for spikes).
Notch Filter 50/60 HzUse only if power line hum cannot be eliminated by other means.

Experimental Protocols

Standard Protocol for Minimizing Variability in In Vitro Slice Recordings

This protocol provides a step-by-step guide to setting up an experiment with the this compound to ensure consistency.

  • System Power-Up Sequence:

    • Turn on the main power for the this compound system.

    • Activate the perfusion and temperature control systems and allow them to stabilize for at least 30 minutes.

    • Power on the amplifier and headstage.

    • Launch the this compound acquisition software.

  • Electrode Preparation and Placement:

    • Visually inspect electrodes for any defects.

    • Measure the impedance of each electrode before use and ensure it is within the target range.

    • Carefully lower the electrode(s) into the recording chamber, avoiding contact with the slice until you are ready to record.

  • Grounding and Shielding Verification:

    • Confirm that the bath electrode (ground) is in contact with the ACSF and is properly connected to the headstage ground input.

    • Close the Faraday cage.

    • In the this compound software, monitor the baseline noise. It should be within the recommended range. If not, proceed to the troubleshooting guides.

  • Data Acquisition Setup:

    • Set the appropriate sampling rate in the this compound software (e.g., 20 kHz or higher for spike recordings).

    • Configure the high-pass and low-pass filters to isolate the signal of interest.

    • Begin recording and allow the preparation to stabilize for several minutes before starting experimental manipulations.

Visualizations

start High Noise Detected check_hum Is there a 50/60 Hz hum? start->check_hum check_ground Verify Common Ground check_hum->check_ground Yes check_headstage Check Headstage Connection check_hum->check_headstage No use_cage Use Faraday Cage check_ground->use_cage use_notch Apply Notch Filter use_cage->use_notch resolved Noise Minimized use_notch->resolved inspect_electrodes Inspect Electrodes check_headstage->inspect_electrodes isolate_equipment Isolate External Equipment inspect_electrodes->isolate_equipment isolate_equipment->resolved

Caption: Troubleshooting workflow for identifying and eliminating noise sources.

prep 1. System Preparation (Power-up, Stabilization) electrodes 2. Electrode Check (Inspect, Measure Impedance) prep->electrodes shielding 3. Shielding & Grounding (Verify Connections, Close Cage) electrodes->shielding acquire 4. Acquisition Setup (Set Sample Rate & Filters) shielding->acquire record 5. Begin Recording (Monitor Baseline) acquire->record experiment 6. Start Experiment record->experiment variability Recording Variability environmental Environmental Factors environmental->variability power_lines Power Line Noise environmental->power_lines rfi RFI environmental->rfi vibration Vibrations environmental->vibration biological Biological Factors biological->variability movement Movement Artifacts biological->movement emg EMG Signals biological->emg equipment Equipment Factors equipment->variability electrode_impedance Electrode Impedance equipment->electrode_impedance amplifier_noise Amplifier Noise equipment->amplifier_noise grounding Improper Grounding equipment->grounding

Navigating the Nuances of DSP-2230 Preclinical Data: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers and scientists working with the preclinical data of DSP-2230 (also known as ANP-230), a novel, peripherally restricted, triple sodium channel blocker targeting Nav1.7, Nav1.8, and Nav1.9. Translating preclinical findings into clinical success is a significant challenge in drug development. This resource aims to address potential issues encountered during your experiments by providing troubleshooting guides, frequently asked questions, detailed experimental protocols, and a clear presentation of available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally active, small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons and are critical for the initiation and propagation of pain signals. By blocking these three key channels, this compound is expected to reduce neuronal hyperexcitability associated with neuropathic pain. The inhibitory action of this compound is state-independent.[1]

Q2: What are the reported IC50 values for this compound against the target sodium channels?

A2: There are slightly varying reports in the available literature. One source indicates IC50 values of 7.1 µM for Nav1.7, 11.4 µM for Nav1.8, and 6.7 µM for Nav1.9 . Another publication by Kamei et al. reports IC50 values in the 6-12 µM range for all three channels and an IC50 for the cardiac sodium channel Nav1.5 of 155.9 µM , suggesting a favorable selectivity profile.

Q3: In which preclinical models has this compound shown efficacy?

A3: this compound has demonstrated dose-dependent analgesic efficacy in a range of preclinical models of neuropathic and inflammatory pain.[1] Specifically, it has been shown to reduce thermal and mechanical hyperalgesia in a genetic mouse model of familial episodic pain syndrome (FEPS) carrying a Nav1.9 R222S mutation.[2][3]

Q4: What is the rationale for targeting three sodium channels simultaneously?

A4: While Nav1.7 has been a primary target for analgesic development, drugs targeting this channel alone have shown limited clinical efficacy. The concurrent blockade of Nav1.8 and Nav1.9, which are also crucial in pain signaling, is hypothesized to produce a broader and more robust analgesic effect. This multi-target approach may be more effective in suppressing the hyperexcitability of sensory neurons that underlies chronic pain states.

Q5: Are there any known safety or tolerability concerns from preclinical studies?

A5: Preclinical studies have indicated a favorable safety profile for this compound. A key finding is the negligible impairment of motor function, as assessed by the rotarod and locomotor tests.[1] This is attributed to its high selectivity for peripheral Nav subtypes and low penetration into the central nervous system (CNS).[4] This peripherally restricted action is a significant advantage, as CNS side effects are a common limitation of many existing neuropathic pain medications.

Troubleshooting Guide

Issue 1: Discrepancy in in vivo efficacy results compared to published data.

  • Potential Cause 1: Animal Model and Strain Differences. The efficacy of this compound can vary depending on the specific pain model and the rodent strain used. The published data prominently features a genetically modified mouse model of familial episodic pain syndrome (SCN11A R222S knock-in mice).[2][3] Ensure your model is appropriate for the mechanism of action of this compound.

  • Troubleshooting Steps:

    • Verify the genetic background of your animals.

    • Consider the specific pathophysiology of your chosen pain model. Models with a strong peripheral sodium channel component are more likely to show a robust response.

    • Review the detailed experimental protocols provided below to ensure consistency in surgical procedures and behavioral testing.

  • Potential Cause 2: Dosing Regimen and Formulation. The dose, frequency of administration, and the vehicle used for this compound can significantly impact its efficacy. The published studies use oral administration of this compound dissolved in 0.05% methylcellulose.[3]

  • Troubleshooting Steps:

    • Confirm the correct dosage and administration route.

    • Ensure the formulation is homogenous and stable.

    • Consider performing a dose-response study in your model to determine the optimal dose. The published effective doses in the Nav1.9 R222S mouse model were 10 and 30 mg/kg.[3]

Issue 2: Unexpected motor coordination or sedative effects observed.

  • Potential Cause: Off-target effects or higher than expected CNS penetration. Although preclinical data suggests low CNS penetration, individual animal physiology or experimental conditions could lead to unexpected behavioral changes.

  • Troubleshooting Steps:

    • Carefully review the detailed protocols for the Rotarod and Locomotor Activity tests provided below. Ensure your experimental setup is not introducing confounding factors.

    • Measure plasma and brain concentrations of this compound in your animals to determine the brain-to-plasma ratio and confirm its peripheral restriction.

    • Include a comprehensive battery of behavioral tests to differentiate between sedation, motor impairment, and analgesic effects.

Issue 3: Difficulty in translating in vitro potency (IC50) to in vivo efficacy.

  • Potential Cause: Pharmacokinetic and pharmacodynamic (PK/PD) disconnect. The in vitro potency of a compound does not always directly correlate with its in vivo efficacy due to factors like absorption, distribution, metabolism, and excretion (ADME).

  • Troubleshooting Steps:

    • Conduct pharmacokinetic studies in your chosen animal model to understand the exposure levels of this compound at the target site. Key parameters to measure include Cmax, Tmax, and half-life.

    • Establish a PK/PD relationship by correlating the plasma/tissue concentrations of this compound with its analgesic effect over time.

    • Consider the potential for active metabolites that may contribute to the overall efficacy.

Preclinical Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (µM) - Source 1IC50 (µM) - Source 2
Nav1.77.16 - 12
Nav1.811.46 - 12
Nav1.96.76 - 12
Nav1.5Not Reported155.9

Note: Discrepancies in reported IC50 values exist in the literature. Researchers should consult the primary publications for definitive values.

Table 2: In Vivo Efficacy of this compound in the Nav1.9 R222S Mouse Model

TestTreatmentDose (mg/kg, p.o.)Observation
Hot Plate TestThis compound10, 30Significant increase in withdrawal latency (reduced thermal hyperalgesia)
Cold Plate TestThis compound10, 30Significant reduction in the number of nocifensive behaviors (reduced cold allodynia)
von Frey TestThis compound10, 30Significant increase in paw withdrawal threshold (reduced mechanical allodynia)

Data extracted from Okuda H, et al. Heliyon. 2023.[2][3]

Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This model is used to induce persistent peripheral neuropathic pain.

  • Anesthesia: Anesthetize the rodent (e.g., rat) with an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

    • Carefully isolate the tibial and common peroneal nerves.

    • Ligate these two nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.

    • Take care to leave the sural nerve intact.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia, typically develop within a few days and can persist for several weeks.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a mechanical stimulus.

  • Apparatus: Use a set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

    • Apply the von Frey filament to the plantar surface of the hind paw with increasing force.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the paw withdrawal threshold (PWT) using the up-down method or the force required to elicit a withdrawal with an electronic device.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the sensitivity to a thermal stimulus.

  • Apparatus: A radiant heat source (e.g., Hargreaves apparatus).

  • Procedure:

    • Place the animal in a plexiglass chamber on a glass floor.

    • Position the radiant heat source under the glass floor, targeting the plantar surface of the hind paw.

    • Activate the heat source and measure the time it takes for the animal to withdraw its paw (paw withdrawal latency, PWL).

    • A cut-off time is used to prevent tissue damage.

Assessment of Motor Coordination (Rotarod Test)

This test evaluates motor coordination and balance.

  • Apparatus: A rotating rod apparatus (rotarod).

  • Procedure:

    • Place the animal on the rotating rod.

    • The rod rotates at a progressively increasing speed.

    • Record the latency to fall from the rod.

    • Animals are typically trained on the apparatus for a few days before the actual test.

Assessment of Locomotor Activity

This test measures general activity levels and can indicate sedative or stimulant effects of a compound.

  • Apparatus: An open field arena equipped with infrared beams or a video tracking system.

  • Procedure:

    • Place the animal in the center of the open field.

    • Allow the animal to explore the arena for a defined period (e.g., 15-30 minutes).

    • Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Visualizations

Signaling_Pathway cluster_Neuron Peripheral Sensory Neuron cluster_Effect Pharmacological Effect This compound This compound Nav1.7 Nav1.7 This compound->Nav1.7 blocks Nav1.8 Nav1.8 This compound->Nav1.8 blocks Nav1.9 Nav1.9 This compound->Nav1.9 blocks Action_Potential Action_Potential Nav1.7->Action_Potential initiates & propagates Nav1.8->Action_Potential initiates & propagates Nav1.9->Action_Potential initiates & propagates Pain_Signal Pain_Signal Action_Potential->Pain_Signal leads to Reduced_Pain Reduced_Pain Pain_Signal->Reduced_Pain inhibition results in

Caption: Mechanism of action of this compound in reducing pain signaling.

Experimental_Workflow cluster_Preclinical_Model Preclinical Pain Model Induction cluster_Treatment Treatment Administration cluster_Behavioral_Testing Behavioral Assessment cluster_Data_Analysis Data Analysis and Interpretation Model_Induction e.g., Spared Nerve Injury (SNI) or Genetic Model (Nav1.9 R222S) Vehicle Vehicle Model_Induction->Vehicle Randomized Treatment This compound This compound Model_Induction->this compound Randomized Treatment Positive_Control Positive_Control Model_Induction->Positive_Control Randomized Treatment Mechanical_Allodynia von Frey Test Vehicle->Mechanical_Allodynia This compound->Mechanical_Allodynia Positive_Control->Mechanical_Allodynia Thermal_Hyperalgesia Hargreaves Test Motor_Coordination Rotarod Test Locomotor_Activity Open Field Test Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Locomotor_Activity->Data_Analysis Troubleshooting_Logic Start Inconsistent Efficacy Check_Model Is the animal model appropriate? Start->Check_Model Check_Dosing Is the dosing regimen correct? Check_Model->Check_Dosing Yes Consider_Alternative_Model Consider Alternative Model Check_Model->Consider_Alternative_Model No Check_PK Is there adequate drug exposure? Check_Dosing->Check_PK Yes Optimize_Dose Optimize Dose/Formulation Check_Dosing->Optimize_Dose No Conduct_PK_Study Conduct Pharmacokinetic Study Check_Dosing->Conduct_PK_Study If unknown Refine_Protocol Refine Experimental Protocol Check_PK->Refine_Protocol No Success Consistent Results Check_PK->Success Yes Refine_Protocol->Start Consider_Alternative_Model->Start Optimize_Dose->Start Conduct_PK_Study->Check_PK

References

DSP-2230 metabolite interference in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSP-2230. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges related to the bioanalysis of this compound, with a specific focus on troubleshooting potential interference from its metabolites in common assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, selective small-molecule inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are crucial for the generation and propagation of action potentials in neurons, particularly those involved in pain signaling.[1] By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting neuronal excitability and producing an analgesic effect.[1] It is under development for the treatment of neuropathic pain.[3][4]

Q2: What are the potential metabolites of this compound?

While specific metabolites of this compound are not extensively documented in publicly available literature, molecules of its class typically undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. Hypothetical major metabolites could include hydroxylated derivatives on the cyclobutyl or trifluorophenoxy rings (M1), N-dealkylation products (M2), or glucuronide conjugates (M3). These metabolites may have different polarities and chemical properties compared to the parent drug, which can lead to analytical challenges.

Q3: How can this compound metabolites potentially interfere with bioanalytical assays?

Metabolite interference is a common challenge in bioanalysis and can lead to inaccurate quantification of the parent drug.[5][6] Potential mechanisms of interference from this compound metabolites include:

  • Co-elution in Liquid Chromatography (LC): Metabolites with similar physicochemical properties to this compound might not be adequately separated by the LC method, leading to overlapping peaks.[7]

  • Isobaric Interference in Mass Spectrometry (MS): Metabolites may have the same nominal mass as this compound or its internal standard, causing interference in MS-based detection.[5]

  • In-source Fragmentation: A metabolite might fragment within the mass spectrometer's ion source to produce an ion that is identical to the parent drug's precursor or product ion.[5]

  • Cross-reactivity in Ligand-Binding Assays: In immunoassays, antibodies raised against this compound may also recognize and bind to structurally similar metabolites, leading to an overestimation of the parent drug concentration.

Troubleshooting Guides

Issue 1: Inaccurate Quantification of this compound in LC-MS/MS Assays Due to Suspected Metabolite Interference

Symptoms:

  • Poor accuracy and precision in QC samples.

  • Unexplained high background signal.

  • Chromatographic peaks with tailing, fronting, or shoulders.[7]

  • Inconsistent results between different batches of samples.

Troubleshooting Protocol:

  • Method Specificity Evaluation:

    • Protocol: Analyze blank matrix samples fortified with known concentrations of synthesized hypothetical major metabolites of this compound (e.g., M1, M2, M3).

    • Expected Outcome: Determine if any of the metabolites produce a signal at the retention time and mass transition of this compound or its internal standard.

  • Chromatographic Optimization:

    • Protocol: If co-elution is observed, modify the LC method to improve separation. This can include:

      • Altering the mobile phase gradient profile.

      • Changing the mobile phase pH.[7]

      • Switching to a column with a different stationary phase or particle size.

    • Expected Outcome: Achieve baseline separation of this compound from any interfering metabolites.

  • Mass Spectrometry Parameter Optimization:

    • Protocol: Select unique precursor and product ion transitions for this compound that are not shared by its metabolites.[8]

    • Expected Outcome: Eliminate isobaric interference and enhance the specificity of the MS detection.

Data Summary: Hypothetical Impact of Metabolites on this compound Quantification

MetaboliteCo-elution with this compound (Initial Method)Isobaric Interference (m/z)In-source Fragmentation to this compound ion
M1 (Hydroxylated) YesNoNo
M2 (N-dealkylated) NoYes (Fragment)Yes
M3 (Glucuronide) NoNoNo
Issue 2: Overestimation of this compound in a Fluorescence-Based Assay

Symptoms:

  • Higher than expected concentrations of this compound.

  • Discrepancy between results from the fluorescence assay and a confirmatory LC-MS/MS method.

  • High signal in control samples that should have low or no this compound.

Troubleshooting Protocol:

  • Assess Metabolite Cross-Reactivity:

    • Protocol: Test the response of the assay to the synthesized hypothetical metabolites of this compound in the absence of the parent drug.

    • Expected Outcome: Quantify the percentage of cross-reactivity for each metabolite.

  • Sample Pre-treatment to Remove Interferences:

    • Protocol: Implement a sample clean-up step, such as solid-phase extraction (SPE), to separate this compound from its more polar metabolites before analysis.

    • Expected Outcome: A significant reduction in the measured concentration of this compound in the fluorescence assay, bringing it closer to the LC-MS/MS results.

Data Summary: Hypothetical Metabolite Cross-Reactivity in a Fluorescence Assay

CompoundConcentration Tested (ng/mL)Measured Response (RFU)Cross-Reactivity (%)
This compound 1005000100
M1 (Hydroxylated) 100150030
M2 (N-dealkylated) 1002505
M3 (Glucuronide) 100501

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Quantification

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge and evaporate the supernatant.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) positive.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor at least two specific transitions for this compound and one for the internal standard.

Protocol 2: Solid-Phase Extraction (SPE) for Metabolite Removal

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a low-organic solvent to remove polar metabolites.

  • Elution: Elute this compound with a solvent containing a small percentage of a basic modifier.

  • Analysis: Evaporate the eluate and reconstitute for analysis.

Visualizations

DSP2230_Pathway cluster_neuron Nociceptive Neuron Na_channel Nav1.7 / Nav1.8 / Nav1.9 Channels Action_Potential Action Potential Propagation Na_channel->Action_Potential Na+ Influx Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal DSP2230 This compound DSP2230->Inhibition Inhibition->Na_channel Inhibition

Caption: Mechanism of action of this compound in inhibiting pain signaling.

Troubleshooting_Workflow start Inaccurate this compound Quantification Observed check_specificity Evaluate Assay Specificity with Metabolites start->check_specificity is_interference Metabolite Interference Detected? check_specificity->is_interference optimize_lc Optimize Chromatographic Separation is_interference->optimize_lc  Yes end_bad Issue Persists: Contact Advanced Support is_interference->end_bad  No optimize_ms Select Unique MS/MS Transitions optimize_lc->optimize_ms revalidate Re-validate Assay optimize_ms->revalidate end_good Accurate Quantification Achieved revalidate->end_good

Caption: Troubleshooting workflow for LC-MS/MS assay interference.

References

Technical Support Center: Overcoming Resistance to DSP-2230 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the targeted therapeutic agent DSP-2230 in cancer cell lines. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential resistance mechanisms and detailed experimental protocols to investigate and potentially overcome this resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the underlying reason?

A gradual loss of efficacy often points towards the development of acquired resistance. This can occur through various mechanisms, including:

  • Target Alteration: Mutations or modifications in the target protein of this compound can prevent the drug from binding effectively.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound, thereby maintaining their proliferation and survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Epigenetic Modifications: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes that regulate the cellular response to this compound.[2]

Q2: How can we confirm if our cell line has developed resistance to this compound?

The most direct way to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay.

Q3: What are the initial steps to characterize the resistance mechanism in our this compound-resistant cell line?

A multi-pronged approach is recommended:

  • Sequence the Target Gene: Analyze the gene encoding the target of this compound for any mutations that might affect drug binding.

  • Analyze Protein Expression: Use Western blotting to compare the expression levels of the drug target and key proteins in downstream and parallel signaling pathways between the sensitive and resistant cell lines.

  • Assess Drug Efflux: Utilize efflux pump inhibitors or fluorescent substrates to determine if increased drug efflux is a contributing factor.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound resistant cell lines.

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density. Variations in drug preparation. Cell culture contamination (e.g., mycoplasma).Ensure consistent cell numbers are seeded for each experiment. Prepare fresh drug dilutions for each experiment from a validated stock. Regularly test cell lines for mycoplasma contamination.[3]
Loss of resistance phenotype after thawing a new vial of cells. Genetic drift of the cell line during prolonged culture. Improper cryopreservation technique.Always use low-passage-number cells for experiments. Ensure a standardized and validated cryopreservation protocol is followed.
Inability to identify the resistance mechanism. The resistance is multifactorial, involving more than one mechanism. A novel or uncharacterized resistance pathway is involved.Perform broader analyses, such as RNA sequencing or proteomic profiling, to identify global changes in the resistant cells. Consider collaborating with a specialist in drug resistance mechanisms.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression and phosphorylation status of key signaling proteins.

Materials:

  • Parental and this compound-resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against target protein, p-Akt, Akt, p-ERK, ERK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental Line50 ± 51
Resistant Line A550 ± 4511
Resistant Line B1200 ± 11024

Table 2: Relative Protein Expression in Parental vs. Resistant Cell Lines

ProteinParental Line (Normalized Expression)Resistant Line A (Normalized Expression)
Target Protein X1.00.95
p-Akt (Ser473)1.03.5
Total Akt1.01.1
P-glycoprotein1.08.2

Visualizations

Hypothetical Signaling Pathway and this compound Resistance cluster_0 This compound Action cluster_1 Downstream Signaling cluster_2 Resistance Mechanisms This compound This compound Target_Protein Target_Protein This compound->Target_Protein Inhibits Drug_Efflux Drug_Efflux This compound->Drug_Efflux Pumped out Downstream_Effector Downstream_Effector Target_Protein->Downstream_Effector Activates Cell_Survival Cell_Survival Downstream_Effector->Cell_Survival Bypass_Pathway Bypass_Pathway Bypass_Pathway->Cell_Survival Compensatory Activation

Caption: Hypothetical signaling pathway of this compound and potential resistance mechanisms.

Experimental Workflow for Investigating this compound Resistance Start Start Establish_Resistant_Line Establish this compound Resistant Cell Line Start->Establish_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Assay) Establish_Resistant_Line->Confirm_Resistance Hypothesize_Mechanism Hypothesize Mechanism? Confirm_Resistance->Hypothesize_Mechanism Target_Analysis Target Gene Sequencing & Protein Expression Hypothesize_Mechanism->Target_Analysis Target Alteration Pathway_Analysis Signaling Pathway Analysis (Western Blot) Hypothesize_Mechanism->Pathway_Analysis Bypass Pathway Efflux_Analysis Drug Efflux Assay Hypothesize_Mechanism->Efflux_Analysis Drug Efflux Validate_Mechanism Validate Mechanism (e.g., siRNA, Inhibitors) Target_Analysis->Validate_Mechanism Pathway_Analysis->Validate_Mechanism Efflux_Analysis->Validate_Mechanism End End Validate_Mechanism->End

Caption: Workflow for the investigation of this compound resistance in cell lines.

Troubleshooting Logic for this compound Resistance Start Decreased this compound Efficacy Observed? Check_Culture Check for Contamination & Cell Line Integrity Start->Check_Culture Yes Re-evaluate_Protocol Re-evaluate Experimental Protocol & Reagents Start->Re-evaluate_Protocol No Is_Culture_OK Culture OK? Check_Culture->Is_Culture_OK Perform_IC50 Perform IC50 Assay vs. Parental Line Is_Culture_OK->Perform_IC50 Yes Resolve_Culture_Issues Resolve Contamination or Start with New Stock Is_Culture_OK->Resolve_Culture_Issues No Is_Resistant Resistance Confirmed? Perform_IC50->Is_Resistant Investigate_Mechanism Investigate Mechanism (See Experimental Workflow) Is_Resistant->Investigate_Mechanism Yes Is_Resistant->Re-evaluate_Protocol No End End Investigate_Mechanism->End Re-evaluate_Protocol->End Resolve_Culture_Issues->End

Caption: A decision-making diagram for troubleshooting this compound resistance.

References

Validation & Comparative

A Head-to-Head Comparison: DSP-2230 (ANP-230) Versus Pregabalin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Osaka, Japan – In the landscape of neuropathic pain therapeutics, the novel voltage-gated sodium channel blocker DSP-2230 (now known as ANP-230) is emerging as a promising candidate, offering a distinct mechanistic approach compared to the established standard of care, pregabalin. This guide provides a comprehensive comparison of their performance in preclinical and clinical models, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound (ANP-230) is a selective inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are key players in the transmission of pain signals. In contrast, pregabalin, a gabapentinoid, exerts its analgesic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters. Preclinical studies indicate that ANP-230 not only demonstrates broad analgesic efficacy in various neuropathic and inflammatory pain models but also potentiates the anti-allodynic effects of pregabalin. Clinical investigation has advanced to Phase 2 trials for ANP-230, with at least one Phase 1 study directly utilizing pregabalin as a positive control.

Mechanism of Action: A Tale of Two Channels

The fundamental difference between this compound and pregabalin lies in their molecular targets within the pain signaling cascade.

This compound (ANP-230): This investigational drug takes a multi-pronged approach by targeting three sodium channel subtypes predominantly expressed in peripheral nociceptive neurons. By blocking Nav1.7, Nav1.8, and Nav1.9, ANP-230 aims to directly inhibit the generation and propagation of ectopic nerve impulses that are characteristic of neuropathic pain.

Pregabalin: As a well-established therapeutic, pregabalin acts on the central nervous system by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels. This interaction leads to a reduction in calcium influx at presynaptic nerve terminals, which in turn decreases the release of several neurotransmitters, including glutamate, noradrenaline, and substance P, ultimately dampening neuronal excitability.

Preclinical Efficacy: Emerging Evidence for ANP-230

Recent preclinical research highlights the potential of ANP-230 in various animal models of neuropathic pain. A key study by Kamei et al. (2024) demonstrated that ANP-230 has broad analgesic efficacy and, notably, enhances the pain-relieving effects of pregabalin when administered concurrently.[1] This suggests a potential for combination therapy to achieve superior analgesia. Another study by Okuda et al. (2023) showed the effectiveness of ANP-230 in a genetic mouse model of episodic pain syndrome, further validating its mechanism of action.

While direct head-to-head quantitative comparisons from these studies are not yet fully published in a consolidated format, the qualitative findings point towards a promising profile for ANP-230.

Clinical Evaluation: Pregabalin as a Benchmark

This compound has completed Phase 1 clinical trials and is currently in Phase 2 development under the new designation ANP-230 for conditions including infantile episodic limb pain syndrome and other peripheral neuropathic pains. A notable Phase 1 study (ISRCTN80154838) was designed as a randomized, double-blind, placebo-controlled, four-way crossover trial investigating the pharmacodynamic effects of this compound in healthy volunteers using capsaicin and UVB-induced pain models.[2][3][4] Crucially, this study included pregabalin as a positive control, providing a direct, albeit early-stage, clinical comparison.[2][3][4] The detailed results of this comparative study are pending full publication.

Data Presentation

Table 1: Mechanistic Profile
FeatureThis compound (ANP-230)Pregabalin
Primary Target Voltage-gated sodium channels (Nav1.7, Nav1.8, Nav1.9)α2δ-1 subunit of voltage-gated calcium channels
Mechanism of Action Blocks the influx of sodium ions, thereby inhibiting the initiation and propagation of action potentials in nociceptive neurons.Modulates calcium channel trafficking and function, leading to reduced release of excitatory neurotransmitters.
Site of Action Primarily peripheral nervous systemCentral and peripheral nervous system
Table 2: Preclinical Efficacy in Neuropathic Pain Models (Qualitative Summary)
ModelThis compound (ANP-230)PregabalinCombination (ANP-230 + Pregabalin)
General Neuropathic Pain Dose-dependent analgesic efficacyEstablished analgesic efficacyPotentiation of anti-allodynic effects
Inflammatory Pain Dose-dependent analgesic efficacyEstablished analgesic efficacyData not yet available
Genetic Episodic Pain Effective in reducing pain sensitivityNot specifically evaluated in this modelData not yet available

Note: Quantitative data from direct comparative preclinical studies are pending full publication.

Table 3: Clinical Development Status
DrugDevelopment PhaseKey Comparative Clinical Data
This compound (ANP-230) Phase 2Phase 1 study (ISRCTN80154838) used pregabalin as a positive control in pain models in healthy volunteers. Results are not yet fully published.
Pregabalin MarketedExtensive clinical data demonstrating efficacy in various neuropathic pain conditions.[5][6][7][8]

Experimental Protocols

Preclinical Neuropathic Pain Models (Based on Kamei et al., 2024)
  • Animals: The specific rodent models of neuropathic and inflammatory pain were utilized.

  • Drug Administration: ANP-230 was administered, likely via oral or intraperitoneal routes, at varying doses to establish a dose-response relationship. For the combination studies, ANP-230 was co-administered with pregabalin.

  • Pain Assessment: Nociceptive responses were measured using standardized behavioral tests, such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

  • Outcome Measures: The primary endpoints were likely the paw withdrawal threshold (in grams) for mechanical stimuli and paw withdrawal latency (in seconds) for thermal stimuli.

Human Pain Models (Based on ISRCTN80154838)
  • Participants: Healthy male volunteers were enrolled in the study.

  • Study Design: A randomized, double-blind, placebo-controlled, four-way crossover design was employed.

  • Pain Induction:

    • Capsaicin Model: Intradermal injection of capsaicin was used to induce localized pain, hyperalgesia, and allodynia.

    • UVB Model: Skin was exposed to ultraviolet B radiation to induce an inflammatory pain state.

  • Interventions: Participants received single doses of this compound, pregabalin, or placebo.

  • Outcome Measures: Pharmacodynamic effects were assessed by measuring pain intensity, areas of hyperalgesia and allodynia, and other sensory testing modalities.

Visualizations

Pregabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Opens VGCC->Ca_ion Reduces Influx alpha2delta α2δ-1 subunit alpha2delta->VGCC Modulates Vesicle Synaptic Vesicle (contains Glutamate, Substance P) Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Fusion Ca_ion->Vesicle Triggers Receptor Neurotransmitter Receptors Pain_Signal Pain Signal Propagation Receptor->Pain_Signal Pregabalin Pregabalin Pregabalin->alpha2delta Binds to Action_Potential Action Potential Arrives Action_Potential->VGCC Depolarization Neurotransmitter_Release->Receptor Binds to

Caption: Pregabalin's mechanism of action in neuropathic pain.

DSP2230_Mechanism_of_Action cluster_neuron Nociceptive Neuron Axon Nav17 Nav1.7 Action_Potential Action Potential Propagation Nav17->Action_Potential Nav18 Nav1.8 Nav18->Action_Potential Nav19 Nav1.9 Nav19->Action_Potential Na_ion Na⁺ Na_ion->Nav17 Influx Na_ion->Nav18 Influx Na_ion->Nav19 Influx DSP2230 This compound (ANP-230) DSP2230->Nav17 Blocks DSP2230->Nav18 Blocks DSP2230->Nav19 Blocks Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: this compound (ANP-230) mechanism via sodium channel blockade.

Experimental_Workflow cluster_preclinical Preclinical Models cluster_clinical Clinical Models (Healthy Volunteers) Animal_Model Neuropathic Pain Animal Model (e.g., Nerve Ligation) Drug_Admin Drug Administration (ANP-230, Pregabalin, Combination, Vehicle) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (von Frey, Hargreaves) Drug_Admin->Behavioral_Test Data_Analysis Data Analysis (Paw Withdrawal Threshold/Latency) Behavioral_Test->Data_Analysis Efficacy_Comparison Efficacy & Safety Comparison Data_Analysis->Efficacy_Comparison Recruitment Subject Recruitment (Healthy Males) Pain_Induction Pain Induction (Capsaicin or UVB) Recruitment->Pain_Induction Crossover_Dosing Crossover Dosing (this compound, Pregabalin, Placebo) Pain_Induction->Crossover_Dosing PD_Assessment Pharmacodynamic Assessment (Pain Scores, Sensory Testing) Crossover_Dosing->PD_Assessment PD_Assessment->Efficacy_Comparison

Caption: Comparative experimental workflow for this compound and pregabalin.

Conclusion

This compound (ANP-230) represents a targeted approach to neuropathic pain by inhibiting key sodium channels in the peripheral nervous system. This offers a distinct and potentially complementary mechanism to the established action of pregabalin. While comprehensive, direct comparative data is still emerging, initial preclinical and clinical findings suggest that ANP-230 is a promising analgesic with the potential for both monotherapy and combination therapy in the management of neuropathic pain. Further results from ongoing clinical trials are eagerly awaited to fully elucidate its therapeutic potential relative to current standards of care.

References

A Comparative Guide to DSP-2230 and Carbamazepine for Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sodium channel blocking properties of the investigational drug DSP-2230 and the established clinical drug carbamazepine. The information is compiled from publicly available experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two compounds.

Executive Summary

This compound is an investigational small molecule that demonstrates selective inhibition of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2][3] These channels are predominantly expressed in the peripheral nervous system and are considered key targets for the treatment of neuropathic pain. In contrast, carbamazepine is a well-established, non-selective sodium channel blocker widely used in the treatment of epilepsy, neuropathic pain (like trigeminal neuralgia), and bipolar disorder.[4][5] Carbamazepine modulates various voltage-gated sodium channels by preferentially binding to the inactivated state of the channel, which helps in reducing high-frequency neuronal firing with limited effects on normal neuronal activity.[6]

The key distinction lies in their selectivity. This compound's targeted approach towards pain-associated sodium channel subtypes suggests a potential for a more favorable side-effect profile compared to the broad-spectrum activity of carbamazepine. This guide presents the available quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and carbamazepine against various voltage-gated sodium channel subtypes. It is important to note that the data for this compound and carbamazepine are sourced from different studies and experimental conditions, which should be taken into consideration when making a direct comparison.

Sodium Channel SubtypeThis compound IC50 (µM)Carbamazepine IC50 (µM) (Use-Dependent)
Nav1.1 No data available>100
Nav1.2 No data available>100
Nav1.3 No data available86.74[7]
Nav1.4 No data available45.76[7]
Nav1.5 (cardiac) Low inhibitory activity22.92[7]
Nav1.6 No data available>100
Nav1.7 7.1[1][3]46.72[7]
Nav1.8 11.4[1][3]>100
Nav1.9 6.7[1]No data available

Mechanism of Action and Signaling Pathway

Both this compound and carbamazepine exert their effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. However, their selectivity and the specific states of the channel they target differ, leading to distinct pharmacological profiles.

cluster_3 Drug Action Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_channel->Na_ion_in Na_ion_out Na+ Na_ion_out->Na_channel Action Potential\nPropagation Action Potential Propagation Na_ion_in->Action Potential\nPropagation Reduced Neuronal\nExcitability Reduced Neuronal Excitability Action Potential\nPropagation->Reduced Neuronal\nExcitability Inhibition DSP2230 This compound (Selective Blocker) DSP2230->Na_channel Blocks Nav1.7, 1.8, 1.9 Carbamazepine Carbamazepine (Non-selective Blocker) Carbamazepine->Na_channel Blocks multiple Nav subtypes start Start cell_prep Prepare HEK293 cells expressing Nav subtype start->cell_prep pipette_prep Pull glass patch pipette start->pipette_prep giga_seal Form Giga-seal on a single cell cell_prep->giga_seal pipette_prep->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell voltage_clamp Apply voltage-clamp protocol whole_cell->voltage_clamp record_baseline Record baseline sodium currents voltage_clamp->record_baseline apply_compound Perfuse with test compound record_baseline->apply_compound record_inhibition Record inhibited sodium currents apply_compound->record_inhibition data_analysis Analyze data and determine IC50 record_inhibition->data_analysis end End data_analysis->end

References

A Comparative Analysis of DSP-2230 and Ibuprofen Lysine in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel voltage-gated sodium channel blocker, DSP-2230, and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen lysine. The following sections objectively evaluate their respective mechanisms of action, preclinical efficacy in various pain models, and the experimental protocols supporting these findings. This document is intended to serve as a resource for researchers and professionals in the field of pain drug development.

Introduction

Pain management remains a significant challenge in modern medicine, with a continuous need for novel analgesics with improved efficacy and safety profiles. This guide focuses on two distinct pharmacological agents: this compound, a selective voltage-gated sodium channel (Nav) blocker, and ibuprofen lysine, a fast-acting formulation of a conventional NSAID. While ibuprofen is a cornerstone of mild to moderate pain management, this compound represents a targeted approach primarily for neuropathic pain.

Mechanisms of Action

The analgesic effects of this compound and ibuprofen lysine are achieved through fundamentally different molecular pathways.

This compound is an orally active, selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are crucial for the initiation and propagation of action potentials in nociceptive neurons. By inhibiting these channels, this compound reduces the influx of sodium ions, thereby suppressing neuronal hyperexcitability and exhibiting analgesic activity, particularly in the context of neuropathic pain.[1]

Ibuprofen lysine , on the other hand, is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5][6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking prostaglandin synthesis, ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects. The lysine salt of ibuprofen enhances its solubility and absorption, leading to a more rapid onset of action compared to standard ibuprofen acid formulations.

Signaling Pathway Diagrams

DSP2230_Mechanism cluster_NociceptiveNeuron Nociceptive Neuron Membrane PainSignal Painful Stimulus NavChannels Nav1.7, Nav1.8, Nav1.9 Channels PainSignal->NavChannels Activates NaInflux Na+ Influx NavChannels->NaInflux Allows ActionPotential Action Potential Generation & Propagation NaInflux->ActionPotential PainTransmission Pain Signal Transmission to CNS ActionPotential->PainTransmission DSP2230 This compound DSP2230->NavChannels Blocks

Figure 1: Mechanism of action of this compound.

Ibuprofen_Mechanism cluster_Cell Inflamed Cell CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes PainInflammation Pain & Inflammation Prostaglandins->PainInflammation Mediate Ibuprofen Ibuprofen Lysine Ibuprofen->COX Inhibits

Figure 2: Mechanism of action of Ibuprofen Lysine.

Preclinical Efficacy Data

Direct comparative preclinical studies between this compound and ibuprofen lysine are not publicly available. Therefore, this section presents data from separate studies to facilitate an indirect comparison.

This compound Efficacy Data

Quantitative preclinical efficacy data for this compound is limited in publicly accessible literature. However, one study in mouse models of neuropathic and inflammatory pain provides some insight.

Pain Model Species Drug/Dose Efficacy Endpoint Result
Hot Plate TestMouse (R222S mutant and wildtype)This compound (3-30 mg/kg, p.o.)Thermal HyperalgesiaIncreased latency time[1]
Cold Plate TestMouse (R222S mutant and wildtype)This compound (3-30 mg/kg, p.o.)Mechanical HyperalgesiaReduced nociceptive behaviors[1]

Note: Specific quantitative data such as percentage of maximal possible effect (%MPE) or exact latency times were not available in the cited sources.

Ibuprofen Lysine Efficacy Data

Ibuprofen's efficacy has been extensively studied in a variety of preclinical pain models. The data below is for ibuprofen, with the understanding that ibuprofen lysine would offer a faster onset of the same effects.

Pain Model Species Drug/Dose Efficacy Endpoint Result
Orofacial Postoperative PainRatIbuprofen (30 and 100 mg/kg)Heat and Mechanical Hyperalgesia>50% reduction in hyperalgesia[8]
Acetic Acid-Induced WrithingMouseIbuprofen (10 and 30 mg/kg)Number of WrithesSignificant reduction in writhing[9][10]
Formalin Test (Phase 2a)MouseIbuprofen (50-200 mg/kg, i.p.)Pain-related BehaviorDose-dependent reduction[11]
Incisional PainMouseIbuprofen (50-200 mg/kg, i.p.)Mechanical ThresholdDose-dependent increase[11]
Carrageenan-Induced Paw EdemaRatIbuprofenPaw VolumeStatistically significant decrease in paw size[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

This compound Experimental Protocol
  • Animal Models: The efficacy of this compound was evaluated in R222S mutant mice, which exhibit a pain phenotype, and wildtype mice.[1]

  • Drug Administration: this compound was administered orally (p.o.) once daily for six days at doses of 3, 10, and 30 mg/kg.[1]

  • Pain Assessment:

    • Hot Plate Test: This model assesses thermal hyperalgesia by measuring the latency time for the mouse to exhibit a pain response (e.g., licking a paw, jumping) when placed on a heated surface. An increase in latency time indicates an analgesic effect.[1]

    • Cold Plate Test: This model evaluates cold allodynia by observing nociceptive behaviors (e.g., lifting a paw) when the mouse is placed on a cold surface. A reduction in these behaviors suggests analgesia.[1]

Ibuprofen Experimental Protocols
  • Orofacial Postoperative Pain Model (Rat):

    • Model Induction: An intraoral incision is made in anesthetized rats.[8]

    • Drug Administration: Ibuprofen was administered at doses of 30 and 100 mg/kg on the third postoperative day.[8]

    • Pain Assessment: Heat and mechanical hyperalgesia of the face were assessed, along with facial grooming behavior.[8]

  • Acetic Acid-Induced Writhing Test (Mouse):

    • Model Induction: Intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes).[9]

    • Drug Administration: Ibuprofen (10 and 30 mg/kg) was administered prior to the acetic acid injection.[9][10]

    • Pain Assessment: The number of writhes was counted for a defined period (e.g., 20 minutes) following acetic acid injection. A reduction in the number of writhes indicates an analgesic effect.[9]

  • Formalin Test (Mouse):

    • Model Induction: Subcutaneous injection of formalin into the hind paw elicits a biphasic pain response (an early neurogenic phase and a later inflammatory phase).[11]

    • Drug Administration: Ibuprofen was administered intraperitoneally (i.p.) at doses ranging from 50 to 200 mg/kg.[11]

    • Pain Assessment: Pain-related behaviors (e.g., licking, biting of the injected paw) were observed and quantified during the second phase of the test.[11]

Experimental Workflow Diagram

Preclinical_Pain_Model_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Assessment Pain Assessment cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Pain_Induction Induce Pain (e.g., Incision, Chemical Injection) Drug_Admin Administer Test Compound (this compound or Ibuprofen) or Vehicle Control Pain_Induction->Drug_Admin Acclimatization->Pain_Induction Behavioral_Test Perform Behavioral Test (e.g., Hot Plate, Von Frey) Drug_Admin->Behavioral_Test Data_Collection Collect and Quantify Data (e.g., Latency, Withdrawal Threshold) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Figure 3: General workflow for preclinical pain models.

Summary and Conclusion

This compound and ibuprofen lysine represent two distinct strategies for pain management. Ibuprofen lysine is a well-established, fast-acting anti-inflammatory analgesic effective for mild to moderate nociceptive and inflammatory pain. Its mechanism is well-understood, and its efficacy is supported by a large body of preclinical and clinical data.

This compound, with its targeted mechanism of action on sodium channels predominantly expressed in nociceptors, holds promise for the treatment of neuropathic pain. The available preclinical data, though limited, suggests analgesic activity in relevant models. However, the discontinuation of its development for broad neuropathic pain indications and the lack of publicly available clinical efficacy data make a direct and comprehensive comparison with established analgesics like ibuprofen challenging at this time. Further research and publication of clinical trial results are necessary to fully elucidate the therapeutic potential of this compound.

A planned clinical trial was designed to directly compare the pharmacodynamic effects of this compound and ibuprofen lysine in a UVB-induced inflammatory pain model in healthy volunteers; however, the results of this study have not been made public.[13] This indicates an interest in understanding the effects of this compound in an inflammatory pain context, despite its primary development for neuropathic pain.

For drug development professionals, the divergent mechanisms of these two compounds highlight the ongoing evolution of pain therapeutics from broad-acting agents to more targeted approaches. While broad-spectrum drugs like ibuprofen will continue to be mainstays, the future of treating complex pain states like neuropathic pain likely lies in the development of molecules with specific targets, such as this compound.

References

DSP-2230: A Targeted Approach to Neuropathic Pain Management as an Alternative to Non-Selective Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuropathic pain management, a significant shift towards targeted therapies is underway, offering a promising alternative to the long-standing use of non-selective sodium channel blockers. DSP-2230 (also known as ANP-230), a novel small-molecule inhibitor, is at the forefront of this evolution, demonstrating a distinct mechanism of action and a favorable safety profile in preclinical studies. This comparison guide provides an in-depth analysis of this compound against traditional non-selective sodium channel blockers, supported by available experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, has traditionally been managed with non-selective sodium channel blockers like carbamazepine and lidocaine. While these agents offer some efficacy, their utility is often limited by a narrow therapeutic window and a wide array of side effects stemming from their indiscriminate action on various sodium channel isoforms throughout the body. This compound represents a paradigm shift by selectively targeting Nav1.7, Nav1.8, and Nav1.9, voltage-gated sodium channels predominantly expressed in the peripheral nervous system and critically implicated in pain signaling.[1][2] This targeted approach is anticipated to provide effective analgesia while minimizing the central nervous system (CNS) and cardiovascular side effects associated with non-selective agents.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and non-selective sodium channel blockers lies in their interaction with voltage-gated sodium channels (Navs).

This compound: Precision Targeting of Peripheral Pain Signals

This compound equipotently blocks the Nav1.7, Nav1.8, and Nav1.9 subtypes.[3][4] These channels play crucial roles in the generation and propagation of pain signals in peripheral sensory neurons.[1][2]

  • Nav1.7: Considered a "threshold channel," it amplifies small, slow depolarizations, setting the gain for pain perception.[5]

  • Nav1.8: A key contributor to the upstroke of the action potential in nociceptive neurons, its activity is heightened in inflammatory and neuropathic pain states.[2][5]

  • Nav1.9: This channel produces a persistent sodium current that contributes to setting the resting membrane potential and can lead to neuronal hyperexcitability.[2]

By inhibiting these three channels, this compound is believed to dampen the hyperexcitability of peripheral neurons, thereby reducing the transmission of pain signals to the central nervous system. A key characteristic of this compound is its "tonic block" mode of action, which is state-independent, meaning it does not preferentially bind to open or inactivated channels.[4]

Non-Selective Sodium Channel Blockers: A Broad-Spectrum Approach

In contrast, drugs like carbamazepine and lidocaine block a wide range of sodium channel subtypes, not just those involved in peripheral pain signaling.[6] This includes Nav subtypes crucial for normal physiological function in the:

  • Central Nervous System (CNS): Nav1.1, Nav1.2, Nav1.3, and Nav1.6.[1]

  • Heart: Nav1.5.

  • Skeletal Muscle: Nav1.4.

This lack of selectivity is the primary reason for their significant side-effect profiles, which include dizziness, ataxia, cardiac arrhythmias, and cognitive impairment.[6]

Comparative Efficacy: Preclinical Evidence

Preclinical studies in various animal models of neuropathic and inflammatory pain have demonstrated the analgesic efficacy of this compound.

Table 1: Preclinical Efficacy of this compound in Pain Models

Animal ModelPain TypeKey FindingsReference
Various rodent modelsNeuropathic & InflammatoryDose-dependent analgesic efficacy. Increased potency with repeated administration.[3]
Nav1.9 R222S mutant miceEpisodic Pain SyndromeReduced pain responses to thermal and mechanical stimuli.[7][8]
Rodent modelsNeuropathic PainPotentiation of the anti-allodynic effects of pregabalin and morphine.[3]

These studies indicate that this compound effectively alleviates pain behaviors, such as thermal hyperalgesia and mechanical allodynia, which are characteristic of neuropathic pain.[9][10]

Direct comparative clinical efficacy data between this compound and non-selective blockers is not yet available from published studies. However, the established efficacy of non-selective agents in certain neuropathic pain conditions, such as trigeminal neuralgia for carbamazepine, provides a benchmark for future clinical trials of selective blockers.[6]

Safety and Tolerability: The Advantage of Selectivity

The primary anticipated advantage of this compound over non-selective sodium channel blockers is its improved safety and tolerability profile.

Table 2: Comparative Safety and Tolerability Profile

FeatureThis compound (Anticipated from Preclinical Data)Non-Selective Sodium Channel Blockers (e.g., Carbamazepine, Lidocaine)
Primary Site of Action Peripheral Nervous SystemCentral & Peripheral Nervous System, Cardiovascular System, Musculoskeletal System
CNS Side Effects Negligible (low CNS penetration)[3]Common: Dizziness, somnolence, ataxia, cognitive impairment.[6][11]
Cardiovascular Side Effects Low inhibitory activity on Nav1.5[4]Potential for arrhythmias.[6]
Motor Function Negligible impairment in rotarod and locomotor tests.[3]Can be impaired.

Phase 1 clinical trials of this compound in healthy subjects have been completed to assess its safety, tolerability, and pharmacokinetics, with both single and multiple ascending doses.[12][13] A Phase 1/2 study in Japan for familial episodic pain syndrome patients is also underway.[7] While detailed results from these trials are not yet fully published, the preclinical data strongly suggest a favorable safety margin.[3]

Experimental Protocols

In Vivo Models of Neuropathic Pain

To assess the analgesic efficacy of this compound, rodent models of neuropathic pain are commonly employed. These models mimic the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.

  • Spinal Nerve Ligation (SNL) Model: This model involves the tight ligation of a spinal nerve, leading to persistent pain behaviors in the corresponding paw.

  • Chronic Constriction Injury (CCI) Model: This model involves placing loose ligatures around the sciatic nerve, inducing a chronic inflammatory and neuropathic state.

  • Chemotherapy-Induced Neuropathic Pain (CINP) Model: Administration of chemotherapeutic agents like paclitaxel can induce peripheral neuropathy.

Assessment of Pain Behaviors:

  • Mechanical Allodynia: Measured using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The withdrawal threshold is determined as the force at which the animal withdraws its paw.

  • Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) applied to the paw. The latency to paw withdrawal is measured.[14]

Electrophysiological Assessment: Patch-Clamp Technique

The whole-cell patch-clamp technique is utilized to measure the effect of this compound on the activity of specific sodium channel subtypes expressed in cell lines (e.g., HEK293 cells) or isolated dorsal root ganglion (DRG) neurons.

  • Objective: To determine the concentration-dependent inhibition of Nav1.7, Nav1.8, and Nav1.9 currents by this compound.

  • Methodology:

    • Cells expressing the target sodium channel are cultured on coverslips.

    • A glass micropipette with a small tip diameter is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal.

    • The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the ionic currents.

    • Voltage protocols are applied to elicit sodium currents in the absence and presence of varying concentrations of this compound.

    • The recorded currents are analyzed to determine the inhibitory potency (IC50) and the mechanism of block (e.g., state-dependence).[15]

Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathway of Pain Transmission and Inhibition by this compound

Pain_Pathway_DSP2230 cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor Activates Nav_Channels Nav1.7 / Nav1.8 / Nav1.9 Nociceptor->Nav_Channels Depolarizes Action_Potential Action Potential Generation & Propagation Nav_Channels->Action_Potential Initiates DRG Dorsal Root Ganglion (DRG) Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Signal Transmission Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathway DSP2230 This compound DSP2230->Nav_Channels Blocks

Caption: this compound selectively blocks Nav1.7, Nav1.8, and Nav1.9 in peripheral nociceptors.

Diagram 2: Widespread Action of Non-Selective Sodium Channel Blockers

NonSelective_Blockers cluster_Targets Multiple Nav Subtypes Targeted cluster_Effects Physiological Effects NonSelective_Blocker Non-Selective Sodium Channel Blocker (e.g., Carbamazepine) Nav_PNS Nav1.7, Nav1.8, Nav1.9 (Peripheral Nerves) NonSelective_Blocker->Nav_PNS Nav_CNS Nav1.1, Nav1.2, Nav1.6 (Central Nervous System) NonSelective_Blocker->Nav_CNS Nav_Heart Nav1.5 (Heart) NonSelective_Blocker->Nav_Heart Nav_Muscle Nav1.4 (Skeletal Muscle) NonSelective_Blocker->Nav_Muscle Analgesia Analgesia (Therapeutic Effect) Nav_PNS->Analgesia CNS_Effects CNS Side Effects (Dizziness, Ataxia) Nav_CNS->CNS_Effects Cardiac_Effects Cardiac Side Effects (Arrhythmias) Nav_Heart->Cardiac_Effects Muscle_Effects Muscle Weakness Nav_Muscle->Muscle_Effects

Caption: Non-selective blockers affect multiple Nav subtypes, leading to off-target effects.

Diagram 3: Experimental Workflow for Preclinical Evaluation

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Screening (Patch-Clamp Assay) - Determine IC50 on Nav Subtypes - Assess Selectivity Profile start->in_vitro in_vivo In Vivo Efficacy Studies (Neuropathic Pain Models) - Assess Analgesic Effect (Thermal Hyperalgesia, Mechanical Allodynia) in_vitro->in_vivo safety_pharm Safety Pharmacology - Cardiovascular Assessment - CNS Assessment (Rotarod) - Pharmacokinetics (PK) in_vivo->safety_pharm clinical_trials Phase 1 Clinical Trials (Healthy Volunteers) - Safety, Tolerability, PK safety_pharm->clinical_trials end Further Clinical Development clinical_trials->end

Caption: A typical preclinical to early clinical development path for a novel analgesic.

Conclusion and Future Directions

This compound holds considerable promise as a next-generation analgesic for neuropathic pain. Its selective targeting of peripherally expressed sodium channels implicated in pain signaling offers a clear mechanistic advantage over non-selective sodium channel blockers. Preclinical data strongly support its efficacy and suggest a significantly improved safety profile, particularly concerning CNS and cardiovascular side effects.

The progression of this compound and other selective sodium channel blockers through clinical trials will be crucial in validating this targeted approach. Future research should focus on head-to-head clinical trials comparing the efficacy and safety of selective versus non-selective agents in specific neuropathic pain populations. Such studies will be instrumental in establishing the clinical utility of this promising new class of analgesics and potentially revolutionizing the management of chronic pain.

References

A Comparative Guide to the Preclinical Analgesic Efficacy of DSP-2230

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel analgesic DSP-2230 with other established alternatives in preclinical settings. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential in pain management.

Introduction to this compound

This compound (also known as ANP-230) is an orally active, selective inhibitor of voltage-gated sodium channels (Nav) Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are crucial for the generation and propagation of action potentials in neurons, particularly those involved in pain signaling.[1] By blocking these specific sodium channels, this compound reduces the influx of sodium ions, thereby inhibiting neuronal hyperexcitability associated with neuropathic pain.[1] Preclinical studies have indicated that this compound may offer potent analgesic effects without the central nervous system or cardiovascular side effects commonly associated with other analgesics.[3] The drug has completed Phase 1 clinical trials and is under further investigation for neuropathic pain, including rare genetic pain disorders like infantile episodic limb pain.[2][3]

Mechanism of Action: Signaling Pathway

This compound exerts its analgesic effect by targeting key sodium channels predominantly expressed in peripheral sensory neurons. The diagram below illustrates its mechanism of action.

DSP2230_Mechanism cluster_Neuron Peripheral Sensory Neuron Pain_Signal Noxious Stimulus Nav_Channels Nav1.7, Nav1.8, Nav1.9 Channels Pain_Signal->Nav_Channels Activates Action_Potential Action Potential Generation & Propagation Nav_Channels->Action_Potential Enables Na+ Influx DSP2230 This compound DSP2230->Nav_Channels Blocks Pain_Perception Pain Signal to CNS Action_Potential->Pain_Perception Transmits Experimental_Workflow cluster_setup Model & Grouping cluster_treatment Treatment & Assessment cluster_analysis Data Analysis A Induce Neuropathic Pain (e.g., CCI model) B Baseline Nociceptive Testing (e.g., von Frey) A->B C Randomize into Groups: 1. Vehicle Control 2. This compound 3. Comparator (e.g., Gabapentin) B->C D Administer Daily Doses C->D E Post-Dose Nociceptive Testing (Multiple Time Points) D->E F Monitor for Side Effects (e.g., Sedation, Motor Coordination) D->F G Compile Paw Withdrawal Threshold Data E->G H Statistical Analysis (e.g., ANOVA) G->H I Compare Efficacy & Side Effect Profile H->I Logical_Comparison cluster_sodium Sodium Channel Blockers cluster_other Other Mechanisms center_node Analgesic Targets DSP2230 This compound (Selective Nav1.7/1.8/1.9) center_node->DSP2230 High Specificity for Pain Pathways NonSelective Non-Selective (e.g., Carbamazepine) center_node->NonSelective Broad, Less Specific Opioids Opioids (μ-opioid receptors) center_node->Opioids High Efficacy, High Abuse Potential Gabapentinoids Gabapentinoids (Ca2+ channels) center_node->Gabapentinoids Neuropathic Pain Focus, CNS Side Effects

References

A Comparative Analysis of DSP-2230 and Other Nav1.7 Inhibitors for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the pursuit of novel analgesics, largely due to genetic evidence linking its dysfunction to profound alterations in pain perception. DSP-2230 is a notable investigational agent in this class. This guide provides a comparative analysis of this compound against other key Nav1.7 inhibitors, focusing on their pharmacological profiles, and available preclinical and clinical data. The information is intended to support researchers and drug development professionals in understanding the landscape of Nav1.7-targeted therapies.

Introduction to this compound

This compound (also known as ANP-230) is an orally active, small-molecule inhibitor of voltage-gated sodium channels. Unlike highly selective Nav1.7 inhibitors, this compound exhibits a broader spectrum of activity, targeting Nav1.7, Nav1.8, and Nav1.9 with similar potency. These channels are predominantly expressed in peripheral sensory neurons and are implicated in pain signaling. Developed by Sumitomo Dainippon Pharma, this compound has progressed to Phase 1 clinical trials for the treatment of neuropathic pain. Non-clinical studies have suggested its potential for excellent analgesic effects without the central nervous system or cardiovascular side effects commonly associated with less selective sodium channel blockers[1].

Comparative Pharmacological Profile

The therapeutic potential and safety profile of a Nav channel inhibitor are largely dictated by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable Nav1.7 inhibitors against a panel of voltage-gated sodium channels.

CompoundNav1.1 (μM)Nav1.2 (μM)Nav1.3 (μM)Nav1.4 (μM)Nav1.5 (μM)Nav1.6 (μM)Nav1.7 (μM)Nav1.8 (μM)Nav1.9 (μM)
This compound ---->100-7.1 11.4 6.7
PF-05089771 0.850.111110250.160.011 >10-
Vixotrigine 2.052.511.762.375.122.282.21 3.55-
VX-548 -------0.00027 -

Data sourced from publicly available literature and databases. Note that assay conditions can vary between studies, affecting absolute IC50 values.

Preclinical and Clinical Efficacy: A Comparative Overview

Direct comparative preclinical and clinical data for this compound is limited in the public domain. However, by examining the available information for this compound and other Nav1.7 inhibitors, we can infer its potential positioning.

This compound
  • Preclinical: Described in company literature as having "excellent analgesic effects" in non-clinical models of neuropathic pain[1]. Specific quantitative data from models such as the hot plate test are not publicly available.

  • Clinical: Has completed Phase 1 studies to assess safety, tolerability, and pharmacokinetics in healthy volunteers[2]. A Phase 1/2 study was designed to investigate the pharmacodynamic effect of this compound using capsaicin and UVB-induced pain models in healthy male subjects, with pregabalin and ibuprofen lysine as positive controls[3]. The results of these studies have not been widely published.

PF-05089771
  • Preclinical: Demonstrated efficacy in rodent models of inflammatory and neuropathic pain.

  • Clinical: A Phase 2 study in patients with painful diabetic peripheral neuropathy did not show a statistically significant improvement in the primary endpoint of average pain score compared to placebo after 4 weeks of treatment. The effect of PF-05089771 was smaller than that of the active comparator, pregabalin[4][5].

Vixotrigine (BIIB074)
  • Preclinical: Showed activity in in-vivo models of pain.

  • Clinical: A Phase 2 study for pain associated with trigeminal neuralgia demonstrated a significant reduction in the average number of paroxysms and average daily pain score compared to placebo. However, a Phase 2 study in patients with small fiber neuropathy yielded mixed results, with the lower dose meeting the primary endpoint for reduction in average daily pain, while the higher dose did not[6][7].

VX-548
  • Preclinical: Demonstrated high selectivity for Nav1.8 and efficacy in preclinical pain models.

  • Clinical: Showed positive results in a Phase 2 study for painful diabetic peripheral neuropathy, with a statistically significant and clinically meaningful reduction in the weekly average of daily pain intensity[8][9][10]. All dose groups of VX-548 showed a mean change from baseline in the Numeric Pain Rating Scale (NPRS) of approximately -2.1 to -2.3 at week 12, which was comparable to the active comparator pregabalin (-2.09)[11].

Experimental Protocols

In Vitro Electrophysiology: Automated Patch Clamp

Objective: To determine the potency and selectivity of compounds on various voltage-gated sodium channel subtypes.

Methodology:

  • Cell Lines: HEK293 or CHO cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7, Nav1.8).

  • Apparatus: Automated patch-clamp systems such as the QPatch or SyncroPatch are commonly used for high-throughput screening[12][13][14][15].

  • Solutions:

    • Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: Cells are held at a holding potential of -120 mV. To elicit currents, a depolarizing step to 0 mV for 20 ms is applied. To assess state-dependent inhibition, various pre-pulse potentials and frequencies of stimulation are used.

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of the test compound. The IC50 values are calculated by fitting the data to a Hill equation.

G cluster_0 Automated Patch Clamp Workflow Cell Preparation Prepare stable cell line expressing Nav channel Cell Seeding Seed cells onto patch plate Cell Preparation->Cell Seeding Compound Application Apply increasing concentrations of test compound Cell Seeding->Compound Application Data Acquisition Record ionic currents using predefined voltage protocols Compound Application->Data Acquisition Data Analysis Generate concentration-response curves and calculate IC50 values Data Acquisition->Data Analysis

Automated Patch Clamp Workflow for IC50 Determination
Preclinical In Vivo Efficacy: Hot Plate Test

Objective: To assess the analgesic effect of a compound on thermal pain in rodents.

Methodology:

  • Animals: Male CD-1 or C57BL/6 mice are commonly used.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant temperature, typically between 52-55°C[16][17][18][19].

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the test.

    • Each mouse is individually placed on the hot plate, and a timer is started.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: The mean latency to response is calculated for each treatment group and compared to the vehicle control group using appropriate statistical tests.

G Animal Acclimation Animal Acclimation Compound Administration Compound Administration Animal Acclimation->Compound Administration Placement on Hot Plate Placement on Hot Plate Compound Administration->Placement on Hot Plate Observe Nocifensive Behavior Observe Nocifensive Behavior Placement on Hot Plate->Observe Nocifensive Behavior Record Latency Record Latency Observe Nocifensive Behavior->Record Latency Remove from Hot Plate Remove from Hot Plate Observe Nocifensive Behavior->Remove from Hot Plate At first sign of pain or cut-off time

Workflow for the Hot Plate Test in Rodents

Signaling Pathways and Mechanism of Action

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. In the context of pain, Nav1.7, Nav1.8, and Nav1.9 are highly expressed in dorsal root ganglion (DRG) neurons, which transmit nociceptive signals from the periphery to the spinal cord.

G cluster_0 Nociceptive Signaling Pathway Noxious Stimulus Noxious Stimulus Peripheral Nociceptor Peripheral Nociceptor Noxious Stimulus->Peripheral Nociceptor Action Potential Generation Action Potential Generation Peripheral Nociceptor->Action Potential Generation Nav1.7, Nav1.8, Nav1.9 Signal Propagation along Axon Signal Propagation along Axon Action Potential Generation->Signal Propagation along Axon Synaptic Transmission in Spinal Cord Synaptic Transmission in Spinal Cord Signal Propagation along Axon->Synaptic Transmission in Spinal Cord Ascending Pain Pathways Ascending Pain Pathways Synaptic Transmission in Spinal Cord->Ascending Pain Pathways Brain (Pain Perception) Brain (Pain Perception) Ascending Pain Pathways->Brain (Pain Perception) This compound This compound This compound->Action Potential Generation Inhibition

Simplified Nociceptive Signaling Pathway and the Site of Action for this compound

Discussion and Future Directions

This compound presents an interesting profile as a multi-target inhibitor of Nav1.7, Nav1.8, and Nav1.9. This contrasts with the highly selective approach taken for many other Nav1.7 inhibitors. The clinical failure of several selective Nav1.7 inhibitors has led to a debate in the field regarding the optimal strategy for targeting sodium channels for analgesia. It is hypothesized that a broader inhibition of multiple pain-related Nav channels might lead to more robust analgesic efficacy.

However, the lack of publicly available, detailed quantitative preclinical and clinical efficacy data for this compound makes a direct and definitive comparison challenging. The success of VX-548, a highly selective Nav1.8 inhibitor, in Phase 2 trials for neuropathic pain suggests that targeting other Nav subtypes beyond Nav1.7 can be a viable strategy.

For the continued development of this compound and other Nav channel modulators, it will be crucial to:

  • Publish detailed preclinical data: Quantitative results from standardized animal models of neuropathic pain are needed to allow for direct comparison with other agents.

  • Disclose clinical trial results: The outcomes of the Phase 1 and any subsequent clinical studies are essential for the scientific community to evaluate the therapeutic potential of this compound.

  • Investigate patient stratification: Given the heterogeneity of neuropathic pain, identifying patient populations that are most likely to respond to a particular Nav channel inhibitor profile will be key for future clinical success.

References

DSP-2230: A Comparative Analysis of Ion Channel Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of DSP-2230 (also known as ANP-230), a novel voltage-gated sodium channel blocker, with other ion channels. The data presented is intended to offer an objective assessment of the compound's selectivity and to provide researchers with the necessary information to evaluate its potential for further investigation.

This compound is an orally active inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons and are considered key targets for the development of novel analgesics for neuropathic pain.[2][3] The compound has shown potential for excellent analgesic effects without the side effects associated with existing drugs that act on the central nervous system or cardiovascular system.[4]

Quantitative Analysis of Ion Channel Inhibition

The selectivity of this compound has been primarily characterized against a panel of voltage-gated sodium (Nav) channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro electrophysiological studies.

Ion ChannelSpeciesIC50 (µM)Reference
Nav1.7Human7.1[1]
Nav1.8Human11.4[1]
Nav1.9Human6.7[1]
Nav1.5 (cardiac)Human>150[5]
Central Nav ChannelsRatLow Inhibitory Activity[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Nav1.7, Nav1.8, and Nav1.9 in pain signaling and the general workflow for assessing compound activity using patch-clamp electrophysiology.

PainSignaling cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System cluster_2 This compound Inhibition Noxious Stimuli Noxious Stimuli Nav1.7 Nav1.7 Noxious Stimuli->Nav1.7 Activates Action Potential Generation Action Potential Generation Nav1.7->Action Potential Generation Amplifies Nav1.8 Nav1.8 Nav1.8->Action Potential Generation Contributes to upstroke Nav1.9 Nav1.9 Nav1.9->Action Potential Generation Sets threshold Pain Perception Pain Perception Action Potential Generation->Pain Perception Signal Propagation This compound This compound This compound->Nav1.7 This compound->Nav1.8 This compound->Nav1.9

Pain Signaling Pathway and this compound Inhibition.

ElectrophysiologyWorkflow Cell Culture Cells expressing target ion channel Whole-Cell Configuration Whole-Cell Configuration Cell Culture->Whole-Cell Configuration Patch Pipette Glass micropipette with internal solution Patch Pipette->Whole-Cell Configuration Voltage Clamp Control membrane potential Whole-Cell Configuration->Voltage Clamp Compound Application Compound Application Voltage Clamp->Compound Application Data Acquisition Record ionic currents Compound Application->Data Acquisition Data Analysis Determine IC50 values Data Acquisition->Data Analysis

General Workflow for Patch-Clamp Electrophysiology.

Experimental Protocols

The cross-reactivity of this compound was primarily evaluated using whole-cell patch-clamp electrophysiology on mammalian cell lines stably expressing the human variants of the ion channels of interest.

Cell Lines and Culture:

  • HEK293 or CHO cells stably transfected with the cDNAs for human Nav1.7, Nav1.8, Nav1.9, and Nav1.5 channels were used.

  • Cells were cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics to maintain selection for channel expression.

Electrophysiological Recordings:

  • Technique: Whole-cell patch-clamp recordings were performed using either manual or automated patch-clamp systems.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH was adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH was adjusted to 7.2 with CsOH. Cesium was used to block potassium currents.

  • Voltage Protocols:

    • Cells were typically held at a holding potential of -100 mV or -120 mV.

    • To elicit sodium currents, depolarizing test pulses were applied (e.g., to 0 mV for 20-50 ms).

    • Specific voltage protocols were used to assess the state- and use-dependency of the block, although this compound was found to have a "tonic block" mode of action without significant state- or use-dependency.[6]

  • Compound Application: this compound was dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the external solution. The compound was perfused onto the cells, and the resulting inhibition of the ionic current was measured.

  • Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 values.

Comparison with Alternatives

This compound exhibits a distinct selectivity profile compared to other sodium channel blockers.

  • High Selectivity against Cardiac Nav1.5: A key advantage of this compound is its low activity against the Nav1.5 channel, which is crucial for cardiac function.[5] This suggests a potentially lower risk of cardiovascular side effects compared to less selective sodium channel blockers.

  • Triple Inhibition of Peripheral Nav Channels: By targeting Nav1.7, Nav1.8, and Nav1.9 simultaneously, this compound may offer a broader and more effective analgesic profile for neuropathic pain compared to agents that are selective for a single subtype.[2]

  • Peripheral Restriction: Studies suggest that this compound has low penetration into the central nervous system, which may contribute to a favorable safety profile by minimizing central side effects.[2]

Conclusion

The available data indicates that this compound is a potent inhibitor of the pain-related voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, with a high degree of selectivity against the cardiac Nav1.5 channel. This profile suggests that this compound holds promise as a novel analgesic with a potentially favorable safety margin.

Further Research: While the selectivity of this compound within the sodium channel family is well-characterized, a comprehensive understanding of its cross-reactivity would benefit from screening against a broader panel of ion channels, including potassium, calcium, and ligand-gated ion channels. Such studies would provide a more complete picture of its off-target effects and further solidify its safety profile.

References

A Comparative Analysis of DSP-2230 and Novel Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective, non-opioid analgesics. This guide provides a comparative benchmark of DSP-2230, a voltage-gated sodium channel blocker, against a selection of novel pain therapeutics with distinct mechanisms of action. The following analysis is based on publicly available preclinical and clinical data to aid researchers, scientists, and drug development professionals in evaluating the potential of these emerging therapies.

Overview of Mechanisms of Action

The development of novel analgesics has moved towards highly specific targets within the pain signaling cascade. This guide evaluates therapeutics targeting three distinct pathways: voltage-gated sodium channels, Calcitonin Gene-Related Peptide (CGRP) signaling, and Nerve Growth Factor (NGF) signaling.

  • This compound (ANP-230): A selective inhibitor of voltage-gated sodium channels (NaV) 1.7, 1.8, and potentially 1.9.[1] These channels are critical for the initiation and propagation of action potentials in peripheral pain-sensing neurons.[2][3] By blocking these channels, this compound aims to reduce neuronal hyperexcitability associated with neuropathic pain.[2] Developed by Sumitomo Dainippon Pharma, its development for neuropathic pain associated with genetic mutations is now being advanced by the carve-out venture AlphaNavi Pharma.[4][5]

  • Suzetrigine (VX-548): A highly selective inhibitor of NaV1.8. Unlike this compound's broader spectrum, VX-548 focuses on a channel primarily involved in signal transmission within peripheral nociceptive neurons, with the goal of providing pain relief without the central nervous system side effects associated with opioids.[3][6]

  • Atogepant: A small molecule CGRP receptor antagonist.[7][8] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its roles in vasodilation and pain signal transmission.[9][10][11] Atogepant blocks CGRP signaling to prevent migraine attacks.[12][13]

  • Tanezumab: A humanized monoclonal antibody that targets and inhibits Nerve Growth Factor (NGF).[4][5] NGF is a neurotrophin that is upregulated in chronic pain states and sensitizes nociceptors.[14][15][16] By sequestering NGF, tanezumab prevents its interaction with TrkA receptors on pain-sensing neurons, thereby reducing pain signals.[1][4]

Signaling Pathway Diagrams

Nav_Signaling_Pathway cluster_Nociceptor Peripheral Nociceptor PainStim Painful Stimulus (Injury, Inflammation) Nav17 NaV1.7 (Threshold Channel) PainStim->Nav17 Depolarizes membrane Nav18 NaV1.8 (Action Potential Upstroke) Nav17->Nav18 Amplifies depolarization AP Action Potential Propagation Nav18->AP Generates upstroke Spinal Cord Spinal Cord AP->Spinal Cord Signal to CNS DSP2230 This compound (NaV1.7/1.8 Blocker) DSP2230->Nav17 DSP2230->Nav18 VX548 VX-548 (Selective NaV1.8 Blocker) VX548->Nav18

Caption: Voltage-Gated Sodium Channel (NaV) Pain Pathway.

CGRP_Signaling_Pathway cluster_Trigeminal Trigeminal Neuron & Vasculature Trigeminal Trigeminal Ganglion CGRP_Release CGRP Release Trigeminal->CGRP_Release Activation CGRP_Receptor CGRP Receptor (on blood vessels) CGRP_Release->CGRP_Receptor Binds to Vasodilation Vasodilation & Neurogenic Inflammation CGRP_Receptor->Vasodilation PainPerception Pain Perception (CNS) Vasodilation->PainPerception Atogepant Atogepant Atogepant->CGRP_Receptor Blocks MigraineTrigger Migraine Trigger MigraineTrigger->Trigeminal

Caption: CGRP Signaling Pathway in Migraine.

NGF_Signaling_Pathway cluster_Periphery Site of Injury / Inflammation cluster_Nociceptor Peripheral Nociceptor Injury Tissue Injury/ Inflammation NGF_Release NGF Release Injury->NGF_Release TrkA TrkA Receptor NGF_Release->TrkA Binds to Sensitization Nociceptor Sensitization TrkA->Sensitization Activates downstream signaling PainPerception Increased Pain Signaling to CNS Sensitization->PainPerception Tanezumab Tanezumab Tanezumab->NGF_Release Sequesters

Caption: NGF Signaling Pathway in Chronic Pain.

Comparative Efficacy and Safety Data

The following tables summarize available clinical trial data for the selected therapeutics. Direct comparison is challenging due to different trial designs, patient populations, and endpoints. Data for this compound is limited as it is in an earlier stage of development.

Table 1: Clinical Efficacy Data Summary

TherapeuticIndicationKey Trial(s)Primary Efficacy EndpointKey Result vs. PlaceboCitation(s)
This compound Neuropathic PainPhase 1/2 (as ANP-230)Data not publicly availableCurrently under investigation for infantile episodic limb pain syndrome. Phase 1 trials completed.[5][9]
Suzetrigine (VX-548) Acute Pain (Post-Surgical)Phase 3 (Abdominoplasty & Bunionectomy)Time-weighted Sum of Pain Intensity Difference (SPID48)Abdominoplasty: LS Mean Difference: 48.4 (p<0.0001)Bunionectomy: LS Mean Difference: 29.3 (p=0.0002)[17][18]
Diabetic Peripheral NeuropathyPhase 2Change in Numeric Pain Rating Scale (NPRS) at Week 12High Dose: -2.26Mid Dose: -2.11Low Dose: -2.18 (All doses statistically significant)
Atogepant Episodic & Chronic Migraine (Preventive)ADVANCE (Phase 3, Episodic)Change in mean monthly migraine days (MMDs) over 12 weeks10mg: -3.7 days30mg: -3.9 days60mg: -4.2 days (vs. -2.5 for placebo, p<0.0001 for all)[19][20]
PROGRESS (Phase 3, Chronic)Change in mean MMDs over 12 weeks30mg BID: -7.5 days60mg QD: -6.9 days (vs. -5.1 for placebo, p≤0.0009)[21]
Tanezumab Osteoarthritis (Knee or Hip)Phase 3Co-primary: WOMAC Pain, WOMAC Physical Function, Patient's Global AssessmentStatistically significant improvement in all three co-primary endpoints at 16 weeks for both 2.5mg and 5mg doses.[22][23][24]

Table 2: Safety and Tolerability Profile

TherapeuticCommon Adverse Events (>5%)Serious Adverse Events of NoteCitation(s)
This compound Data not publicly available. Preclinical data suggests potential for fewer CNS/cardiovascular side effects than non-selective agents.Data not publicly available.[5]
Suzetrigine (VX-548) Nausea, headache, constipation, dizziness. Incidence of AEs was generally lower than or comparable to placebo in acute pain trials.No serious adverse events related to the study drug reported in Phase 3 acute pain trials.
Atogepant Constipation, nausea, nasopharyngitis.Generally well-tolerated. No new safety signals identified in long-term studies.[21][25][26]
Tanezumab Nasopharyngitis, pain in extremity, paresthesia.Rapidly progressive osteoarthritis (RPOA) was observed at a low frequency (~1.3%). This led to regulatory hurdles.[22][23]

Experimental Protocols and Workflows

Detailed and standardized protocols are fundamental to the evaluation of novel therapeutics. Below is a representative methodology for a Phase 3 clinical trial in acute pain, based on the publicly available design for VX-548 studies.

Representative Protocol: Phase 3 Trial for Acute Post-Surgical Pain
  • Objective: To evaluate the efficacy and safety of the investigational drug for the treatment of moderate-to-severe acute pain following a surgical procedure (e.g., abdominoplasty or bunionectomy).

  • Design: A randomized, double-blind, placebo-controlled, multi-center trial. An active comparator arm (e.g., a standard-of-care opioid/acetaminophen combination) may be included for reference.

  • Patient Population: Adult patients scheduled for the specified surgical procedure who are expected to experience moderate-to-severe post-operative pain.

  • Intervention: Patients are randomized to receive either the investigational drug (e.g., an initial loading dose followed by maintenance doses every 12 hours) or a matching placebo for a defined period (e.g., 48 hours).

  • Primary Endpoint: The time-weighted sum of the pain intensity difference from baseline over 48 hours (SPID48). Pain intensity is measured using an 11-point Numeric Pain Rating Scale (NPRS).

  • Secondary Endpoints:

    • Proportion of patients achieving ≥30% and ≥50% pain reduction from baseline.

    • Time to meaningful pain relief.

    • Patient Global Assessment of the treatment.

    • Use of rescue medication.

    • Safety and tolerability, assessed by monitoring adverse events, laboratory values, and vital signs.

Experimental Workflow Diagram

Caption: A typical Phase 3 acute pain clinical trial workflow.

Conclusion

The development of novel pain therapeutics is characterized by a diversity of targeted mechanisms, each with a unique potential benefit-risk profile.

  • This compound represents a multi-target sodium channel approach. While public data is still emerging, its focus on NaV1.7 and NaV1.8 suggests a broad potential in neuropathic pain states where these channels are upregulated. Its progression under AlphaNavi will be critical to watch.

  • Suzetrigine (VX-548) demonstrates the viability of a highly selective NaV1.8 inhibitor, showing significant efficacy in acute pain and promising results in neuropathic pain. Its favorable side effect profile in clinical trials highlights the potential of peripherally-restricted mechanisms.[6]

  • Atogepant exemplifies a successful targeted therapy for a specific pain condition—migraine. By antagonizing the CGRP receptor, it provides a preventive treatment that addresses a core component of migraine pathophysiology.[13]

  • Tanezumab , while demonstrating efficacy in chronic pain, also underscores the challenges of novel targets, with safety signals (RPOA) impacting its development trajectory.[23]

References

A Comparative Pharmacological Guide to DSP-2230 and DSP-3905: Novel Voltage-Gated Sodium Channel Blockers for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of two investigational voltage-gated sodium channel (Nav) blockers, DSP-2230 (also known as ANP-230) and DSP-3905. Both compounds, originating from Sumitomo Pharma and with development involving AlphaNavi Pharma, are being explored for the treatment of neuropathic pain, a condition with significant unmet medical needs.[1][2][3][4] This document synthesizes the available preclinical and early clinical data to offer a clear comparison of their mechanisms of action, selectivity, and potential therapeutic utility.

Introduction to Therapeutic Strategy

Voltage-gated sodium channels, particularly subtypes Nav1.7, Nav1.8, and Nav1.9, are predominantly expressed in peripheral sensory neurons and play a crucial role in the initiation and propagation of pain signals.[5] Genetic studies in humans have validated these channels as key targets for analgesia. Consequently, the development of selective inhibitors of these channels is a promising strategy for creating novel pain therapeutics with improved side-effect profiles compared to existing treatments.[5] this compound and DSP-3905 represent two distinct approaches within this strategy: multi-target inhibition versus selective inhibition.

Comparative Pharmacology

The primary pharmacological distinction between this compound and DSP-3905 lies in their selectivity for different Nav channel subtypes.

This compound (ANP-230): A Multi-Target Nav Channel Inhibitor

This compound is an orally active inhibitor of three key pain-related sodium channels: Nav1.7, Nav1.8, and Nav1.9.[6][7] This multi-target approach is based on the rationale that blocking multiple channels involved in nociceptive signaling could lead to broader and more robust analgesic efficacy. Preclinical studies have shown that this compound can reduce thermal and mechanical hyperalgesia in animal models of neuropathic pain and may potentiate the effects of other analgesics like pregabalin and morphine.[6] A key characteristic of this compound is its "tonic block" mechanism, which is state-independent, and its ability to cause a depolarizing shift in the activation curve of the channels.[5]

DSP-3905: A Selective Nav1.7 Inhibitor

In contrast, DSP-3905 is designed as a selective inhibitor of the Nav1.7 sodium channel.[1][2][3][8] The high selectivity for Nav1.7, which is genetically validated as a critical initiator of pain signaling, is intended to provide potent analgesia while minimizing off-target effects, particularly those related to the central nervous system and cardiovascular system.[1][2][3] A Phase 1 clinical trial for neuropathic pain has been completed in the United States.[1][2][3]

Quantitative Data

The following table summarizes the available quantitative pharmacological data for this compound. At present, specific quantitative data for DSP-3905, such as IC50 values, are not publicly available.

ParameterThis compound (ANP-230)DSP-3905
Target(s) Nav1.7, Nav1.8, Nav1.9Nav1.7
IC50 (Automated Patch-Clamp) Nav1.7: 7.1 µM[6][7]Nav1.8: 11.4 µM[6][7]Nav1.9: 6.7 µM[6][7]Data not available
IC50 (Manual Patch-Clamp) Nav1.7: 9.3 µM[7]Nav1.8: 5.5 µM[7]Data not available
Selectivity Low activity against Nav1.5 (IC50: 151.2 µM) and rat central Nav channels[7]Described as highly selective for peripheral Nav1.7[1][2][3]
Development Status Phase 1/2 trial for infantile episodic limb pain syndrome[9]Phase 1 completed for neuropathic pain[1][2][3]

Signaling Pathways and Mechanism of Action

Both this compound and DSP-3905 exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in peripheral sensory neurons. This action inhibits the depolarization of the neuronal membrane, thereby preventing the generation and propagation of action potentials that transmit pain signals to the central nervous system.

G cluster_neuron Peripheral Sensory Neuron cluster_drugs Therapeutic Intervention Nav Nav Channels (Nav1.7, Nav1.8, Nav1.9) Na_influx Na+ Influx Nav->Na_influx allows AP Action Potential Generation & Propagation PainSignal Pain Signal Transmission to CNS AP->PainSignal leads to PainRelief Analgesia PainSignal->PainRelief inhibition of signal leads to Na_influx->AP triggers DSP2230 This compound DSP2230->Nav inhibits (multi-target) DSP3905 DSP-3905 DSP3905->Nav inhibits (selective for Nav1.7)

Caption: Simplified signaling pathway of Nav channel blockers in pain transmission.

Experimental Protocols

The primary method for characterizing the activity of Nav channel inhibitors is electrophysiology, specifically the patch-clamp technique. This allows for the direct measurement of ion channel currents in cells.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of compounds on Nav channels expressed in heterologous systems (e.g., HEK293 cells) or primary neurons.

  • Cell Preparation: Cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.8, Nav1.9, or Nav1.5 for selectivity profiling) are cultured and prepared for recording.

  • Recording: A glass micropipette forms a high-resistance "giga-seal" with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration).

  • Voltage Protocol: The membrane potential is held at a negative potential (e.g., -120 mV) to ensure the channels are in a resting state. A depolarizing voltage step (e.g., to 0 mV) is then applied to elicit a sodium current.

  • Compound Application: The compound of interest is applied to the cell at various concentrations.

  • Data Analysis: The peak sodium current is measured before and after compound application. The concentration-response data is then fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the channel activity.

G cluster_workflow Electrophysiology Experimental Workflow start Cell Preparation (e.g., HEK293 expressing Nav channel) giga_seal Giga-seal Formation start->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage Protocol whole_cell->voltage_clamp record_baseline Record Baseline Sodium Current voltage_clamp->record_baseline apply_compound Apply Compound (e.g., this compound or DSP-3905) record_baseline->apply_compound record_treatment Record Post-Treatment Sodium Current apply_compound->record_treatment analyze Data Analysis (IC50 determination) record_treatment->analyze end Pharmacological Profile analyze->end

Caption: Generalized workflow for whole-cell patch-clamp electrophysiology.

Summary and Future Perspectives

This compound and DSP-3905 represent two promising, yet distinct, strategies for the treatment of neuropathic pain by targeting peripheral voltage-gated sodium channels. This compound's multi-target profile against Nav1.7, Nav1.8, and Nav1.9 may offer broad-spectrum analgesia. In contrast, DSP-3905's high selectivity for Nav1.7 aims for a more targeted approach with a potentially favorable safety profile.

The progression of both compounds through clinical trials will be crucial in determining the relative merits of these two approaches. Further disclosure of quantitative preclinical and clinical data for DSP-3905 will be necessary for a more direct and comprehensive comparison. The development of these and other selective Nav channel blockers holds significant promise for providing new and improved therapeutic options for patients suffering from chronic pain.

References

A Comparative Analysis of the Therapeutic Window: DSP-2230 Versus Existing Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the novel analgesic DSP-2230 (also known as ANP-230) against established analgesic classes, focusing on the therapeutic window—a critical measure of a drug's safety and efficacy. This compound, a potent inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, has shown promise in preclinical studies for a wider therapeutic margin compared to traditional pain medications.[1][2] This document synthesizes available preclinical and clinical data to facilitate an objective comparison.

Executive Summary

This compound is an investigational analgesic agent that has demonstrated a favorable safety profile and broad-spectrum analgesic activity in preclinical models of neuropathic and inflammatory pain.[1] Its mechanism of action, targeting sodium channels predominantly expressed in the peripheral nervous system, is anticipated to reduce the central nervous system and cardiovascular side effects associated with many current analgesics.[3] While specific quantitative data on the therapeutic index of this compound is not yet publicly available, preclinical evidence points towards a significant separation between efficacious and adverse effect doses. This contrasts with opioids and non-steroidal anti-inflammatory drugs (NSAIDs), for which the therapeutic window is often narrow and well-documented.

Data Presentation: Preclinical Efficacy and Toxicity

The therapeutic window is conceptually defined by the ratio of the dose required to produce a toxic effect (e.g., TD50 or LD50) to the dose required for a therapeutic effect (ED50). The following tables summarize available preclinical data for this compound and representative existing analgesics. It is important to note that a direct comparison is challenging due to variations in experimental models and protocols across different studies.

Table 1: Preclinical Analgesic Efficacy (ED50) of this compound and Comparator Analgesics in Rodent Models

CompoundAnimal ModelPain TypeRoute of AdministrationEffective Dose (ED50)Citation(s)
This compound (ANP-230) Mouse (R222S mutant)Neuropathic (Episodic Pain Syndrome)Oral3-30 mg/kg (dose-dependent reduction in hyperalgesia)[4]
Morphine MouseNeuropathicSubcutaneous~2.6 - 11.0 mg/kg (tail-flick test)[5]
Morphine RatInflammatory (CFA)Subcutaneous~3.0 mg/kg[6]
Ibuprofen MouseInflammatory (Phenylquinone-induced writhing)Oral82.2 mg/kg[3]
Ibuprofen MouseInflammatory (Formalin test)Intraperitoneal~69 mg/kg (IC50)[7]

Table 2: Preclinical Toxicity (LD50) of Comparator Analgesics in Rodents

CompoundAnimal ModelRoute of AdministrationLethal Dose (LD50)Citation(s)
Morphine MouseIntraperitoneal~400 mg/kg[8]
Morphine MouseVarious212 - 882 mg/kg (strain and sex dependent)[9]
Ibuprofen RatOral636 mg/kg[10]
Ibuprofen MouseIntraperitoneal~320 mg/kg[11]

Note: Specific LD50 data for this compound is not publicly available. Preclinical studies report negligible motor function impairment and low penetration to the central nervous system, suggesting a favorable safety profile.[1]

Experimental Protocols

The preclinical efficacy of this compound and comparator analgesics is often evaluated in standardized animal models of pain. Below are detailed methodologies for key experiments cited.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This widely used model in mice and rats mimics chronic neuropathic pain resulting from peripheral nerve damage.[1][2][12][13][14]

Procedure:

  • Anesthesia: The animal is anesthetized using an appropriate agent (e.g., isoflurane).

  • Surgical Incision: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.[1][2][12][13][14]

  • Wound Closure: The muscle and skin are closed in layers.

  • Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed at various time points post-surgery using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the lateral, sural nerve-innervated region of the paw.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a localized and persistent inflammation, mimicking chronic inflammatory pain conditions.[15][16][17][18]

Procedure:

  • CFA Preparation: Complete Freund's Adjuvant, an emulsion of mineral oil, heat-killed Mycobacterium tuberculosis, and an emulsifying agent, is prepared.[18]

  • Injection: A small volume of CFA is injected subcutaneously into the plantar surface of the hind paw of a rodent.[15][17]

  • Inflammation Development: The injection induces a robust inflammatory response characterized by edema, erythema, and hyperalgesia that develops over hours to days and can persist for weeks.[17]

  • Behavioral Testing: Thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia are assessed using methods such as the Hargreaves test (radiant heat source) and von Frey filaments, respectively.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of a typical preclinical analgesic study.

DSP-2230_Mechanism_of_Action cluster_Neuron Peripheral Nociceptive Neuron Pain_Stimulus Painful Stimulus Nav_Channels Nav1.7, Nav1.8, Nav1.9 Channels Pain_Stimulus->Nav_Channels Activates Action_Potential Action Potential Generation & Propagation Nav_Channels->Action_Potential Na+ Influx Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->Nav_Channels Inhibits caption Mechanism of Action of this compound. Preclinical_Analgesic_Workflow Animal_Model Induce Pain Model (e.g., SNI, CFA) Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Animal_Model->Baseline Drug_Admin Administer this compound or Comparator Drug/Vehicle Baseline->Drug_Admin Post_Drug_Testing Post-treatment Behavioral Testing at Various Time Points Drug_Admin->Post_Drug_Testing Safety_Assessment Safety/Tolerability Assessment (e.g., Motor Function, CNS Effects) Drug_Admin->Safety_Assessment Data_Analysis Data Analysis (e.g., ED50 Calculation) Post_Drug_Testing->Data_Analysis caption Preclinical Analgesic Study Workflow.

References

DSP-2230: A Comparative Guide to its In Vitro Selectivity for Peripheral Nav Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro selectivity of DSP-2230 (also known as ANP-230) for peripheral voltage-gated sodium (Nav) channels. Its performance is contrasted with other notable Nav channel blockers, supported by experimental data to inform research and development in the field of analgesics.

Introduction to this compound

This compound is a novel, orally active small-molecule inhibitor of voltage-gated sodium channels, specifically targeting subtypes predominantly expressed in the peripheral nervous system that are implicated in pain pathways.[1] Developed for the treatment of neuropathic pain, this compound has undergone clinical investigation.[2][3] Its unique mechanism of action and selectivity profile distinguish it from other Nav channel modulators.

Mechanism of Action

In vitro studies have revealed that this compound exhibits a "tonic block" mode of action.[4] This means its inhibitory effect is independent of the channel's state (resting, open, or inactivated) and is not use-dependent (the block does not increase with repeated channel activation).[4] Furthermore, this compound has been shown to cause a depolarizing shift in the activation curve of peripheral Nav channels and decelerate the gating kinetics of Nav1.7.[1][4]

Data Presentation: Comparative Selectivity Profiles

The in vitro selectivity of this compound and other Nav channel blockers is summarized below. The data, presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), were obtained primarily through whole-cell patch-clamp electrophysiology on HEK-293 or CHO cells stably expressing the specific human Nav channel subtypes.

CompoundNav1.7 (h) IC50 (µM)Nav1.8 (h) IC50 (µM)Nav1.9 (h) IC50 (µM)Nav1.5 (h) IC50 (µM)Other Nav Channels (h) IC50 (µM)Reference
This compound (ANP-230) 7.1 - 9.35.5 - 11.46.7151.2Low activity against rat central Nav channels[1][5]
TC-N 1752 0.172.2 (r)1.61.1Nav1.3: 0.3, Nav1.4: 0.4[6]
PF-05089771 0.011>30-10.8Nav1.1: >30, Nav1.2: >30, Nav1.3: 12.3, Nav1.4: >30, Nav1.6: 0.74[7][8][9]
A-803467 >100.008->10Nav1.2: >10, Nav1.3: >10, Nav1.5: >10, Nav1.7: >10[10][11][12]

h: human, r: rat. IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound and its comparators against various Nav channel subtypes is primarily achieved through electrophysiological assays.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing ion channel modulators.

Objective: To determine the concentration-dependent inhibition of a test compound on specific voltage-gated sodium channel subtypes.

Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.8, hNav1.9, hNav1.5).

General Procedure:

  • Cell Culture: Stably transfected cells are cultured under standard conditions and plated onto glass coverslips for recording.

  • Electrophysiological Recording: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external recording solution. Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.

  • Voltage Protocols: Voltage-clamp protocols are applied to elicit channel gating. For Nav channels, a typical protocol involves holding the cell at a negative potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to elicit an inward sodium current.

  • Compound Application: A baseline recording of the sodium current is established. The test compound (e.g., this compound) is then perfused into the recording chamber at various concentrations.

  • Data Analysis: The peak sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Fluorescence-Based Assays

High-throughput screening can also be performed using fluorescence-based assays that measure changes in membrane potential or intracellular sodium concentration.[13][14][15][16][17] These assays utilize fluorescent dyes that are sensitive to changes in voltage or sodium levels, providing a more scalable but less detailed alternative to patch-clamp electrophysiology.

Mandatory Visualizations

G Peripheral Nociceptive Signaling Pathway and this compound Inhibition cluster_0 Peripheral Nerve Terminal cluster_1 Axon cluster_2 Dorsal Root Ganglion Noxious Stimuli Noxious Stimuli Nav1.7 Nav1.7 Noxious Stimuli->Nav1.7 Depolarization Action Potential Generation Action Potential Generation Nav1.7->Action Potential Generation Nav1.8 Nav1.8 Nav1.8->Action Potential Generation Nav1.9 Nav1.9 Nav1.9->Action Potential Generation Action Potential Propagation Action Potential Propagation Action Potential Generation->Action Potential Propagation Signal to CNS Signal to CNS Action Potential Propagation->Signal to CNS This compound This compound This compound->Nav1.7 This compound->Nav1.8 This compound->Nav1.9

Caption: Inhibition of Peripheral Nociceptive Signaling by this compound.

G Experimental Workflow for Determining Nav Channel IC50 Cell Culture 1. Culture cells expressing target Nav channel Patch Clamp 2. Establish whole-cell patch-clamp recording Cell Culture->Patch Clamp Baseline 3. Record baseline sodium current Patch Clamp->Baseline Compound Application 4. Apply this compound at various concentrations Baseline->Compound Application Data Acquisition 5. Measure peak current inhibition Compound Application->Data Acquisition Analysis 6. Generate concentration-response curve and calculate IC50 Data Acquisition->Analysis

Caption: Workflow for In Vitro Selectivity Profiling.

References

Replicating Published Findings on the Mechanism of DSP-2230: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical and clinical findings related to the novel analgesic DSP-2230 (also known as ANP-230), alongside established alternative therapies. This document summarizes key experimental data, outlines detailed methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows to facilitate the replication and extension of these important findings.

This compound is an orally active, peripherally restricted small molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are key mediators in the transmission of pain signals. The compound is under development by AlphaNavi Pharma for the treatment of neuropathic pain, including rare disorders like infantile episodic limb pain syndrome.[3][4] This guide will compare its performance with two widely used drugs for neuropathic pain that have different mechanisms of action: pregabalin, a voltage-gated calcium channel α2δ subunit ligand, and lacosamide, which enhances the slow inactivation of voltage-gated sodium channels.

Mechanism of Action: A Visualized Pathway

This compound exerts its analgesic effect by blocking the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels, which are predominantly expressed in peripheral sensory neurons.[1][5] This inhibition reduces neuronal hyperexcitability and dampens the propagation of pain signals. The following diagram illustrates this proposed mechanism.

cluster_neuron Peripheral Sensory Neuron Painful_Stimulus Painful Stimulus Nav_Channels Nav1.7, Nav1.8, Nav1.9 Channels Painful_Stimulus->Nav_Channels activates Na_Influx Na+ Influx Nav_Channels->Na_Influx allows DSP_2230 This compound (ANP-230) DSP_2230->Nav_Channels inhibits Analgesia Analgesia DSP_2230->Analgesia Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Figure 1: Proposed mechanism of action for this compound.

Preclinical Efficacy: Comparative Data

This compound has demonstrated significant analgesic effects in various rodent models of neuropathic and inflammatory pain. The following tables summarize the key findings from published preclinical studies and provide a comparison with pregabalin and lacosamide.

Table 1: Comparative Efficacy in Rodent Models of Neuropathic Pain (Mechanical Allodynia)

CompoundAnimal ModelDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)Reference
This compound (ANP-230) Spinal Nerve Ligation (Rat)3, 10, 30Dose-dependent increase[1]
Chronic Constriction Injury (Rat)3, 10, 30Dose-dependent increase[1]
Pregabalin Spinal Nerve Ligation (Rat)3, 10, 30Dose-dependent increase[6]
Trigeminal Neuropathic Pain (Rat)1, 10, 100 (i.p.)Significant increase at 1, 10, 100 mg/kg[7]
Lacosamide Spinal Cord Injury (Rat)10, 20 (i.p.)Dose-dependent alleviation[8]
Diabetic Neuropathy (Rat)30 (i.p.)Attenuated[9]

Table 2: Comparative Efficacy in Rodent Models of Inflammatory and Other Pain States

CompoundAnimal ModelDose (mg/kg, p.o.)EndpointOutcomeReference
This compound (ANP-230) Complete Freund's Adjuvant (CFA) (Rat)3, 10, 30Thermal HyperalgesiaDose-dependent reversal[1]
Formalin Test (Rat)3, 10, 30Flinching (Phase 2)Dose-dependent reduction[1]
Pregabalin Carrageenan-induced Hyperalgesia (Rat)10, 30Heat HyperalgesiaReduced hyperalgesia[10]
Lacosamide Vincristine-induced Neuropathy (Rat)10, 30 (i.p.)Thermal AllodyniaAttenuated[11]

Clinical Development and Safety Profile

This compound has completed Phase 1 studies in healthy volunteers and a Phase 1/2 trial in patients with infantile episodic limb pain is ongoing.[3][12] Publicly available results from these clinical trials are limited at present. The Phase 1 studies in healthy subjects were designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses.[13] One study also investigated the pharmacodynamic effects using capsaicin and UVB-induced pain models in healthy volunteers, with pregabalin and ibuprofen as active controls.[14]

Table 3: Overview of this compound Clinical Trials

Trial IdentifierPhaseStatusPopulationPrimary Endpoints
ISRCTN801548381CompletedHealthy VolunteersPharmacodynamic effects in pain models
ISRCTN079517171CompletedHealthy VolunteersSafety, Tolerability, Pharmacokinetics
jRCT20612000461/2RecruitingPatients with Infantile Episodic Limb PainSafety, Efficacy, Pharmacokinetics

Experimental Protocols

To aid in the replication of these findings, detailed methodologies for key preclinical experiments are provided below.

Spinal Nerve Ligation (SNL) Model in Rats (as described in Kamei et al., 2025)

This model induces mechanical allodynia, a key feature of neuropathic pain.

Anesthesia Anesthetize Rat (e.g., isoflurane) Incision Make midline dorsal incision Anesthesia->Incision Exposure Expose L5 and L6 spinal nerves Incision->Exposure Ligation Tightly ligate L5 spinal nerve Exposure->Ligation Closure Close incision Ligation->Closure Recovery Allow for recovery (e.g., 7 days) Closure->Recovery Testing Assess mechanical allodynia (von Frey test) Recovery->Testing Drug_Admin Administer this compound or comparator Testing->Drug_Admin Post_Drug_Test Re-assess mechanical allodynia Drug_Admin->Post_Drug_Test

Figure 2: Workflow for the Spinal Nerve Ligation model.

Procedure:

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats.

  • Surgical Procedure: After a midline skin incision at the L4-S2 level, the L5 spinal nerve is isolated and tightly ligated with silk suture.

  • Post-operative Care: Animals are allowed to recover for a set period, typically 7-14 days, during which neuropathic pain behaviors develop.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

  • Drug Administration: this compound, comparators, or vehicle are administered orally.

  • Post-Dosing Assessment: Behavioral testing is repeated at various time points after drug administration to determine the analgesic effect.

Electrophysiological Recordings from Dorsal Root Ganglion (DRG) Neurons (as described in Kamei et al., 2025)

This in vitro assay directly measures the effect of the compound on neuronal excitability.

Isolation Isolate DRG neurons from rats Culture Culture neurons for 24-48 hours Isolation->Culture Patch_Clamp Perform whole-cell patch-clamp recordings Culture->Patch_Clamp Baseline Record baseline action potential firing Patch_Clamp->Baseline Perfusion Perfuse with this compound solution Baseline->Perfusion Post_Drug_Record Record action potential firing in the presence of the drug Perfusion->Post_Drug_Record Analysis Analyze changes in firing frequency and other parameters Post_Drug_Record->Analysis

Figure 3: Workflow for electrophysiological recordings.

Procedure:

  • Neuron Isolation: Dorsal root ganglia are dissected from rats and enzymatically dissociated to obtain a single-cell suspension of sensory neurons.

  • Cell Culture: Neurons are plated on coated coverslips and maintained in culture.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on small-diameter DRG neurons.

  • Action Potential Firing: Action potentials are evoked by injecting depolarizing current steps.

  • Drug Application: this compound is applied to the bath solution at various concentrations.

  • Data Analysis: The number of evoked action potentials, resting membrane potential, and other electrophysiological parameters are measured before and after drug application.

Conclusion

The available preclinical data suggest that this compound is a promising novel analgesic with a unique mechanism of action targeting multiple sodium channels involved in pain signaling. Its efficacy in animal models of neuropathic and inflammatory pain is comparable to or, in some paradigms, potentially better than established therapies like pregabalin and lacosamide. The ongoing clinical trials will be crucial in determining its therapeutic potential and safety profile in humans. This guide provides the necessary foundational information for researchers to critically evaluate, replicate, and build upon the existing findings for this compound.

References

A Head-to-Head Comparison of Investigational Pain Drugs: DSP-2230 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuropathic pain treatment is evolving, with a shift towards novel mechanisms that promise greater efficacy and improved safety profiles over existing therapies. This guide provides a head-to-head comparison of DSP-2230 (also known as ANP-230), an investigational voltage-gated sodium channel blocker, with other notable investigational drugs for pain. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.

Overview of Investigational Drugs

This compound is a selective inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for pain signal transmission in the peripheral nervous system.[1] Its development is currently being advanced by AlphaNavi Pharma, with a focus on rare pain disorders such as familial episodic pain syndrome. This guide compares this compound with other investigational agents targeting different pathways implicated in neuropathic pain: Mirogabalin, a calcium channel α2δ ligand; LX-9211, an AAK1 inhibitor; and EMA401, an angiotensin II type 2 (AT2) receptor antagonist.

Mechanism of Action and Development Stage

The distinct mechanisms of action of these investigational drugs highlight the diverse strategies being employed to combat neuropathic pain.

DrugTargetMechanism of ActionDeveloperHighest Development Stage
This compound (ANP-230) Nav1.7, Nav1.8, Nav1.9Blocks voltage-gated sodium channels involved in pain signal propagation.[1]AlphaNavi PharmaPhase 1/2
Mirogabalin Voltage-gated Calcium Channel α2δ-1 subunitBinds to the α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release.Daiichi SankyoApproved (Japan)
LX-9211 (Pilavapadin) Adaptor-Associated Kinase 1 (AAK1)Inhibits AAK1, a novel target involved in pain signaling.[2]Lexicon PharmaceuticalsPhase 2b
EMA401 Angiotensin II Type 2 (AT2) ReceptorAntagonizes the AT2 receptor, which is implicated in the sensitization of pain-sensing nerves.Novartis (development halted)Phase 2

Preclinical and Clinical Efficacy

Direct comparison of clinical efficacy is challenging due to the different stages of development and the varying patient populations studied. However, available data provides insights into the potential of each compound.

This compound (ANP-230)

Preclinical studies have demonstrated the potential of this compound. In animal models, it has shown dose-dependent analgesic effects in both neuropathic and inflammatory pain models.[3][4] A study in a mouse model of familial episodic pain syndrome revealed that ANP-230 reduced pain responses to heat and mechanical stimuli and suppressed the repetitive firing of dorsal root ganglion neurons.[5]

A pharmacodynamic study in healthy volunteers used capsaicin and ultraviolet-B (UVB) induced pain models to assess the drug's effect.[6][7][8] While the complete results are not publicly available, this methodology allows for the assessment of a drug's ability to modulate pain in a controlled setting.

Mirogabalin

A Phase 3, randomized, double-blind, placebo-controlled study in 300 patients with central neuropathic pain after spinal cord injury demonstrated the efficacy of Mirogabalin.[9][10][11]

Efficacy EndpointMirogabalinPlacebop-value
Change from baseline in weekly Average Daily Pain Score (ADPS) at week 14 (Least-squares mean difference) -0.71 (95% CI: -1.08 to -0.34)-0.0001
≥30% Responder Rate at Week 14 1.91 (Odds Ratio, 95% CI: 1.11–3.27)--
≥50% Responder Rate at Week 14 2.52 (Odds Ratio, 95% CI: 1.11–5.71)--
LX-9211 (Pilavapadin)

A Phase 2 proof-of-concept, randomized, double-blind, placebo-controlled study evaluated LX-9211 in 319 individuals with diabetic peripheral neuropathic pain.[12]

Efficacy EndpointLX-9211 (Low Dose)LX-9211 (High Dose)Placebop-value (Low Dose vs Placebo)p-value (High Dose vs Placebo)
Change from baseline in Average Daily Pain Score (ADPS) at week 6 (Least squares mean difference) -1.39-1.27-0.720.0070.030

A subsequent Phase 2b study showed reductions in the mean average daily pain score from baseline to week 8, although the primary endpoint of a dose-response signal was not met.[2]

EMA401

A Phase 2, randomized, double-blind, placebo-controlled trial in 183 patients with postherpetic neuralgia showed promising results for EMA401.[13][14][15]

Efficacy EndpointEMA401Placebop-value
Mean reduction in pain intensity from baseline to week 4 -2.34-1.640.006
≥30% Responder Rate 56.5%34.1%0.003

Despite these positive findings, the development of EMA401 was discontinued due to preclinical findings of potential long-term liver toxicity.[16]

Safety and Tolerability

DrugCommon Adverse Events
This compound (ANP-230) Data from patient trials are not yet publicly available. Preclinical studies suggest a favorable safety profile with negligible motor function impairment.[3]
Mirogabalin Somnolence, dizziness, peripheral edema, nasopharyngitis, constipation, and weight gain (mostly mild).[10]
LX-9211 (Pilavapadin) Dizziness, headache, and nausea (mostly mild to moderate).[17]
EMA401 Generally safe and well-tolerated in the Phase 2 study with no serious treatment-related adverse events reported.[13][14] Development was halted due to preclinical toxicity signals.[16]

Experimental Protocols

Mirogabalin Phase 3 Study (Central Neuropathic Pain after Spinal Cord Injury)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted at 120 sites in Japan, Korea, and Taiwan.

  • Participants: 300 adult patients with central neuropathic pain for at least 6 months following traumatic spinal cord injury.

  • Intervention: Patients were randomized (1:1) to receive either mirogabalin or placebo for 14 weeks. The mirogabalin dose was titrated from 5 mg twice daily to 10 mg or 15 mg twice daily.

  • Primary Endpoint: Change from baseline in the weekly Average Daily Pain Score (ADPS) at week 14, measured on an 11-point numerical rating scale.

  • Secondary Endpoints: ADPS responder rates (≥30% and ≥50% reduction), Short-Form McGill Pain Questionnaire (SF-MPQ), Average Daily Sleep Interference Score (ADSIS), and Neuropathic Pain Symptom Inventory (NPSI).[9][10][11]

LX-9211 Phase 2 Study (Diabetic Peripheral Neuropathic Pain)
  • Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.

  • Participants: 319 individuals with diabetic peripheral neuropathic pain.

  • Intervention: Patients were randomized (1:1:1) to receive one of two doses of LX-9211 or a matching placebo once daily for 6 weeks.

  • Primary Endpoint: Change from baseline to week 6 in the Average Daily Pain Score (ADPS), based on an 11-point numerical rating scale.

  • Secondary Endpoints: Brief Pain Inventory Short Form for Diabetic Peripheral Neuropathy, Neuropathic Pain Symptom Inventory scores, and Patient Global Impression of Change.[12]

EMA401 Phase 2 Study (Postherpetic Neuralgia)
  • Study Design: A randomized, double-blind, placebo-controlled trial conducted at 29 centers in six countries.

  • Participants: 183 patients with postherpetic neuralgia.

  • Intervention: Patients received either EMA401 (100 mg twice daily) or placebo for 28 days.

  • Primary Endpoint: Reduction in mean daily pain score versus placebo over the last week of treatment.

  • Secondary Endpoint: Proportion of patients achieving a ≥30% reduction in mean pain intensity score compared to baseline.[13][14]

Visualizing the Pain Pathways and Drug Targets

Pain_Pathway_and_Drug_Targets cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) cluster_Targets Drug Targets Noxious_Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious_Stimulus->Nociceptor Activates DRG Dorsal Root Ganglion Nociceptor->DRG Signal Propagation Spinal_Cord Spinal Cord Dorsal Horn DRG->Spinal_Cord Synaptic Transmission Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathway DSP2230_Target This compound (ANP-230) Blocks Nav1.7, Nav1.8, Nav1.9 on Nociceptor/DRG DSP2230_Target->Nociceptor Mirogabalin_Target Mirogabalin Blocks CaV α2δ-1 subunit at presynaptic terminal in Spinal Cord Mirogabalin_Target->Spinal_Cord LX9211_Target LX-9211 Inhibits AAK1 in CNS LX9211_Target->Spinal_Cord EMA401_Target EMA401 Blocks AT2 Receptor on Nociceptor/DRG EMA401_Target->Nociceptor

Caption: Overview of the pain signaling pathway and the targets of investigational drugs.

Experimental Workflow for a Typical Phase 2 Efficacy Trialdot

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Scores, QoL) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (Investigational Drug) Randomization->Treatment_A Treatment_B Control Group (Placebo) Randomization->Treatment_B Follow_Up Follow-up Visits (Efficacy & Safety Monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint Primary Endpoint Assessment (e.g., Change in Pain Score) Follow_Up->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Safety Operating Guide

Proper Disposal Procedures for DSP-2230: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of the research compound DSP-2230, ensuring the safety of laboratory personnel and environmental protection.

This document provides immediate safety and logistical information for the proper disposal of this compound, a selective NaV1.7 and NaV1.8 voltage-gated sodium channel blocker used in neuropathic pain research.[1][2][3][4] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₂₀H₂₀F₃N₅O₂[1][5]
Molecular Weight 419.40 g/mol [5]
CAS Number 1233231-30-5[1][5]
Appearance Solid
IUPAC Name (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide[1]

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Prevent direct contact with skin and eyes.

  • Spill Management: In the event of a spill, avoid generating dust. The spilled material should be carefully collected using appropriate absorbent materials and placed in a sealed container for disposal as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is contingent on its classification as either hazardous or non-hazardous waste, as defined by the Resource Conservation and Recovery Act (RCRA).[6][7] The waste generator is responsible for making this determination.[8]

Step 1: Hazardous Waste Determination

A thorough hazardous waste determination must be conducted.[9] This involves assessing if the waste exhibits any of the following characteristics:

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The presence of specific toxic chemicals that can leach out.[6]

Additionally, determine if this compound is a P-listed or U-listed hazardous waste, which applies to unused commercial chemical products.[7][8]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11][12]

  • If Determined to be RCRA Hazardous Waste:

    • Collect the waste in a designated, compatible, and leak-proof hazardous waste container.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[11]

    • Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[11]

  • If Determined to be Non-Hazardous Pharmaceutical Waste:

    • Even if not classified as RCRA hazardous, it is best practice to manage non-hazardous pharmaceutical waste through incineration to prevent environmental contamination.[13][14]

    • Collect the waste in a clearly labeled container, indicating "Non-Hazardous Pharmaceutical Waste for Incineration."[14]

    • Do not mix with regular trash or dispose of down the drain.[15][16]

Step 3: Final Disposal

The final disposal method is determined by the waste classification.

  • RCRA Hazardous Waste: Arrange for pickup and disposal by a licensed hazardous waste contractor. This waste will typically be incinerated at a permitted hazardous waste facility.[13]

  • Non-Hazardous Pharmaceutical Waste: Arrange for disposal through a licensed medical or pharmaceutical waste vendor for incineration.[10][14]

Experimental Protocols

Detailed experimental protocols involving this compound were not available in the provided search results. For specific experimental methodologies, it is recommended to consult primary research articles or the manufacturer's documentation.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DSP2230_Disposal_Workflow cluster_start Start cluster_determination Hazardous Waste Determination cluster_hazardous Hazardous Waste Pathway cluster_non_hazardous Non-Hazardous Waste Pathway start This compound Waste Generated determination Is the waste RCRA hazardous? start->determination hazardous_collect Collect in Labeled Hazardous Waste Container determination->hazardous_collect Yes non_hazardous_collect Collect in Labeled 'For Incineration' Container determination->non_hazardous_collect No hazardous_store Store in Satellite Accumulation Area hazardous_collect->hazardous_store hazardous_dispose Dispose via Licensed Hazardous Waste Contractor hazardous_store->hazardous_dispose non_hazardous_store Store in Secure Area non_hazardous_collect->non_hazardous_store non_hazardous_dispose Dispose via Licensed Pharmaceutical Waste Vendor non_hazardous_store->non_hazardous_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DSP-2230
Reactant of Route 2
DSP-2230

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.